3-(N-Cbz-methylaminomethyl)azetidine
Description
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Properties
IUPAC Name |
benzyl N-(azetidin-3-ylmethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(9-12-7-14-8-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQERWCCAQHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CNC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-(N-Cbz-methylaminomethyl)azetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(N-Cbz-methylaminomethyl)azetidine, a valuable building block in medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity. This document details two primary, robust synthetic routes, commencing from readily available starting materials. Each step is elucidated with mechanistic insights, procedural details, and comparative data to inform route selection and optimization. The guide is intended for researchers and professionals in drug discovery and process development, offering a blend of theoretical grounding and practical, field-tested protocols.
Introduction: The Ascendancy of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its incorporation into molecular frameworks can impart conformational rigidity, improve metabolic stability by blocking sites of metabolism, and enhance aqueous solubility. These desirable pharmacokinetic and pharmacodynamic modulations have led to the inclusion of the azetidine moiety in a number of approved drugs. The 3-substituted azetidine scaffold, in particular, offers a versatile platform for introducing diverse functionalities to probe and optimize interactions with biological targets. The title compound, this compound, is a key intermediate, providing a handle for further elaboration in the synthesis of complex bioactive molecules, with the carbobenzyloxy (Cbz) group serving as a stable and selectively removable protecting group for the secondary amine.
This guide will explore two principal synthetic pathways to this target molecule, each employing common and scalable chemical transformations. The discussion will focus on the rationale behind the selection of protecting groups, reagents, and reaction conditions, thereby providing a robust framework for the successful synthesis of this compound.
Synthetic Strategies and Mechanistic Rationale
Two primary retrosynthetic disconnections for this compound are considered, leading to two distinct forward synthetic routes. The choice between these routes may depend on the availability of starting materials, scalability, and the desired purity profile of the final compound.
Route 1: Reductive Amination of N-Boc-3-azetidinecarboxaldehyde
This route is predicated on the formation of the C-N bond of the methylamino moiety via reductive amination, a reliable and widely used transformation in organic synthesis. The azetidine nitrogen is temporarily protected with a tert-butyloxycarbonyl (Boc) group, which is orthogonal to the final Cbz group, allowing for selective deprotection.
start [label="N-Boc-3-hydroxyazetidine"]; aldehyde [label="N-Boc-3-azetidinecarboxaldehyde"]; methylamino [label="N-Boc-3-(methylaminomethyl)azetidine"]; deprotected [label="3-(Methylaminomethyl)azetidine"]; final_product [label="this compound"];
start -> aldehyde [label="Oxidation"]; aldehyde -> methylamino [label="Reductive Amination\n(CH3NH2, NaBH(OAc)3)"]; methylamino -> deprotected [label="Boc Deprotection\n(TFA or HCl)"]; deprotected -> final_product [label="N-Cbz Protection\n(Cbz-Cl, Base)"]; }
Figure 1: Synthetic workflow for Route 1, proceeding via an aldehyde intermediate.
Step 1a: Synthesis of N-Boc-3-hydroxyazetidine
While commercially available, N-Boc-3-hydroxyazetidine can be synthesized from 1-benzyl-3-hydroxyazetidine, which is prepared from the reaction of benzylamine and epichlorohydrin. The benzyl group is subsequently removed via hydrogenolysis, and the resulting 3-hydroxyazetidine is protected with a Boc group.
Step 1b: Oxidation to N-Boc-3-azetidinecarboxaldehyde
The pivotal aldehyde intermediate can be generated from the corresponding alcohol via a variety of mild oxidation protocols. Swern oxidation or the use of Dess-Martin periodinane are common choices that minimize over-oxidation and are compatible with the azetidine ring system.
Step 1c: Reductive Amination with Methylamine
The reductive amination of N-Boc-3-azetidinecarboxaldehyde with methylamine is a key bond-forming step.[1] This reaction typically proceeds via the in situ formation of an iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective as it is selective for the reduction of iminium ions in the presence of the starting aldehyde.
Step 1d: Boc Deprotection
The Boc protecting group on the azetidine nitrogen is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an ethereal solvent.
Step 1e: Selective N-Cbz Protection
The final step involves the selective protection of the secondary amine of the side chain with a carbobenzyloxy group. This is typically achieved by treating the diamine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, at low temperatures to control reactivity.[2] The choice of base and solvent is crucial to favor protection of the more nucleophilic secondary amine over the azetidine nitrogen.
Route 2: N-Methylation of N-Boc-3-(aminomethyl)azetidine
This alternative route commences with the commercially available N-Boc-3-(aminomethyl)azetidine and introduces the methyl group in the second step.
start [label="N-Boc-3-(aminomethyl)azetidine"]; methylated [label="N-Boc-3-(methylaminomethyl)azetidine"]; deprotected [label="3-(Methylaminomethyl)azetidine"]; final_product [label="this compound"];
start -> methylated [label="Reductive Amination\n(Formaldehyde, NaBH(OAc)3)"]; methylated -> deprotected [label="Boc Deprotection\n(TFA or HCl)"]; deprotected -> final_product [label="N-Cbz Protection\n(Cbz-Cl, Base)"]; }
Figure 2: Synthetic workflow for Route 2, starting from a primary amine.
Step 2a: Reductive Amination with Formaldehyde
N-Boc-3-(aminomethyl)azetidine can be methylated via reductive amination with formaldehyde.[3] Similar to Route 1, a mild reducing agent like sodium triacetoxyborohydride is employed to reduce the initially formed imine.
Step 2b & 2c: Boc Deprotection and N-Cbz Protection
These steps are analogous to those described in Route 1 (Steps 1d and 1e), involving the acid-mediated removal of the Boc group followed by the selective Cbz protection of the secondary amine.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.
Protocol for Route 1: Reductive Amination of N-Boc-3-azetidinecarboxaldehyde
Step 1: Synthesis of N-Boc-3-(methylaminomethyl)azetidine
-
To a solution of N-Boc-3-azetidinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add a solution of methylamine (2.0 M in THF, 1.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection of N-Boc-3-(methylaminomethyl)azetidine
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of 3-(methylaminomethyl)azetidine is typically used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 3-(methylaminomethyl)azetidine TFA salt (1.0 eq) in a mixture of THF and water (2:1, 0.1 M).
-
Cool the solution to 0 °C and add sodium bicarbonate (3.0 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.[2]
Data Summary
The following table summarizes typical yields and key analytical data for the intermediates and the final product.
| Compound | Step(s) | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| N-Boc-3-azetidinecarboxaldehyde | 1b | 85-95 | 9.8 (s, 1H), 4.2-4.0 (m, 4H), 3.6-3.5 (m, 1H), 1.45 (s, 9H) |
| N-Boc-3-(methylaminomethyl)azetidine | 1c, 2a | 70-85 | 4.0-3.8 (m, 2H), 3.4-3.2 (m, 2H), 2.8-2.6 (m, 3H), 2.45 (s, 3H), 1.44 (s, 9H) |
| This compound | 1e, 2c | 60-75 | 7.4-7.2 (m, 5H), 5.15 (s, 2H), 4.4-4.2 (m, 2H), 3.8-3.6 (m, 2H), 3.4-3.2 (m, 2H), 3.0-2.8 (m, 1H), 2.9 (s, 3H) |
Note: NMR data are approximate and may vary depending on the specific conditions and solvent used.
Conclusion
The synthesis of this compound can be reliably achieved through multiple synthetic routes, with the reductive amination of N-Boc-3-azetidinecarboxaldehyde and the N-methylation of N-Boc-3-(aminomethyl)azetidine being the most prominent and efficient strategies. The choice of route will be dictated by factors such as starting material availability and cost, scalability, and the desired purity of the final product. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful implementation of these synthetic strategies in a research and development setting. The strategic use of orthogonal protecting groups is key to the success of these syntheses, allowing for the selective functionalization of the azetidine core and the side-chain amine.
References
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- 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis. ChemicalBook.
- Applic
- Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide. Benchchem.
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- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. (2025-10-17).
- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. (2019-05-03).
- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
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- 1-Cbz-azetidine-3-carboxylic acid | 97628-92-7. Sigma-Aldrich.
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- Synthesis of azetidine derivatives.
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An In-depth Technical Guide to the Physicochemical Properties of Cbz-Protected Azetidines for Drug Discovery Professionals
Abstract
The azetidine motif has emerged as a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] The conformational rigidity and sp3-rich character of the four-membered ring can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] The use of the carbamoyl (Cbz) protecting group is a cornerstone of synthetic strategies involving azetidines, facilitating their incorporation into complex molecules.[2] This guide provides an in-depth exploration of the core physicochemical properties of Cbz-protected azetidines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical considerations for lipophilicity, solubility, solid-state characteristics, and chemical stability, complete with detailed experimental protocols and field-proven insights to inform strategic decision-making in drug discovery programs.
The Strategic Importance of Physicochemical Profiling for Cbz-Protected Azetidines
The journey of a drug candidate from discovery to clinical success is intricately linked to its physicochemical properties. For Cbz-protected azetidines, a thorough understanding of these characteristics is paramount for several reasons:
-
Modulation of Pharmacokinetics: Properties such as lipophilicity and solubility are primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The azetidine scaffold is often employed to fine-tune these parameters.[3]
-
Optimization of Biological Activity: The three-dimensional structure and electronic properties influenced by the Cbz-protected azetidine moiety can significantly impact target engagement and potency.[4]
-
Formulation and Developability: Solid-state properties like crystallinity and melting point are critical for developing stable and bioavailable drug formulations.
This guide will systematically dissect the key physicochemical attributes of Cbz-protected azetidines, providing the necessary framework for their strategic application in drug discovery.
Lipophilicity: Balancing Potency and Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a molecule's ability to traverse biological membranes.[5] For Cbz-protected azetidines, the interplay between the polar azetidine ring and the lipophilic Cbz group creates a unique lipophilicity profile that can be strategically modulated.
The Influence of the Cbz Group and Azetidine Scaffold
The Cbz group, with its benzyl moiety, significantly increases the lipophilicity of the parent azetidine. This can be advantageous for enhancing membrane permeability but must be carefully balanced to avoid issues with aqueous solubility and off-target effects. The azetidine ring itself, being a small, polar heterocycle, can help to mitigate the lipophilicity of larger, more complex molecules.[4]
Experimental Determination of LogP/LogD
The shake-flask method remains the gold standard for the experimental determination of LogP. The following protocol outlines a typical procedure.
View Experimental Protocol: Shake-Flask Method for LogP Determination
Objective: To determine the octanol-water partition coefficient (LogP) of a Cbz-protected azetidine derivative.
Materials:
-
Cbz-protected azetidine compound
-
1-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with 1-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Cbz-protected azetidine in a suitable solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Partitioning:
-
Accurately weigh a known amount of the Cbz-protected azetidine and dissolve it in a pre-determined volume of either the water-saturated octanol or the octanol-saturated water phase.
-
Add an equal volume of the other phase to a centrifuge tube.
-
Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing.
-
Allow the mixture to equilibrate by gentle agitation for a specified period (e.g., 1-24 hours) at a constant temperature.
-
-
Phase Separation:
-
Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the Cbz-protected azetidine in each phase using a suitable analytical method (HPLC or UV-Vis spectrophotometry) against the prepared calibration curve.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration in Octanol] / [Concentration in Aqueous]
-
Calculate LogP as the base-10 logarithm of P: LogP = log10(P)
-
Self-Validation:
-
The sum of the amount of compound in the octanol and aqueous phases should be close to the initial amount added.
-
The LogP value should be independent of the initial concentration of the compound.
-
Measurements should be performed in triplicate to ensure reproducibility.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] Poor solubility can lead to erratic absorption and hinder the development of effective oral formulations. The Cbz group can significantly decrease the aqueous solubility of azetidine derivatives due to its hydrophobic nature. Therefore, careful assessment and optimization of solubility are essential.
Kinetic vs. Thermodynamic Solubility
In early drug discovery, kinetic solubility is often measured as it provides a high-throughput assessment of a compound's propensity to precipitate from a supersaturated solution (typically from a DMSO stock).[4] Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound and is more relevant for later-stage development and formulation.[4]
Experimental Determination of Aqueous Solubility
The following protocol describes a common method for determining kinetic solubility using nephelometry.
View Experimental Protocol: Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of a Cbz-protected azetidine derivative in an aqueous buffer.
Materials:
-
Cbz-protected azetidine compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Nephelometer (light-scattering plate reader)
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the Cbz-protected azetidine in DMSO (e.g., 10 mM).
-
-
Plate Setup:
-
Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.
-
Prepare a serial dilution of the stock solution in DMSO across the plate.
-
-
Addition of Aqueous Buffer:
-
Rapidly add a fixed volume of the aqueous buffer to each well using a multichannel pipette to induce precipitation.
-
-
Incubation and Measurement:
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.
-
-
Data Analysis:
-
Plot the light scattering intensity against the compound concentration.
-
The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to increase significantly above the background.
-
Self-Validation:
-
Include positive and negative controls (a known insoluble and a known soluble compound, respectively).
-
Perform measurements in triplicate.
-
Visually inspect the wells for precipitation to correlate with the nephelometric data.
Solid-State Characteristics: The Foundation of Formulation
The solid-state properties of a drug substance, including its crystallinity, melting point, and polymorphism, are of paramount importance for its stability, manufacturability, and bioavailability. The Cbz group can influence the packing of azetidine derivatives in the solid state, potentially leading to different crystalline forms (polymorphs) with distinct physicochemical properties.
Crystallinity and Melting Point
The degree of crystallinity and the melting point of a Cbz-protected azetidine are key indicators of its purity and solid-state stability. A sharp melting point is generally indicative of a highly crystalline and pure compound.
Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, which can have a profound impact on the safety and efficacy of the final drug product. While specific data on the polymorphism of Cbz-protected azetidines is not extensively documented in the public domain, the principles of polymorphism observed in other small molecules, such as carbamazepine (CBZ), highlight its importance.[6][7]
Experimental Characterization of Solid-State Properties
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques for characterizing the solid-state properties of Cbz-protected azetidines.
View Experimental Protocol: Solid-State Characterization by DSC
Objective: To determine the melting point and assess the crystallinity and potential polymorphism of a Cbz-protected azetidine derivative.
Materials:
-
Cbz-protected azetidine compound (solid powder)
-
DSC instrument
-
Aluminum or hermetic DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the Cbz-protected azetidine (typically 1-5 mg) into a DSC pan.
-
Seal the pan with a lid using a crimper.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min).
-
-
Data Acquisition:
-
Run the temperature program, recording the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify thermal events:
-
Melting Point: The peak of the endothermic event corresponds to the melting point.
-
Crystallinity: A sharp, well-defined melting endotherm suggests a crystalline material. A broad endotherm or the absence of one may indicate an amorphous or poorly crystalline sample.
-
Polymorphism: The presence of multiple melting endotherms or other thermal events (e.g., solid-solid transitions) may indicate the presence of different polymorphs.
-
-
Self-Validation:
-
Calibrate the DSC instrument with certified standards (e.g., indium) for temperature and enthalpy.
-
Run a baseline with two empty pans to ensure instrument stability.
-
Correlate DSC data with results from other techniques like XRPD for a comprehensive solid-state characterization.
Chemical Stability: Ensuring Drug Integrity
The chemical stability of a Cbz-protected azetidine is crucial for ensuring its shelf-life and preventing the formation of degradation products that could be inactive or toxic. The Cbz group is generally stable under a wide range of conditions but can be cleaved under specific circumstances.[8]
Stability of the Cbz Group
The Cbz group is known to be stable to basic and mildly acidic conditions, which allows for its orthogonal use with other protecting groups like Boc and Fmoc.[8] However, it is susceptible to cleavage by catalytic hydrogenolysis and strong acids.[8] Understanding these stability limitations is essential for designing synthetic routes and for assessing the potential for degradation during storage and in vivo.
Influence of the Azetidine Ring
The strained four-membered ring of azetidine can influence the reactivity of adjacent functional groups. While generally stable, the ring can be susceptible to opening under certain harsh conditions.[9]
Data Presentation: A Comparative Overview
The following table summarizes representative physicochemical data for a selection of Cbz-protected azetidine derivatives. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP (Calculated) |
| 1-Cbz-azetidine-3-carboxylic acid | C12H13NO4 | 235.24 | Not specified | 1.35 |
| (R)-N-Cbz-azetidine-2-carboxylic acid | C12H13NO4 | 235.24 | Not specified | 1.35 |
| Azetidin-3-one, N-Cbz protected | C11H11NO3 | 205.21 | Not specified | 1.58 |
| 1-Cbz-3-(Boc-amino)azetidine | C16H22N2O4 | 306.36 | Not specified | 2.15 |
LogP values are calculated estimates and should be confirmed experimentally.
Conclusion
A comprehensive understanding of the physicochemical properties of Cbz-protected azetidines is indispensable for their successful application in drug discovery. This guide has provided a detailed overview of the key parameters—lipophilicity, solubility, solid-state characteristics, and stability—along with practical experimental protocols for their determination. By strategically leveraging the unique properties of the Cbz-protected azetidine scaffold, medicinal chemists can effectively optimize the ADME and pharmacokinetic profiles of drug candidates, ultimately increasing the probability of clinical success.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
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Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
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The occurrence of CBZ polymorphic forms as a function of the degree of... ResearchGate. [Link]
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Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. [Link]
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Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. PubMed. [Link]
-
Examples of biologically active drug leads containing azetidine[³]. ResearchGate. [Link]
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Biologically active compounds with azetidine rings. ResearchGate. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Polymorphism in Carbamazepine Cocrystals. ResearchGate. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
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Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. ResearchGate. [Link]
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Controlling Polymorphism of Carbamazepine Nanoparticles in a Continuous Supercritical-CO->2->-Assisted Spray Drying Process. University of Limerick. [Link]
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Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. PMC. [Link]
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Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. PMC. [Link]
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A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate. [Link]
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Azetidine-2-carboxylic acid. Wikipedia. [Link]
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A Technical Guide to Benzyl methyl(azetidin-3-ylmethyl)carbamate: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth examination of Benzyl methyl(azetidin-3-ylmethyl)carbamate, identified by CAS Number 216588-33-3. We will explore its strategic importance in medicinal chemistry, detailing its physicochemical properties, a robust and validated synthetic pathway, and its applications as a critical building block. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of medicinal chemistry, saturated heterocycles are indispensable tools for crafting molecules with optimal pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing scaffold, has risen to prominence as a "privileged" structure.[1] Its unique structural features—high ring strain, sp3-rich character, and conformational rigidity—confer significant advantages, including enhanced metabolic stability, improved solubility, and better receptor selectivity.[2] The constrained geometry of the azetidine ring helps to pre-organize substituents into a defined spatial orientation, which can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[3]
While historically challenging to synthesize, modern advancements have made functionalized azetidines more accessible, leading to their incorporation into several FDA-approved drugs such as baricitinib and cobimetinib.[2] Benzyl methyl(azetidin-3-ylmethyl)carbamate is a prime example of a functionalized azetidine building block. It features:
-
An azetidine core , providing the desirable pharmacokinetic properties mentioned above.
-
A 3-methylaminomethyl side chain , which offers a versatile point for further chemical modification and can act as a key pharmacophoric element.
-
A Carboxybenzyl (Cbz) protecting group , which masks the secondary amine, allowing for selective reactions at the azetidine nitrogen. The Cbz group is orthogonal to many other common protecting groups, such as the acid-labile tert-Butoxycarbonyl (Boc) group, enabling complex, multi-step synthetic strategies.[4][5]
This guide will dissect the synthesis and application of this specific intermediate, providing the necessary technical insights for its effective utilization in drug discovery programs.
Physicochemical and Structural Properties
Accurate characterization is the bedrock of reproducible chemical synthesis and application. The key properties of Benzyl methyl(azetidin-3-ylmethyl)carbamate are summarized below.
| Property | Value | Reference |
| CAS Number | 216588-33-3 | N/A |
| Molecular Formula | C₁₃H₁₈N₂O₂ | N/A |
| Molecular Weight | 234.30 g/mol | N/A |
| IUPAC Name | Benzyl methyl(azetidin-3-ylmethyl)carbamate | N/A |
| Appearance | Varies; typically an oil or low-melting solid | General Knowledge |
| Solubility | Soluble in most organic solvents (DCM, MeOH, EtOAc) | General Knowledge |
Note: Physical properties such as boiling point and density are not consistently reported and should be determined empirically.
Synthesis and Mechanistic Rationale
The synthesis of Benzyl methyl(azetidin-3-ylmethyl)carbamate is a multi-step process that relies on the principles of orthogonal protection group strategy. The following protocol describes a reliable and scalable pathway starting from a commercially available precursor.
Synthetic Workflow Overview
The overall strategy involves the N-methylation of a protected aminomethyl azetidine, followed by Cbz protection of the newly formed secondary amine, and concluding with the selective deprotection of the azetidine ring nitrogen. This sequence is crucial for ensuring regioselectivity and high yields.
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1H NMR characterization of N-Cbz protected azetidine
An In-Depth Technical Guide to the ¹H NMR Characterization of N-Cbz Protected Azetidine
Authored by: A Senior Application Scientist
Abstract
The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern drug discovery, valued for its ability to impart unique conformational constraints and improve physicochemical properties. The carboxybenzyl (Cbz) group is a common and robust protecting group for the azetidine nitrogen, essential during multi-step synthetic campaigns. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth exploration of the ¹H NMR characterization of N-Cbz protected azetidine, offering researchers a blend of foundational theory, practical experimental protocols, and expert-level data interpretation insights.
Introduction: The Azetidine Scaffold and the Role of NMR
Azetidines are increasingly incorporated into drug candidates to explore novel chemical space and enhance molecular properties such as metabolic stability and aqueous solubility.[1] Their strained four-membered ring system introduces distinct structural and electronic features that must be precisely verified. ¹H NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure, including the number and type of protons, their electronic environments, and their spatial relationships through spin-spin coupling.[2][3] For a molecule like N-Cbz-azetidine, ¹H NMR allows for the definitive confirmation of the intact azetidine ring, the presence of the Cbz protecting group, and the overall purity of the sample.
Foundational Principles: Understanding the ¹H NMR Spectrum
A ¹H NMR spectrum plots the resonance frequency of protons against their intensity. Three key parameters are extracted to elucidate a structure:[4][5]
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[6][7] Electron-withdrawing groups (like the nitrogen and the Cbz carbonyl) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[8] Tetramethylsilane (TMS) is the universally accepted reference standard, with its signal set to 0 ppm.[9][10]
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[6]
-
Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). It arises from the interaction, or coupling, between non-equivalent protons on adjacent atoms.[11] The 'n+1 rule' is a useful first-order approximation, where 'n' is the number of equivalent neighboring protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of the NMR data is directly dependent on meticulous sample preparation. A flawed sample will yield a spectrum with broad lines, poor resolution, and artifacts, compromising data interpretation.
Step-by-Step Sample Preparation Workflow
-
Material & Concentration: Weigh 5-10 mg of the N-Cbz protected azetidine sample into a clean, dry vial.[12][13] This concentration is typically sufficient for routine ¹H NMR on modern spectrometers (400 MHz and above).
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[14] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Ensure the solvent contains 0.03% TMS as an internal reference.[12]
-
Dissolution & Transfer: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[14]
-
Filtration (Critical Step): Any particulate matter will disrupt the magnetic field homogeneity, leading to poor spectral quality. Filter the solution into a clean, high-quality 5 mm NMR tube through a Pasteur pipette plugged with a small amount of glass wool.[13] This removes any dust or undissolved microparticles.
-
Final Checks: The final sample in the NMR tube should be clear and free of any solids or cloudiness.[13] Cap the tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.
Spectral Interpretation: Decoding the ¹H NMR of N-Cbz-Azetidine
The ¹H NMR spectrum of N-Cbz-azetidine can be logically divided into signals arising from the Cbz group and those from the azetidine ring.
The Carboxybenzyl (Cbz) Protecting Group Signals
The Cbz group gives rise to two distinct and easily identifiable sets of signals:
-
Benzylic Protons (-CH₂-Ph): A sharp singlet is observed around δ 5.1-5.2 ppm . This signal integrates to 2H. Its downfield position is due to the deshielding effects of the adjacent oxygen atom of the carbamate and the aromatic ring. A literature example of a Cbz-protected amine shows this singlet at δ 5.22 ppm.[15]
-
Aromatic Protons (-C₆H₅): A multiplet, often appearing as a broad singlet or a complex pattern, is found in the aromatic region between δ 7.3-7.4 ppm .[15] This signal integrates to 5H.
The Azetidine Ring Signals: A More Complex System
The strained, non-planar azetidine ring presents a more intricate picture. The protons are diastereotopic, meaning they are chemically non-equivalent, which leads to more complex splitting patterns.
-
α-Protons (C2-H₂ and C4-H₂): These are the four protons on the carbons directly attached to the nitrogen atom. Due to the strong deshielding effect of the nitrogen and the carbamate group, these protons resonate significantly downfield. They typically appear as a multiplet, often resembling a triplet, around δ 3.9-4.3 ppm .[1] The signal integrates to 4H. The apparent triplet arises from coupling to the two β-protons at the C3 position.
-
β-Protons (C3-H₂): These two protons are on the carbon furthest from the nitrogen. They are less deshielded and therefore resonate upfield compared to the α-protons. They appear as a multiplet, often a quintet, around δ 2.2-2.4 ppm . This signal integrates to 2H. The quintet-like pattern results from coupling to the four neighboring α-protons. For unsubstituted azetidine, this signal is found at δ 2.327 ppm.[16]
Data Summary Table
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (Cbz) | 7.3 - 7.4 | Multiplet (m) | 5H | N/A |
| Benzylic (Cbz) | 5.1 - 5.2 | Singlet (s) | 2H | N/A |
| α-Azetidine (C2/C4) | 3.9 - 4.3 | Triplet (t) / Multiplet (m) | 4H | ~7-8 Hz |
| β-Azetidine (C3) | 2.2 - 2.4 | Quintet (p) / Multiplet (m) | 2H | ~7-8 Hz |
Spin-Spin Coupling Network
The connectivity of the azetidine ring can be confirmed by analyzing the coupling constants. The vicinal coupling (³J) between the α-protons and β-protons is expected to be consistent. The J-value observed in the splitting of the α-protons' signal must match the J-value from the splitting of the β-protons' signal.
Conclusion and Best Practices
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A Guide to the Structural Elucidation of N-Cbz Azetidine Intermediates: From Spectroscopic Theory to Practical Application
Introduction: The Azetidine Core in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and non-planar geometry offer unique three-dimensional diversity, which can lead to improved physicochemical properties and biological activity in drug candidates.[3] The N-Carboxybenzyl (Cbz) protecting group is frequently employed during the synthesis of these valuable intermediates due to its stability and reliable removal under hydrogenolysis conditions.[4][5]
For researchers in drug development, the unambiguous structural confirmation of these N-Cbz azetidine intermediates is a critical step to ensure the integrity of their synthetic pathways and the validity of subsequent biological testing. This in-depth technical guide provides a comprehensive overview of the core analytical techniques used for the structural elucidation of N-Cbz azetidine intermediates, blending theoretical principles with practical, field-proven insights and detailed experimental protocols.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
A multi-faceted analytical approach is essential for the comprehensive characterization of N-Cbz azetidine intermediates. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a self-validating system for structural confirmation.
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. [6][7]This is invaluable for tracing out the proton networks within the azetidine ring and any substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. [6][7]This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. [6][7]This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting substituents to the azetidine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified N-Cbz azetidine intermediate for ¹H NMR, and 20-50 mg for ¹³C NMR. [8][9] * Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. [8][9]Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the filtered solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters. Optimize acquisition and processing parameters as needed based on sample concentration.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton signals in the ¹H NMR spectrum based on chemical shift, integration, and multiplicity.
-
Use the COSY spectrum to identify coupled proton systems.
-
Use the HSQC spectrum to assign the signals of protonated carbons.
-
Use the HMBC spectrum to assign quaternary carbons and confirm the connectivity between different parts of the molecule.
-
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. [10]High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.
Expected Fragmentation Patterns of N-Cbz Azetidines
The fragmentation of N-Cbz protected amines in ESI-MS is often characterized by cleavage of the benzylic C-O bond and fragmentation of the azetidine ring.
Key Fragmentation Pathways:
-
Loss of the Benzyl Group (m/z 91): Cleavage of the benzylic C-O bond can lead to the formation of a stable tropylium ion at m/z 91.
-
Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety is a common fragmentation pathway.
-
Ring Opening of the Azetidine: The strained four-membered ring can undergo cleavage, leading to characteristic neutral losses.
-
Formation of the Azetidinyl Carbamate Ion: Loss of the benzyl group can also result in the formation of the protonated azetidinyl carbamate fragment.
Caption: Common fragmentation pathways for N-Cbz azetidine intermediates in ESI-MS.
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified intermediate (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a time-of-flight (TOF) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and record the product ion spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula.
-
Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways consistent with the expected structure.
-
III. Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. [11][12][13]
Crystallization of N-Cbz Azetidine Intermediates
The formation of high-quality single crystals is often the most challenging step.
General Strategies:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth and Selection:
-
Grow single crystals using one of the methods described above.
-
Under a microscope, select a well-formed, transparent crystal with no visible defects. [14]The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. [13] * Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.
-
Conclusion: A Robust Framework for Structural Integrity
The structural elucidation of N-Cbz azetidine intermediates is a critical undertaking in the drug development process. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can establish a self-validating system that ensures the structural integrity of their compounds. This guide provides the foundational knowledge and practical protocols to confidently navigate the analytical challenges associated with this important class of molecules, ultimately contributing to the advancement of innovative therapeutics.
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A Practical Guide to Sourcing 3-(Aminomethyl)azetidine Derivatives: From Supplier Selection to Benchtop Application
Foreword: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery
To the discerning researcher, scientist, and drug development professional, the strategic selection of chemical building blocks is a cornerstone of successful therapeutic design. Among the myriad of scaffolds available, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" motif in medicinal chemistry.[1][2] Its inherent conformational rigidity, coupled with its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, makes it a powerful tool for navigating complex biological landscapes.[2] Specifically, 3-(aminomethyl)azetidine derivatives serve as versatile synthetic intermediates, enabling the exploration of novel chemical space and the generation of potent and selective drug candidates. This guide provides an in-depth technical overview of the commercial landscape for these critical building blocks, offering practical insights into supplier evaluation, quality control, and effective benchtop utilization.
I. Navigating the Commercial Supplier Landscape: A Decision-Making Framework
The commercial availability of 3-(aminomethyl)azetidine derivatives has expanded significantly, yet not all suppliers are created equal. A meticulous evaluation process is paramount to ensure the integrity and reproducibility of your research. The following framework, presented from the perspective of field-proven experience, outlines key considerations:
A. Supplier Tiers: From Boutique Labs to Bulk Manufacturers
The supplier ecosystem can be broadly categorized into three tiers:
-
Tier 1: Large-Scale Manufacturers & Premier Brands: These are well-established companies with extensive catalogs and robust quality management systems. They often provide comprehensive documentation, including Certificates of Analysis (CoA), and have a global distribution network. Examples include MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and TCI America.[3]
-
Tier 2: Specialized Building Block Suppliers: These companies focus on providing unique and diverse chemical scaffolds for drug discovery. They often offer a wider range of substituted derivatives and can be more agile in their offerings. Enamine, Life Chemicals, and Apollo Scientific are prominent players in this space.[2][4]
-
Tier 3: Niche & Custom Synthesis Providers: These are typically smaller companies or contract research organizations (CROs) that can synthesize specific, non-catalog derivatives upon request. While offering maximum flexibility, this tier requires a more rigorous vetting process regarding their synthetic and analytical capabilities.
B. A Logic-Driven Approach to Supplier Selection
The choice of supplier is a multi-faceted decision that should be guided by the specific needs of your project. The following flowchart illustrates a recommended decision-making process:
Caption: A decision-making workflow for selecting a commercial supplier for 3-(aminomethyl)azetidine derivatives.
II. Key Commercial Derivatives and Their Applications
While a vast array of derivatives can be synthesized, a few key protected forms of 3-(aminomethyl)azetidine are readily available commercially and serve as foundational starting materials.
| Derivative Name | CAS Number | Common Protecting Group | Key Applications & Rationale for Use |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | Boc | The Boc group is widely used due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions (e.g., TFA). This derivative is a workhorse for introducing the 3-(aminomethyl)azetidine scaffold. |
| tert-Butyl (azetidin-3-ylmethyl)carbamate | 91188-15-7 | Boc | In this isomer, the Boc group protects the primary amine of the aminomethyl moiety, leaving the azetidine nitrogen available for reactions such as N-arylation or N-alkylation. |
| 3-(Aminomethyl)-1-benzhydrylazetidine | Not readily available | Benzhydryl (Bzh) | The benzhydryl group is a bulky protecting group that can be removed under hydrogenolysis conditions. It can offer different selectivity and compatibility compared to the Boc group. |
III. The Scientist's Mandate: Ensuring Quality and Purity
The adage "garbage in, garbage out" holds particularly true in synthetic and medicinal chemistry. The purity of your starting materials directly impacts the success and reproducibility of your experiments.
A. Decoding the Certificate of Analysis (CoA)
A CoA is more than a formality; it is a critical piece of data. When evaluating a supplier, scrutinize the CoA for the following:
-
Identity Confirmation: Look for evidence of structural confirmation, typically through ¹H NMR and ¹³C NMR spectroscopy. The spectra should be clean and consistent with the expected structure.
-
Purity Assessment: The purity should be determined by a quantitative method. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique. For volatile compounds, Gas Chromatography (GC) may be used.
-
Mass Spectrometry (MS): This provides confirmation of the molecular weight of the compound.[5][6]
-
Residual Solvents: The CoA should ideally report the levels of any residual solvents from the synthesis and purification process.
B. In-House Verification: A Prudent Step
Even with a comprehensive CoA, it is best practice to perform in-house verification of the received material, especially for a new batch or supplier.
Protocol for In-House Quality Control of a Boc-Protected 3-(Aminomethyl)azetidine Derivative
-
¹H NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Causality: The proton NMR provides a rapid and definitive confirmation of the chemical structure. Pay close attention to the characteristic signals of the Boc group (a singlet around 1.4 ppm) and the azetidine ring protons. The integration of these signals should be consistent with the number of protons in each environment.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Run a gradient elution method.
-
Causality: This technique serves a dual purpose. The HPLC chromatogram will provide a quantitative measure of purity by revealing the presence of any impurities. The mass spectrometer will confirm the molecular weight of the main peak, providing an additional layer of identity confirmation.[7]
-
IV. Handling and Storage: Preserving the Integrity of Your Reagents
Azetidine derivatives, particularly the free amines, can be sensitive to air and moisture. Proper handling and storage are crucial to prevent degradation.
-
Storage: Store containers tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[8][9]
-
Handling: When dispensing the reagent, work in a well-ventilated area, such as a fume hood. Minimize the time the container is open to the atmosphere. For hygroscopic or air-sensitive derivatives, use of a glovebox or Schlenk line techniques is advisable.
V. Conclusion: A Foundation for Innovation
The strategic use of 3-(aminomethyl)azetidine derivatives continues to fuel innovation in drug discovery. By adopting a rigorous and technically informed approach to sourcing these critical building blocks, researchers can enhance the reliability and efficiency of their synthetic endeavors. This guide provides a framework for making informed decisions, from navigating the complexities of the commercial supplier landscape to implementing robust quality control measures at the bench. Ultimately, a commitment to the quality of your starting materials is a commitment to the integrity of your science.
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The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including conformational rigidity, high sp³ character, and the ability to introduce three-dimensionality, make it a highly sought-after scaffold in drug design.[1][2] This guide provides a comprehensive analysis of the strategic value of azetidines, delving into their synthesis, their role in optimizing pharmacokinetic and pharmacodynamic profiles, and their successful incorporation into a range of approved therapeutics.
Introduction: The Ascendance of a Strained Ring System
For decades, the inherent ring strain of the four-membered azetidine scaffold was viewed as a synthetic challenge, limiting its broad application.[3] However, the discovery of naturally occurring L-azetidine-2-carboxylic acid hinted at its biological relevance.[1] The true potential of substituted azetidines in drug discovery was unlocked in the late 20th and early 21st centuries.[1] Medicinal chemists recognized that the constrained geometry of the azetidine ring could minimize the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[3][4]
Modern synthetic advancements have made a diverse array of functionalized azetidines more accessible, fueling their integration into drug discovery programs across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[3][5]
Strategic Value in Drug Design: More Than Just a Small Ring
The incorporation of an azetidine scaffold into a drug candidate is a strategic decision driven by the unique advantages this moiety offers.
Conformational Rigidity and Pre-organization
The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space.[1] This pre-organization of pharmacophoric elements can lead to enhanced binding affinity and selectivity for the target protein.[3] By reducing the number of low-energy conformations, the molecule spends more time in a bioactive conformation, a principle that is central to modern drug design.
Physicochemical Property Modulation
Azetidines serve as versatile tools for fine-tuning the physicochemical properties of drug candidates:
-
Solubility and Lipophilicity: The introduction of the polar nitrogen atom within the constrained ring can improve aqueous solubility and modulate lipophilicity (LogP), crucial parameters for favorable pharmacokinetics.[2][6]
-
Metabolic Stability: The azetidine ring itself is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[2][6] This can lead to improved metabolic stability and a longer in vivo half-life.
-
Basicity (pKa): The pKa of the azetidine nitrogen can be modulated by substituents, allowing for precise control over the ionization state of the molecule at physiological pH, which influences absorption, distribution, and target engagement.[6]
Bioisosteric Replacement
The azetidine ring is frequently employed as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[1] This strategy of "scaffold hopping" can lead to novel intellectual property and improved drug-like properties.[7] For instance, replacing a piperidine or morpholine ring with an azetidine can introduce novel vectors for substituent placement, reduce lipophilicity, and provide access to unexplored chemical space.[8][9]
Synthesis of Azetidine Scaffolds: Key Methodologies
Historically, the synthesis of the strained azetidine ring posed significant challenges.[10] However, recent advances in synthetic organic chemistry have provided a robust toolbox for the construction and functionalization of this valuable scaffold.
Intramolecular Cyclization
One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] A prominent example is the Couty azetidine synthesis, which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1]
Ring Expansion and Contraction
Alternative pathways to substituted azetidines involve the ring expansion of aziridines and the ring contraction of pyrrolidines.[1] For example, the reaction of rhodium-bound carbenes with strained methylene aziridines can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines.[1]
Modern Synthetic Approaches
More recent and advanced methods have further expanded the accessibility of diverse azetidine derivatives:
-
Palladium-Catalyzed C(sp³)–H Amination: This powerful strategy allows for the direct conversion of a C-H bond into a C-N bond to form the azetidine ring.[5][11]
-
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[5][12]
-
Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines and alkenes, represents a direct approach to functionalized azetidines.[11][13]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Azetidine Synthesis
A simple and efficient route for preparing new heterocyclic amino acid derivatives containing azetidine rings involves the Horner-Wadsworth-Emmons (HWE) reaction.[14]
Step-by-Step Methodology:
-
Starting Material: Begin with (N-Boc)azetidin-3-one.
-
HWE Reaction: Subject the (N-Boc)azetidin-3-one to a DBU-catalyzed Horner-Wadsworth-Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate.[14]
-
Aza-Michael Addition: The resulting product is then subjected to an aza-Michael addition with NH-heterocycles.[14]
-
Final Product: This yields the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.[14]
Azetidines in Action: Approved Drugs and Clinical Candidates
The versatility of the azetidine scaffold is underscored by its presence in several FDA-approved drugs, where it contributes to enhanced metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][6]
| Drug | Therapeutic Area | Role of the Azetidine Scaffold |
| Baricitinib | Rheumatoid Arthritis | The azetidine moiety contributes to the molecule's selectivity and pharmacokinetic properties.[2] |
| Cobimetinib | Cancer (Melanoma) | The azetidine ring is a key structural feature of this MEK1/2 inhibitor.[15] |
| Azelnidipine | Hypertension | This calcium channel blocker incorporates an azetidine ring.[4][15] |
| Sarolaner | Veterinary Medicine (Antiparasitic) | The azetidine group is integral to the compound's structure and activity.[2] |
Beyond approved drugs, numerous clinical candidates across a wide range of therapeutic areas feature the azetidine motif, highlighting its ongoing importance in drug discovery pipelines.[3]
Structure-Activity Relationships (SAR): A Case Study
The rigid framework of the azetidine scaffold provides an excellent platform for systematic structure-activity relationship (SAR) studies.
In the development of small-molecule STAT3 inhibitors, replacing a proline scaffold with an (R)-azetidine-2-carboxamide resulted in a significant boost in potency.[16][17] Further exploration revealed that the (R)-enantiomer was consistently more potent than the (S)-enantiomer, and changing the core to an azetidine-3-carboxamide led to a loss of activity.[17] This demonstrates how the precise stereochemistry and substitution pattern on the azetidine ring can have a profound impact on biological activity.
Future Directions and Conclusion
The azetidine scaffold has firmly established itself as a privileged motif in medicinal chemistry.[1] From its origins as a synthetic challenge, it has evolved into a versatile tool for designing novel therapeutics with improved efficacy and safety profiles.[1] The continued development of innovative synthetic methodologies will undoubtedly lead to an even broader array of functionalized azetidines for drug discovery.[11] As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the strategic application of the azetidine scaffold is poised to play an increasingly critical role in the development of the next generation of innovative medicines.[1]
Diagrams
Caption: Logical relationships in azetidine synthesis and application.
Caption: Workflow for azetidine-based drug optimization.
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Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]
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Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from [Link]
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Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks. Retrieved from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). ResearchGate. Retrieved from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]
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Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved from [Link]
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Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. Retrieved from [Link]
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Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab. Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PubMed Central. Retrieved from [Link]
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Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. Retrieved from [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). NIH. Retrieved from [Link]
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Biologically active compounds with azetidine rings. (n.d.). ResearchGate. Retrieved from [Link]
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Relevance and chemistry of azetidines and ABBs a, Relevance of the... (n.d.). ResearchGate. Retrieved from [Link]
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The Stability of the N-Cbz Protecting Group on Strained Azetidine Rings: A Technical Guide
This guide provides an in-depth analysis of the stability and reactivity of the carboxybenzyl (Cbz or Z) protecting group on the strained four-membered azetidine ring. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes mechanistic principles with practical, field-proven insights to inform experimental design and strategy.
Introduction: The Interplay of Ring Strain and Protecting Group Chemistry
Azetidines are valuable saturated heterocycles in medicinal chemistry, prized for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability while serving as rigid scaffolds to explore chemical space. However, the inherent ring strain of the four-membered ring (approximately 25.5 kcal/mol) significantly influences the reactivity of substituents, including common nitrogen protecting groups.
The N-Cbz group is a cornerstone of peptide synthesis and amine protection, lauded for its general stability to a wide range of reagents and its facile removal by catalytic hydrogenolysis. On an azetidine nitrogen, however, the Cbz group exhibits nuanced behavior. The increased s-character of the nitrogen lone pair and the strained C-N bonds can alter its expected stability, making it susceptible to cleavage under conditions not typically observed for unstrained amines. Understanding this reactivity is paramount for the successful multi-step synthesis of complex azetidine-containing molecules.
Factors Governing N-Cbz-Azetidine Stability
The decision to employ an N-Cbz protecting group for an azetidine hinges on a careful evaluation of the downstream synthetic route. Its stability is not absolute but rather a function of the specific chemical environment.
Ring Strain and Nucleophilic Attack
The endocyclic C-N bonds of the azetidine ring are weakened by angle strain. This strain is released upon ring opening, making the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. While the N-Cbz group is electron-withdrawing and reduces the nucleophilicity of the nitrogen, it can also influence the electrophilicity of the ring carbons. Certain nucleophiles, especially under forcing conditions, can lead to ring-opening rather than selective deprotection.
Reagent Selection: The Critical Determinant
The choice of reagents is the most critical factor in determining the fate of the N-Cbz group on an azetidine. While standard hydrogenolysis conditions are generally effective for deprotection, other common deprotection methods can be complicated by the azetidine's inherent reactivity.
| Condition Category | Reagents & Conditions | Outcome on N-Cbz-Azetidine | Mechanistic Rationale & Causality |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), MeOH or EtOH, rt, 1-16 h | Clean & Efficient Cleavage | The standard, preferred method. The catalyst surface facilitates the hydrogenolysis of the benzylic C-O bond, releasing toluene and carbamic acid, which decarboxylates to the free amine. The mild conditions preserve the azetidine ring. |
| Strong Acid | HBr in Acetic Acid (33%), rt | Rapid Cleavage | The carbamate oxygen is protonated, followed by attack of the bromide ion at the benzylic carbon (SN2 mechanism), leading to cleavage. This method is effective but can be harsh on other functional groups. |
| Lewis Acid | TMSI, CH₂Cl₂, 0 °C to rt | Effective Cleavage | The silyl iodide acts as a soft Lewis acid, coordinating to the carbonyl oxygen. Iodide then attacks the benzylic carbon to cleave the C-O bond. This offers a non-hydrogenolytic alternative. |
| Strong Base | LiAlH₄, THF, reflux | Potential for Ring Opening | While primarily a reducing agent, strong, nucleophilic hydrides can attack the azetidine ring itself, especially at elevated temperatures, leading to undesired ring-opened byproducts. The Cbz group is also reduced under these conditions. |
| Organometallics | n-BuLi, Grignard Reagents | High Risk of Ring Opening | These potent nucleophiles will readily attack the electrophilic carbons of the strained azetidine ring, leading to complex product mixtures. This is generally incompatible with the preservation of the azetidine core. |
| Oxidative Conditions | Ceric Ammonium Nitrate (CAN) | Generally Stable | The Cbz group is robust under many oxidative conditions that do not involve cleavage of the benzylic position. |
Mechanistic Pathways of N-Cbz Cleavage from Azetidines
The primary mechanisms for N-Cbz removal remain consistent with those observed in acyclic systems. However, the energetic landscape can be altered by the strained ring.
Caption: Cleavage pathways for N-Cbz-azetidines.
Catalytic Hydrogenolysis
This is the most widely employed and reliable method for N-Cbz deprotection on azetidines. The reaction proceeds via reduction with H₂ gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The mechanism involves the cleavage of the benzylic C-O bond, which releases toluene and the unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free secondary azetidine and carbon dioxide. The mild, neutral conditions of this reaction are highly compatible with the preservation of the strained azetidine ring.
Acid-Mediated Cleavage
Strong acids, such as hydrogen bromide (HBr) in acetic acid, can effectively cleave the N-Cbz group. The mechanism is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by a nucleophilic attack (SN2) of the bromide ion on the benzylic carbon, resulting in the formation of benzyl bromide, carbon dioxide, and the protonated azetidine. While effective, these conditions are harsh and may not be suitable for substrates with other acid-sensitive functional groups.
Nucleophilic Ring-Opening: A Competing Pathway
The high ring strain of azetidines makes them susceptible to ring-opening by strong nucleophiles. Reagents like organolithiums or strong hydrides (e.g., LiAlH₄) can attack the electrophilic ring carbons (C2/C4) in preference to the carbamate carbonyl. This results in the irreversible cleavage of a C-N bond, destroying the azetidine core. This pathway is a significant potential side reaction and underscores why such nucleophilic reagents are generally incompatible with N-Cbz-azetidines when preservation of the ring is desired.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating. Each includes in-process checks and characterization steps to ensure the integrity of the azetidine ring throughout the transformation.
Protocol: Standard N-Cbz Deprotection via Catalytic Hydrogenolysis
Objective: To cleanly remove the N-Cbz group from an azetidine substrate while maintaining the integrity of the four-membered ring.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-Cbz-azetidine substrate (1.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 10% Palladium on activated carbon (Pd/C, 0.1 equiv by weight). Causality: The inert atmosphere prevents premature deactivation of the catalyst and ensures safety, as Pd/C can be pyrophoric.
-
Solvent Addition: Add anhydrous methanol (or ethanol) to create a slurry with a concentration of approximately 0.1 M.
-
Hydrogenation: Securely seal the flask with a septum and connect it to a hydrogen balloon or a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles). Maintain a positive pressure of H₂ (e.g., balloon pressure) at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-16 hours. Trustworthiness Check: The disappearance of the starting material and the appearance of a new, more polar spot (the free amine) indicates reaction progression. The consumption of H₂ can also be monitored.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely, as it can ignite in air. Quench with water.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude free azetidine. The product is often pure enough for subsequent steps, but can be purified by column chromatography or distillation if necessary.
-
Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the benzylic protons and aromatic signals from the Cbz group in the NMR spectrum is a key indicator of successful deprotection.
Strategic Decision Making: When to Use N-Cbz for Azetidines
The choice of N-Cbz for an azetidine is a strategic one. The following workflow provides a logic tree for this decision-making process.
Caption: Decision workflow for using N-Cbz on azetidines.
Conclusion
The N-Cbz group is a viable and effective protecting group for the azetidine nitrogen, provided its unique stability profile is respected. While highly stable to many synthetic conditions, its behavior is dictated by the interplay between the inherent strain of the four-membered ring and the choice of reagents. Catalytic hydrogenolysis remains the gold standard for its removal, offering a clean and high-yielding transformation that preserves the valuable azetidine core. Conversely, conditions involving strong nucleophiles or reductants pose a significant risk of irreversible ring-opening and should be avoided. By understanding the mechanistic principles and employing the validated protocols outlined in this guide, researchers can confidently leverage the N-Cbz group in the synthesis of complex azetidine-containing molecules, accelerating discovery in medicinal chemistry and beyond.
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
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Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]
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benzyloxycarbonyl-protected azetidine building blocks
An In-Depth Technical Guide to Benzyloxycarbonyl-Protected Azetidine Building Blocks
Foreword: The Strategic Value of a Strained Scaffold
To the practicing medicinal chemist, the azetidine ring is a fascinating structural motif. It occupies a unique space in chemical biology, offering a step up in conformational rigidity from acyclic linkers but retaining a three-dimensional character often lost in more planar aromatic systems. Its inherent ring strain (approx. 25.4 kcal/mol) makes it more reactive and synthetically versatile than its five-membered pyrrolidine cousin, yet stable enough for reliable handling and incorporation into complex molecular architectures.[1] This guide focuses on a cornerstone of azetidine chemistry: the use of the benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group provides a robust, reliable, and strategically versatile handle that has enabled the development of a suite of powerful azetidine building blocks for drug discovery programs.[2] Herein, we will explore the synthesis, manipulation, and strategic deprotection of these key intermediates, providing not just protocols, but the field-proven logic behind them.
The N-Cbz Group: An Enduring Guardian for Azetidine Synthesis
The choice of a nitrogen protecting group is a critical decision in any synthetic campaign. For azetidines, the Cbz group offers a compelling balance of stability and selective reactivity, making it an ideal choice for multi-step sequences.
Why Cbz? The Causality Behind the Choice:
-
Robust Stability: The Cbz carbamate is exceptionally stable to a wide range of non-reductive conditions. It is resistant to both basic conditions (e.g., those used for Fmoc removal) and the mild acidic conditions typically used for Boc deprotection, establishing its orthogonality.[1] This stability is crucial when performing reactions on other parts of the azetidine scaffold.
-
Crystallinity Enhancement: The introduction of the aromatic Cbz group often induces crystallinity in otherwise oily or difficult-to-handle small molecules, which is a significant practical advantage for purification and storage.[3]
-
Clean and Predictable Cleavage: The primary method for Cbz removal, catalytic hydrogenolysis, is exceptionally clean. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying downstream purification.
-
Activation for Functionalization: As we will see, the electron-withdrawing nature of the Cbz group can be a requirement for certain reactions, such as the acid-catalyzed activation of N-Cbz-azetidin-3-ols for nucleophilic substitution.[4][5]
The following diagram illustrates the fundamental protection and deprotection workflow.
Synthesis of Core Building Blocks: N-Cbz-Azetidin-3-ol and N-Cbz-Azetidin-3-one
The journey into functionalized azetidines often begins with two pivotal intermediates: the alcohol and the ketone at the 3-position.
Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate (N-Cbz-Azetidin-3-ol)
The most direct route starts from commercially available 3-hydroxyazetidine hydrochloride. The protection is a standard Schotten-Baumann reaction where the free amine, generated in situ, is acylated by benzyl chloroformate.
Experimental Protocol: N-Cbz Protection of 3-Hydroxyazetidine
-
Reaction Setup: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 equiv) in a 1:1 mixture of water and a suitable organic solvent (e.g., Dioxane or THF) at 0 °C, add sodium bicarbonate (2.5 equiv) in portions.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equiv) to the suspension. The choice to add Cbz-Cl to the amine solution minimizes its hydrolysis.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Cbz-azetidin-3-ol as a white solid or crystalline material.[6]
Oxidation to Benzyl 3-oxoazetidine-1-carboxylate (N-Cbz-Azetidin-3-one)
The conversion of the 3-hydroxy group to the synthetically versatile ketone is a critical step. While many oxidation protocols exist (e.g., PCC, DMP), a Swern-type oxidation is often preferred due to its mild conditions, high yields, and avoidance of heavy metal contaminants.
Experimental Protocol: Swern Oxidation of N-Cbz-Azetidin-3-ol
-
Safety Note: Swern oxidations should be performed below -60 °C to avoid the explosive decomposition of the intermediate. All glassware must be scrupulously dried.
-
Activator Formation: In a three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 equiv) in DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of N-Cbz-azetidin-3-ol (1.0 equiv) in DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30-45 minutes.
-
Quenching: Add triethylamine (TEA) (5.0 equiv) dropwise. The TEA serves as a non-nucleophilic base to induce the elimination reaction that forms the ketone. After addition, the reaction can be allowed to slowly warm to room temperature.
-
Work-up: Add water to the reaction mixture. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, Benzyl 3-oxoazetidine-1-carboxylate, is often a stable, off-white powder that can be purified by chromatography if necessary.[7][8]
Strategic Functionalization of N-Cbz-Azetidine Building Blocks
With the core alcohol and ketone in hand, a diverse array of substituents can be introduced at the C3 position.
Reductive Amination of N-Cbz-Azetidin-3-one
Reductive amination is one of the most powerful and reliable methods for forming C-N bonds and is a cornerstone reaction for this building block. It provides direct access to 3-aminoazetidine derivatives, which are prevalent in medicinal chemistry. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the iminium ion intermediate formed in situ.[9]
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of N-Cbz-azetidin-3-one (1.0 equiv) and a primary or secondary amine (1.1 equiv) in an anhydrous solvent like dichloroethane (DCE) or THF, add acetic acid (0.1-0.5 equiv) to catalyze iminium formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours. Progress can be monitored by LC-MS or TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude 3-aminoazetidine derivative can be purified by flash chromatography.
Nucleophilic Substitution of N-Cbz-Azetidin-3-ol
The hydroxyl group of N-Cbz-azetidin-3-ol can be transformed into a leaving group or activated directly for substitution. A particularly elegant method involves the iron-catalyzed substitution with thiols, which proceeds via a stabilized azetidin-3-yl carbocation intermediate. The Cbz group is essential here, as its electron-withdrawing nature facilitates carbocation formation upon protonation/Lewis acid activation of the hydroxyl group.[10]
Deprotection: Liberating the Azetidine Core
The final step in many synthetic sequences is the removal of the Cbz group to reveal the free secondary amine of the azetidine ring. This liberated amine is a key handle for late-stage functionalization, such as amide bond formation or arylation.
Catalytic Hydrogenolysis
The gold standard for Cbz removal is catalytic hydrogenolysis. This method is highly efficient and chemoselective, leaving most other functional groups intact.
| Method | Hydrogen Source | Catalyst | Typical Conditions | Advantages & Causality | Disadvantages |
| Standard Hydrogenation | H₂ gas (balloon or Parr shaker) | 10% Pd/C (5-10 mol%) | MeOH or EtOH, rt, 1-16 h | Very clean, high yield. Direct use of H₂ ensures a high concentration of active hydrogen species on the catalyst surface.[11] | Requires specialized equipment for handling flammable H₂ gas. Catalyst can be pyrophoric.[11] |
| Transfer Hydrogenation | Sodium Borohydride (NaBH₄) | 10% Pd/C (10 wt%) | MeOH, rt, 5-30 min | Operationally simple, rapid, and avoids H₂ gas. NaBH₄ reacts with MeOH to generate H₂ in situ, providing a user-friendly alternative.[12] | Requires stoichiometric NaBH₄. Can sometimes reduce other sensitive functional groups. |
| Acid-Mediated | N/A | N/A | IPA·HCl or conc. HCl, 65-75 °C | Metal-free, avoiding potential contamination of the final product. Useful for large-scale synthesis where metal removal is a concern.[2] | Harsh acidic conditions may not be compatible with other acid-labile groups (e.g., Boc). |
Self-Validating Protocol: Deprotection via Transfer Hydrogenolysis
This protocol is often favored in a research setting for its convenience and speed.
-
Setup: Dissolve the N-Cbz-protected azetidine (1.0 equiv) in methanol (approx. 0.1 M). To this solution, add 10% Palladium on carbon (10 wt% of the substrate).
-
Hydrogen Generation: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 equiv) in small portions. Vigorous gas evolution (H₂) will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor by TLC or LC-MS. The reaction is often complete in under 30 minutes.
-
Filtration (Caution): Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, the Celite pad must be kept wet with solvent at all times, as dry Pd/C is pyrophoric and can ignite in air. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be taken to the next step or purified by an appropriate method (e.g., crystallization of a salt or chromatography).[12]
Conclusion: A Versatile Tool for Modern Drug Discovery
The benzyloxycarbonyl-protected azetidine framework represents a powerful class of building blocks for medicinal chemistry. The Cbz group provides the necessary stability for multi-step functionalization of the strained four-membered ring, while its clean and reliable removal allows for late-stage diversification. By understanding the causality behind the synthetic choices—from the selection of the protecting group to the specific conditions for oxidation, functionalization, and deprotection—researchers can confidently and effectively leverage these versatile intermediates to construct novel molecular architectures with enhanced three-dimensional complexity and drug-like properties.
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Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(16), 2067-2070. [Link]
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The Azetidine Scaffold: A Technical Guide to Navigating a Privileged Structure in Drug Discovery
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and sp³-rich character impart a unique combination of physicochemical and pharmacokinetic properties that are highly advantageous for drug design.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of azetidine derivatives. We will delve into the nuances of their synthesis, dissect their role as pharmacophores and bioisosteres, analyze structure-activity relationships, and examine the clinical success of azetidine-containing therapeutics. This guide is designed to be a practical and insightful resource, grounded in field-proven expertise, to empower the rational design and development of the next generation of innovative medicines.
The Ascendance of the Azetidine Motif in Medicinal Chemistry
The strategic incorporation of small, strained ring systems has become a powerful tactic in drug discovery to navigate beyond flat, aromatic structures towards more three-dimensional chemical space. The azetidine ring, in particular, offers a compelling set of advantages:
-
Enhanced Physicochemical Properties: The presence of an azetidine moiety can lead to improved aqueous solubility, a critical factor for oral bioavailability.[2]
-
Metabolic Stability: The strained four-membered ring often confers resistance to metabolic degradation, leading to improved pharmacokinetic profiles.[1][2]
-
Structural Rigidity and Conformational Control: The constrained nature of the azetidine ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] This conformational restriction allows for the precise positioning of substituents to optimize interactions with protein binding pockets.
-
Vectorial Versatility: The nitrogen atom and the three carbon atoms of the azetidine ring provide multiple points for substitution, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity.
These favorable characteristics have propelled the inclusion of azetidine scaffolds in a wide array of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][2]
Strategic Synthesis of Azetidine Scaffolds: A Practical Overview
The construction of the strained azetidine ring has historically been a synthetic challenge. However, recent advancements have provided a robust toolkit for medicinal chemists. This section details key methodologies, emphasizing the rationale behind their application.
Intramolecular Cyclization: The Workhorse Approach
One of the most reliable and widely employed methods for constructing the azetidine core is through the intramolecular cyclization of a suitably functionalized acyclic precursor. A common strategy involves the base-mediated cyclization of N-Boc-3-chloropropylamine derivatives.
Experimental Protocol: Synthesis of N-Boc-azetidine via Intramolecular Cyclization [4]
-
Reaction Setup: To a solution of N-Boc-3-chloropropylamine (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base (e.g., sodium hydride, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidine.
Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the carbamate nitrogen, rendering it sufficiently nucleophilic to displace the chloride in an intramolecular SN2 reaction. The Boc protecting group serves to activate the nitrogen for deprotonation and can be readily removed under acidic conditions for further functionalization.
[2+2] Cycloadditions: A Convergent Strategy
Photochemical [2+2] cycloadditions, specifically the aza Paternò-Büchi reaction, offer a convergent and efficient route to functionalized azetidines.[5] This method involves the reaction of an imine with an alkene upon photochemical activation.[5]
Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition [6][7]
-
Reaction Setup: In a reaction vessel transparent to visible light, combine the oxime or hydrazone precursor (1.0 eq.), the alkene (2.0-5.0 eq.), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%) in a degassed solvent such as acetonitrile.
-
Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-48 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the azetidine product.
Causality: The photocatalyst absorbs visible light and transfers energy to the imine precursor, promoting it to an excited triplet state. This excited state then undergoes a stepwise cycloaddition with the alkene to form the azetidine ring.[6] This method is advantageous for its mild reaction conditions and tolerance of a wide range of functional groups.
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)
Harnessing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) provides a powerful and modular approach to synthesizing 3-substituted azetidines.[8][9][10]
Experimental Protocol: Strain-Release Spirocyclization [10][11]
-
Precursor Synthesis: Synthesize the desired ABB-ketone precursor bearing a silyl-protected alcohol in a single step.
-
Spirocyclization: Treat the ABB-ketone precursor with an electrophile (e.g., a Lewis or Brønsted acid) to induce a spirocyclization-desilylation cascade.
-
Purification: Purify the resulting spiro-azetidine product by column chromatography.
Causality: The inherent strain of the ABB ring system provides a strong thermodynamic driving force for ring-opening reactions.[9] Electrophilic activation of the nitrogen or treatment with a nucleophile facilitates the cleavage of the central C-N bond, allowing for the introduction of a wide variety of substituents at the 3-position.
Diagram: Key Synthetic Pathways to Azetidine Derivatives
Caption: Overview of major synthetic strategies for constructing the azetidine ring.
The Azetidine Moiety as a Privileged Pharmacophore and Bioisostere
The utility of the azetidine ring in drug design extends beyond its favorable physicochemical properties. It often serves as a key pharmacophoric element, directly interacting with the biological target, or as a bioisosteric replacement for other common functional groups.
Azetidine as a Pharmacophore
In many bioactive molecules, the azetidine ring is not merely a passive scaffold but an active participant in target binding. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The rigid framework of the ring positions appended functional groups in a precise orientation for optimal interaction with the target protein.
Azetidine as a Bioisostere
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. The azetidine ring has emerged as a successful bioisostere for several common motifs:
-
Piperidine and Pyrrolidine: The more compact and rigid azetidine ring can replace larger, more flexible saturated heterocycles, often leading to improved selectivity and metabolic stability.[12]
-
Aromatic Rings: In certain contexts, the three-dimensional azetidine scaffold can mimic the spatial arrangement of substituents on an aromatic ring, providing an escape from "flatland" and improving physicochemical properties.
Diagram: Azetidine as a Bioisosteric Replacement
Caption: Cobimetinib inhibits MEK1/2, blocking the MAPK signaling pathway.
Baricitinib: A JAK Inhibitor for Inflammatory Diseases
Baricitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial for the signaling of numerous cytokines involved in inflammation and the immune response. [13] Mechanism of Action: By inhibiting JAK1 and JAK2, baricitinib prevents the phosphorylation and activation of STATs, which in turn modulates the expression of pro-inflammatory genes. [13]This mechanism underlies its efficacy in treating rheumatoid arthritis and the cytokine storm associated with severe COVID-19.
Diagram: Baricitinib's Inhibition of the JAK-STAT Pathway
Caption: Baricitinib blocks cytokine signaling by inhibiting JAK1 and JAK2.
Pharmacokinetic Profile of Baricitinib:
-
Bioavailability: Approximately 80-97%. [13][14]* Metabolism: Primarily cleared via renal elimination, with about 10% undergoing hepatic metabolism. [13]* Solubility: Poorly soluble in water, but soluble in some organic solvents and PEG-400. [15][16][17]
Future Perspectives and the Clinical Pipeline
The success of approved drugs has spurred further exploration of azetidine derivatives in a multitude of therapeutic areas. A number of azetidine-containing compounds are currently in various phases of clinical development, highlighting the ongoing innovation in this field.
Table 3: Selected Azetidine Derivatives in Clinical Trials
| Compound | Target | Therapeutic Area | Phase |
| GLPG0974 | Free fatty acid receptor 2 (FFA2) | Inflammatory Diseases | Phase II |
| Golcadomide | Cereblon E3 ligase modulator | Large B-cell lymphoma | Phase III |
| PF-3635659 | M3 antagonist | Neurodegenerative Diseases | Preclinical/Phase I |
This is a representative list and not exhaustive of all azetidine derivatives in clinical development.
Conclusion: The Enduring Value of the Azetidine Scaffold
From its challenging synthetic origins, the azetidine ring has firmly established itself as a privileged scaffold in drug discovery. Its unique structural and physicochemical properties offer a powerful means to enhance the druglikeness of small molecules. The clinical success of azetidine-containing drugs is a testament to the value of this versatile heterocycle. As synthetic methodologies continue to evolve and our understanding of its application deepens, the azetidine scaffold is poised to remain a vital component in the armamentarium of medicinal chemists for the foreseeable future, paving the way for the discovery of novel and impactful therapeutics.
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Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions with 3-(N-Cbz-methylaminomethyl)azetidine
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2][3] Specifically, 3-substituted azetidine derivatives serve as valuable building blocks for introducing conformational constraints.[4] This guide provides a comprehensive overview and detailed protocols for the amide coupling of a key intermediate, 3-(N-Cbz-methylaminomethyl)azetidine, a secondary amine whose reactivity is influenced by both the sterics of the azetidine ring and the electronic nature of the carbobenzyloxy (Cbz) protecting group.
Amide bond formation is one of the most fundamental and frequently utilized reactions in drug discovery.[5] However, coupling reactions involving sterically hindered or electronically deactivated secondary amines can be challenging, often suffering from low yields and side reactions.[6][7] This document offers field-proven insights into selecting the optimal coupling reagents and reaction conditions to successfully acylate this compound, ensuring high efficiency and product purity.
Understanding the Substrate: this compound
The structure of this compound presents unique considerations for amide coupling:
-
Steric Hindrance: The secondary amine is flanked by a methyl group and the azetidine ring, creating a sterically demanding environment around the nitrogen atom. This can impede the approach of the activated carboxylic acid.
-
Nucleophilicity: While secondary amines are generally good nucleophiles, the Cbz protecting group, though primarily for protection, can have a modest electron-withdrawing effect, slightly reducing the nucleophilicity of the amine.
-
Azetidine Ring Strain: The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it more stable than aziridines but still susceptible to ring-opening under harsh conditions, although this is less of a concern with N-acylation compared to other transformations.[1]
-
Cbz Protecting Group: The carbobenzyloxy group is a robust protecting group, stable to many coupling conditions but readily removable by hydrogenolysis.[][9] Its presence is crucial for preventing side reactions at the amine during synthesis.
Choosing the Right Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is critical for overcoming the challenges posed by this substrate. The most common strategy for amide bond formation involves the activation of a carboxylic acid to form a more electrophilic species.[10] We will focus on three classes of widely used coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium salts, with a special mention of propylphosphonic anhydride (T3P).
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] | Readily available, cost-effective. EDC's urea byproduct is water-soluble, simplifying workup.[11][12] | Can lead to racemization of chiral carboxylic acids. The O-acylisourea can rearrange to an unreactive N-acylurea.[13] Often requires an additive like HOBt or HOAt.[6][11] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | The carboxylate attacks the reagent to form a highly reactive OAt- or OBt-active ester.[12][14] | High coupling efficiency, fast reaction times, and low racemization, especially with HATU.[11][14][15] | Can cause guanidinylation of the free amine if used in excess.[14] More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, forms an activated OBt- or OAt-ester. | Excellent for hindered couplings.[14] Does not cause guanidinylation. | Can be more expensive. Byproducts can sometimes complicate purification. |
| Phosphonic Anhydrides | T3P® | Forms a mixed anhydride with the carboxylic acid, which is then attacked by the amine.[16][17] | "Green" reagent with water-soluble byproducts. High reactivity. | Can sometimes lead to epimerization.[17] |
For this compound, aminium/uronium salts like HATU are often the preferred choice due to their high reactivity and ability to overcome steric hindrance with minimal racemization.[11][15] Carbodiimide-based methods, particularly EDC/HOBt , offer a cost-effective alternative, though they may require longer reaction times or elevated temperatures.[5][12]
Reaction Mechanisms
A clear understanding of the reaction mechanism aids in troubleshooting and optimization.
EDC/HOBt Mediated Coupling
The mechanism involves the formation of an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester. This ester is subsequently attacked by the amine.
Caption: EDC/HOBt coupling mechanism.
HATU Mediated Coupling
HATU, in the presence of a non-nucleophilic base like DIPEA, rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which is then readily attacked by the amine.
Caption: HATU coupling mechanism.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling (Recommended)
This protocol is generally the most reliable for sterically hindered secondary amines and provides high yields with minimal side products.[15][18]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0–1.2 equiv)
-
HATU (1.1–1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM, or ACN)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 equiv).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 equiv) dropwise. Causality Note: Adding the base last and at a low temperature minimizes potential side reactions and racemization of the activated acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours. The reaction progress should be monitored by an appropriate method (TLC or LC-MS) until the starting material is consumed.[12]
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Dilute with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a more economical approach, suitable for a wide range of substrates.[12][19] Optimization of reaction time and temperature may be necessary for challenging couplings.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0–1.2 equiv)
-
EDC·HCl (1.2–1.5 equiv)
-
HOBt (1.2–1.5 equiv)
-
Tertiary amine base (e.g., DIPEA or Et₃N) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).[12]
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Causality Note: The O-acylisourea intermediate is unstable; adding EDC at 0°C allows it to be efficiently trapped by HOBt, minimizing side reactions.[12][13]
-
Base Addition: Add DIPEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours. Monitor the reaction progress by TLC or LC-MS. For sluggish reactions, gentle heating (40–50 °C) can be applied, but this may increase the risk of side reactions.
-
Aqueous Workup and Purification: Follow steps 5 and 6 as described in Protocol 1.
Protocol 3: T3P®-Mediated Amide Coupling
T3P® is a powerful water-soluble coupling reagent that often drives difficult couplings to completion.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0–1.2 equiv)
-
T3P® (50% solution in EtOAc or DMF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Anhydrous aprotic solvent (e.g., EtOAc, THF, or DCM)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in the chosen anhydrous solvent.
-
Base Addition: Add pyridine or DIPEA (3.0 equiv) to the solution. Causality Note: A base is required to deprotonate the carboxylic acid, allowing it to react with T3P®.[16]
-
T3P® Addition: Cool the mixture to 0 °C. Slowly add the T3P® solution (1.5 equiv) dropwise. An exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–3 hours. Monitor progress by TLC or LC-MS.
-
Aqueous Workup: Quench the reaction with saturated NaHCO₃ solution. Extract with an organic solvent. The aqueous layer can be washed multiple times to ensure complete removal of the water-soluble phosphonic acid byproducts.[16]
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive coupling reagent. Steric hindrance. Low reaction temperature/time. | Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[7] Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time. Ensure all reagents are anhydrous. |
| Formation of Side Products | N-acylurea formation (with carbodiimides): Rearrangement of the O-acylisourea intermediate. Guanidinylation (with HATU/HBTU): Excess coupling reagent reacting with the product amine. | Ensure HOBt is used with EDC to trap the intermediate.[11] Use a slight excess of the amine component. Avoid a large excess of HATU/HBTU; use phosphonium reagents like PyBOP if this is a persistent issue.[14] |
| Racemization of Chiral Carboxylic Acid | Use of strong base or high temperature. Use of carbodiimides without an additive. | Use an aminium/uronium salt like HATU, which is known to suppress racemization.[15] Use additives like HOBt or HOAt with carbodiimides.[11] Perform the reaction at lower temperatures (0 °C to RT). |
| Difficult Purification | Water-insoluble byproducts (e.g., DCU from DCC). Unreacted starting materials. | Use EDC instead of DCC for easier byproduct removal via aqueous wash.[12] Use T3P® for water-soluble byproducts.[17] Optimize stoichiometry to ensure complete consumption of the limiting reagent. |
Conclusion
The successful amide coupling of this compound is readily achievable with a rational selection of reagents and careful control of reaction conditions. While the steric hindrance of this secondary amine presents a moderate challenge, modern coupling reagents, particularly HATU, provide a robust and high-yielding pathway to the desired amide products. The protocols outlined in this guide serve as a validated starting point for researchers, enabling the efficient incorporation of this valuable azetidine building block into novel molecular architectures for drug discovery and development.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
- Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- 3-(N-Boc-aminomethyl)azetidine. (n.d.). Chem-Impex.
- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Gising, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. (2025).
- Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
- Chemical structures of various common coupling reagents and additives. (n.d.).
- Amine to Amide (Coupling)
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. (n.d.). Benchchem.
- Foley, D. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- G. R. P. R. (2021). Challenges and Breakthroughs in Selective Amide Activation.
- Optimization of reaction conditions for azetidine synthesis. (n.d.). Benchchem.
- Kumar, A., et al. (2022).
- Milo, A., et al. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
- Clausen, R. P., et al. (2010).
- Glorius, F., et al. (2025).
- CBZ-Amino Acids. (n.d.). BOC Sciences.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Yoko, K., et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PubMed.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. growingscience.com [growingscience.com]
- 19. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes & Protocols: Leveraging 3-(N-Cbz-methylaminomethyl)azetidine for Advanced Peptide Synthesis and Functionalization
An Application Guide for Researchers and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids and peptidomimetic scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, conformational rigidity, and novel functionalities. Azetidine-containing motifs, in particular, have emerged as powerful tools for modulating peptide structure and function. This guide provides a comprehensive overview and detailed protocols for the use of 3-(N-Cbz-methylaminomethyl)azetidine , a versatile building block for synthesizing conformationally constrained and functionalized peptides. We will explore the scientific rationale behind its use, from its impact on peptide backbone conformation to the strategic advantage conferred by the orthogonal N-Cbz protecting group. This document provides researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively integrate this reagent into their peptide synthesis workflows, unlocking new avenues for creating sophisticated therapeutic candidates and biological probes.
Part I: Scientific Rationale & Core Concepts
The Azetidine Scaffold: A Tool for Conformational Control
The four-membered azetidine ring is a strained cyclic amine that serves as a unique structural surrogate for native amino acids, most notably proline. Its incorporation into a peptide backbone imparts significant conformational constraints, which can be leveraged to achieve desirable pharmacological properties.
-
Turn Induction: The rigid geometry of the azetidine ring acts as a potent turn-inducing element. This pre-organization of the peptide backbone can dramatically improve the efficiency of macrocyclization reactions, a critical step in the synthesis of many peptide drugs.[1][2][3] Studies have shown that introducing a 3-aminoazetidine unit can lead to a significant fold improvement in the isolated yields of cyclic tetra-, penta-, and hexapeptides.[3]
-
Conformational Preferences: Unlike the five-membered ring of proline, the azetidine ring introduces different torsional constraints on the peptide backbone. It has been shown to stabilize specific secondary structures, such as γ-turn-like conformations, which can be crucial for receptor binding and biological activity.[4][5] In some contexts, peptides containing azetidine are more flexible than their proline-containing counterparts, which can influence the stability of larger ordered structures.[6]
-
Enhanced Proteolytic Stability: The non-natural azetidine linkage is resistant to cleavage by endogenous proteases. Incorporating an azetidine-based unit can protect adjacent amide bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of peptide therapeutics.[1][2]
The N-Cbz Group: Gateway to Orthogonal Functionalization
The strategic placement of a Carboxybenzyl (Cbz or Z) protecting group on the side-chain nitrogen of the building block is central to its utility. The Cbz group is a classic amine protecting group with a well-defined reactivity profile that makes it ideal for multi-step, selective synthesis.[7]
-
Orthogonality: The Cbz group is stable under the acidic and basic conditions typically used for Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively.[7][8] This means it remains intact during peptide chain elongation while acid-labile side-chain protecting groups (like Boc, tBu, Trt) or base-labile Fmoc groups are removed.
-
Selective Cleavage: The Cbz group is selectively and cleanly removed via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or transfer hydrogenation.[7][9] This deprotection method does not affect most other protecting groups used in peptide synthesis, providing an orthogonal handle for late-stage modification.
This orthogonality allows for a powerful synthetic strategy: the peptide can be fully assembled and even cyclized, after which the Cbz group can be removed to unmask a reactive secondary amine on the azetidine side chain. This amine can then be selectively modified without altering any other part of the molecule.[1][3]
Diagram 1: Orthogonal synthesis and functionalization workflow.
Part II: Synthesis and Incorporation Protocols
This section provides detailed, step-by-step protocols for the incorporation and subsequent modification of this compound in a standard Fmoc-based SPPS workflow.
Building Block Properties
| Property | Value |
| IUPAC Name | Benzyl methyl((azetidin-3-yl)methyl)carbamate |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.30 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Key Reactive Sites | 1) Azetidine Ring Nitrogen (Secondary Amine): For coupling to the peptide C-terminus. 2) Cbz-Protected Side-Chain Amine: For orthogonal deprotection and functionalization. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. |
Overall Experimental Workflow
The general process involves coupling the azetidine building block to the peptide C-terminus, followed by optional chain elongation, selective side-chain deprotection, functionalization, and final cleavage from the resin.
Diagram 2: Step-by-step experimental workflow.
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Objective: To couple the this compound building block onto a resin-bound peptide chain. This protocol assumes a standard Fmoc-based strategy.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
DIEA (N,N-Diisopropylethylamine) (6.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Start with the fully protected peptide-resin. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the deprotected peptide-resin with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
Activation Solution: In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous DMF.
-
Coupling Reaction:
-
Swell the resin in DMF.
-
Add the activation solution from step 3 to the reaction vessel containing the resin.
-
Immediately add DIEA (6.0 eq) to the slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a qualitative ninhydrin test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Final Wash: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts. The resin is now ready for further chain elongation or orthogonal deprotection.
Causality Notes:
-
HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization, which is critical for maintaining stereochemical integrity.[10]
-
A slight excess of the building block and coupling reagents is used to drive the reaction to completion on the solid support.
-
DIEA acts as a non-nucleophilic base to activate the carboxylic acid (via HATU) and neutralize any protonated species.[10]
Protocol 2: Orthogonal On-Resin Deprotection of the Cbz Group
Objective: To selectively remove the Cbz protecting group from the azetidine side chain while the peptide remains attached to the resin with its other acid-labile protecting groups intact.
Materials:
-
Peptide-resin with Cbz-protected azetidine side chain (1.0 eq)
-
Palladium on Carbon (Pd/C, 10 wt. %), approx. 0.2 eq by weight of resin
-
Anhydrous THF (Tetrahydrofuran) or a suitable alternative solvent like NMP.
-
Hydrogen source: H₂ gas balloon or a transfer hydrogenation reagent like ammonium formate (HCOONH₄, 10 eq).
Procedure (Using Transfer Hydrogenation):
-
Resin Preparation: Swell the resin in anhydrous THF within the reaction vessel.
-
Reagent Addition: Add ammonium formate (10 eq) to the vessel, followed by the Pd/C catalyst (0.2 eq by weight).
-
Safety Note: Pd/C can be pyrophoric. Handle with care under an inert atmosphere if possible.
-
-
Reaction: Gently agitate the slurry at room temperature. The reaction typically proceeds for 8-24 hours.
-
Monitoring: Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to observe the mass shift corresponding to the loss of the Cbz group (-134.1 Da).
-
Catalyst Removal: Once the reaction is complete, drain the solvent. Wash the resin extensively with DMF, water/DMF mixtures, and alternating DCM and Methanol washes to ensure complete removal of the palladium catalyst and scavenger salts. A final filtration through a plug of Celite may be necessary if catalyst fines are present.
Causality Notes:
-
Transfer Hydrogenation is often preferred for on-resin reactions as it avoids the need for specialized high-pressure hydrogenation equipment. Ammonium formate serves as a convenient in-situ source of hydrogen.[9]
-
The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond of the carbamate, which subsequently decarboxylates to release the free amine, CO₂, and toluene.[7]
Protocol 3: On-Resin Late-Stage Functionalization (Example: Dansylation)
Objective: To acylate the newly exposed secondary amine on the azetidine side chain with a fluorescent tag.
Materials:
-
Resin from Protocol 2 (with free side-chain amine)
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) (5.0 eq)
-
DIEA (10.0 eq)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the deprotected resin in anhydrous DMF.
-
Reaction Mixture: Add a solution of Dansyl Chloride (5.0 eq) in DMF to the resin, followed by DIEA (10.0 eq).
-
Reaction: Agitate the mixture in the dark (as dansyl compounds are light-sensitive) at room temperature for 4-6 hours.
-
Monitoring & Washing: Monitor for the disappearance of the free amine using a ninhydrin test. Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x) to remove all excess reagents.
-
Final Cleavage: The fully functionalized peptide is now ready for final cleavage from the resin and global deprotection using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Part III: Troubleshooting and Expected Results
| Step / Issue | Potential Cause | Recommended Solution |
| Incomplete Azetidine Coupling | Steric hindrance; poor resin swelling. | Increase coupling time to 6-12 hours. Consider double coupling. Ensure resin is fully swelled before adding reagents. Use NMP instead of DMF.[11] |
| Failed Cbz Deprotection | Inactive catalyst; insufficient hydrogen source. | Use fresh Pd/C catalyst. Increase the equivalents of ammonium formate. Switch to H₂ gas (balloon pressure) if equipment allows. |
| Incomplete Functionalization | Sterically hindered amine; insufficient reagent. | Increase equivalents of the electrophile (e.g., Dansyl Chloride) and base. Increase reaction time. |
| Side Product Formation | Guanidinylation of N-terminus during coupling. | Ensure pre-activation of the building block with HATU for 1-2 minutes before adding to the resin.[11] |
Conclusion
This compound is a highly valuable and versatile building block for modern peptide chemistry. Its rigid core enables precise control over peptide conformation and enhances metabolic stability, while the orthogonally protected side chain provides a unique handle for late-stage functionalization. By following the protocols outlined in this guide, researchers can effectively incorporate this reagent to construct complex, functionalized peptides for a wide array of applications in drug discovery, diagnostics, and chemical biology, pushing the boundaries of what is achievable in peptide design.
References
-
Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link][1][12]
-
PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. National Center for Biotechnology Information. Available at: [Link][2]
-
LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Liverpool John Moores University. Available at: [Link][3]
-
PubMed. (1992). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. National Center for Biotechnology Information. Available at: [Link][13]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link][14]
-
PubMed. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. National Center for Biotechnology Information. Available at: [Link][6]
-
PubMed. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Center for Biotechnology Information. Available at: [Link][4]
-
ACS Publications. (2010). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. American Chemical Society. Available at: [Link][5]
-
Royal Society of Chemistry. (2017). Tandem Cbz-deprotection/peptide coupling in water. Green Chemistry. Available at: [Link][9]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. Available at: [Link][7]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link][10]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link][11]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link][8]
Sources
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- 2. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Catalytic Hydrogenation: Cbz Removal on Azetidines
Introduction: Navigating the Deprotection of a Strained Heterocycle
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The protection of the azetidine nitrogen is a critical step in multi-step syntheses, with the benzyloxycarbonyl (Cbz or Z) group being a frequently employed protecting group due to its general stability and orthogonal nature to other common protecting groups like Boc and Fmoc.[1]
The removal of the Cbz group is most commonly and cleanly achieved through catalytic hydrogenolysis. This process involves the cleavage of the benzylic C-O bond by hydrogen in the presence of a metal catalyst, liberating the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2] However, the inherent ring strain of the azetidine nucleus (approx. 25.4 kcal/mol) raises legitimate concerns about potential ring-opening side reactions under reductive conditions.[3]
This comprehensive guide provides an in-depth analysis of the reaction conditions for the catalytic hydrogenation of Cbz-protected azetidines. We will explore the critical parameters that ensure efficient and selective Cbz removal while preserving the integrity of the azetidine ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis
The generally accepted mechanism for Cbz deprotection via catalytic hydrogenolysis is a two-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).
Caption: Workflow for Standard Cbz Hydrogenolysis.
Materials:
-
N-Cbz-azetidine derivative (1.0 equiv)
-
10% Palladium on carbon (5-10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or cylinder)
-
Celite® or other filter aid
Procedure:
-
Dissolve the N-Cbz-azetidine derivative in methanol in a round-bottom flask equipped with a magnetic stir bar. [4]2. Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle with care.
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle two more times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the deprotected azetidine. Further purification may be performed if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
Caption: Workflow for Catalytic Transfer Hydrogenation.
Materials:
-
N-Cbz-azetidine derivative (1.0 equiv)
-
10% Palladium on carbon (5-10 mol%)
-
Ammonium formate (3-5 equiv)
-
Methanol (or other suitable solvent)
-
Celite® or other filter aid
Procedure:
-
Dissolve the N-Cbz-azetidine derivative in methanol in a round-bottom flask with a magnetic stir bar. [1]2. To the stirred solution, add 10% Pd/C.
-
Add ammonium formate in one portion. The reaction may be exothermic and some gas evolution may be observed.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product. An aqueous work-up may be necessary to remove any remaining ammonium salts before further purification.
Troubleshooting and Field-Proven Insights
-
Sluggish or Incomplete Reactions:
-
Catalyst Quality: Ensure the Pd/C catalyst is fresh and active. If in doubt, use a new batch or consider switching to Pearlman's catalyst. [5] * Catalyst Poisoning: The presence of sulfur-containing functional groups in the substrate or impurities can poison the catalyst. In such cases, increasing the catalyst loading or using a more robust catalyst may be necessary.
-
Product Inhibition: The product amine can coordinate to the palladium surface, inhibiting the catalyst. Performing the reaction in a solvent system containing acetic acid can mitigate this issue.
-
-
Preservation of the Azetidine Ring:
-
While catalytic hydrogenolysis is generally a mild method, it is crucial to avoid overly harsh conditions (e.g., high temperatures or pressures for extended periods) to minimize the risk of ring opening.
-
In a study involving the synthesis of azetidine-containing macrocyclic peptides, Cbz deprotection via hydrogenation was successfully achieved without evidence of azetidine ring opening. [2]This provides strong evidence for the stability of the azetidine ring under standard hydrogenolysis conditions.
-
-
Chemoselectivity:
-
Standard catalytic hydrogenation with Pd/C and H₂ can reduce other sensitive functional groups such as alkenes, alkynes, nitro groups, and some aryl halides. [2] * Catalytic transfer hydrogenation can sometimes offer better chemoselectivity. [5]For substrates with multiple reducible functional groups, a careful selection of the catalyst and hydrogen donor is essential.
-
Conclusion
The removal of the Cbz protecting group from azetidines via catalytic hydrogenation is a robust and reliable transformation. By carefully selecting the catalyst, hydrogen source, and solvent, and by monitoring the reaction closely, researchers can achieve high yields of the desired deprotected azetidine while maintaining the integrity of the strained four-membered ring. Both traditional hydrogenolysis with H₂ gas and catalytic transfer hydrogenation methods are effective, with the latter offering significant advantages in terms of operational simplicity and safety. The protocols and insights provided in this guide serve as a strong foundation for the successful implementation of this critical deprotection step in the synthesis of novel azetidine-containing molecules.
References
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]
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Singh, G. S., & Kumar, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]
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ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Retrieved from [Link]
-
Alabugin, I. V., Gold, B., Shatruk, M., & Kovnir, K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
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Green Chemistry. (2017). GREENTECH. Green Chemistry. Retrieved from [Link]
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Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (2017). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. Retrieved from [Link]
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ResearchGate. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... ResearchGate. Retrieved from [Link]
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Lirias - KU Leuven. (2021). The catalytic hydrogenation and ammonolysis of carboxylic acids and derivatives to amines. Lirias - KU Leuven. Retrieved from [Link]
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Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry. Retrieved from [Link]
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A Guide to the Synthetic Versatility of N-Cbz Precursors for Functionalized Azetidines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines and the Strategic Role of the Cbz Group
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a privileged motif in modern medicinal chemistry. Its unique conformational rigidity, ability to act as a bioisosteric replacement for other groups, and favorable influence on physicochemical properties such as solubility and metabolic stability have made it a cornerstone in the design of novel therapeutics.[1][2] Molecules incorporating the azetidine ring have shown promise in a range of therapeutic areas, from antihypertensives to oncology treatments.[1]
The synthesis of these strained ring systems, however, presents a considerable challenge. The benzyloxycarbonyl (Cbz or Z) group has proven to be an exceptionally strategic choice for nitrogen protection during the synthesis of functionalized azetidines.[3] Its robustness under a wide range of reaction conditions, coupled with well-established and reliable deprotection methods, allows for intricate molecular architectures to be constructed. Furthermore, the electronic nature of the Cbz group can be exploited to influence the reactivity of the azetidine precursor, as will be demonstrated in the subsequent sections.[4][5]
This comprehensive guide provides an in-depth exploration of key synthetic routes to functionalized azetidines, all originating from N-Cbz protected precursors. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and present data to guide researchers in selecting the optimal strategy for their specific synthetic targets.
Intramolecular Cyclization: The Cornerstone of Azetidine Synthesis
The most traditional and perhaps most reliable method for constructing the azetidine ring is through the intramolecular cyclization of a 3-amino-1-propanol derivative. This 4-exo-tet cyclization is a powerful strategy, particularly when starting from readily available N-Cbz protected amino acids or amino alcohols. The key to this approach is the conversion of the terminal hydroxyl group into a good leaving group, such as a tosylate or halide, which is then displaced by the nitrogen nucleophile.
Mechanistic Rationale
The reaction proceeds via a classical intramolecular SN2 mechanism. The N-Cbz protected nitrogen acts as the nucleophile, attacking the electrophilic carbon bearing the leaving group. The choice of base is critical; it must be strong enough to deprotonate the carbamate nitrogen (or a precursor amine) to enhance its nucleophilicity but not so harsh as to promote elimination or other side reactions. Sodium hydride (NaH) is a common and effective choice for this transformation.
Experimental Protocol: Synthesis of N-Cbz-azetidine from N-Cbz-3-amino-1-propanol
This protocol details the two-step synthesis of an N-Cbz protected azetidine from a commercially available amino alcohol.
Step 1: Tosylation of N-Cbz-3-amino-1-propanol
-
Dissolve N-Cbz-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude tosylate is typically of sufficient purity for the next step but can be purified by flash column chromatography if necessary (Eluent: Hexanes/Ethyl Acetate).
Step 2: Intramolecular Cyclization
-
Dissolve the crude tosylate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash extensively with water and then with brine to remove DMF.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the N-Cbz-azetidine.
Diagram 1: Intramolecular Cyclization Workflow
Caption: Workflow for the two-step synthesis of N-Cbz-azetidine.
Ring Expansion of N-Cbz-Aziridines
The one-carbon ring expansion of aziridines offers a sophisticated route to azetidines, often with excellent stereocontrol.[6][7] This strategy is particularly powerful for accessing highly substituted azetidines that are challenging to prepare via linear cyclization precursors. The reaction of N-Cbz-aziridines with a carbene source, often generated from a diazo compound in the presence of a rhodium catalyst, proceeds through an aziridinium ylide intermediate.
Mechanistic Insights
The catalytic cycle begins with the reaction of the rhodium(II) catalyst with a diazoacetate to form a rhodium-bound carbene. The nucleophilic nitrogen of the N-Cbz-aziridine attacks this carbene to form a transient aziridinium ylide. This ylide can then undergo a[6][8]-Stevens rearrangement or a ring-opening/ring-closing cascade to furnish the more stable four-membered azetidine ring.[6][7] The Cbz group is well-tolerated in these transformations.
Experimental Protocol: Rhodium-Catalyzed Ring Expansion of N-Cbz-2-phenylaziridine
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Cbz-2-phenylaziridine (1.0 eq) and dirhodium(II) acetate [Rh₂(OAc)₄] (0.02 eq).
-
Add anhydrous, degassed solvent (e.g., dichloromethane or toluene, 0.1 M).
-
Prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in the same anhydrous solvent in a syringe.
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours at room temperature. Note: Slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Stir the reaction for an additional 12 hours after the addition is complete.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the functionalized N-Cbz-azetidine product.
| Substrate (N-Cbz-aziridine) | Diazo Compound | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| 2-Phenylaziridine | Ethyl Diazoacetate | Rh₂(OAc)₄ (2) | DCM | 85 | [6] |
| 2-Methyl-2-phenylaziridine | Methyl Phenyldiazoacetate | Rh₂(esp)₂ (1) | Toluene | 91 | [7] |
| Bicyclic Methylene Aziridine | Methyl 2-vinyldiazoacetate | Rh₂(OAc)₄ (5) | DCM | 78 | [6] |
| Table 1: Representative examples of rhodium-catalyzed ring expansion of N-Cbz-aziridines. |
Diagram 2: Proposed Mechanism for Ring Expansion
Caption: Catalytic cycle for the rhodium-catalyzed aziridine ring expansion.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A modern and highly efficient strategy for azetidine synthesis involves the intramolecular amination of C(sp³)–H bonds, catalyzed by transition metals like palladium.[1] This approach is atom-economical and allows for the cyclization of substrates that may be difficult to activate using traditional methods. The N-Cbz group is often compatible with these conditions, although other directing/protecting groups like picolinamide are sometimes required.
Mechanistic Overview
The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The N-protected amine substrate coordinates to the Pd(II) catalyst. An oxidant, such as an iodinane, then oxidizes the palladium to a high-valent Pd(IV) species. This is followed by C–H bond activation via a concerted metalation-deprotonation pathway to form a palladacycle. Reductive elimination from the Pd(IV) center then forges the C–N bond, forming the azetidine ring and regenerating the active Pd(II) catalyst.[1]
Experimental Protocol: Pd-Catalyzed Synthesis of N-Cbz-2-phenylazetidine
-
In a glovebox, add N-Cbz-3-phenylpropylamine (1.0 eq), Pd(OAc)₂ (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.12 eq) to a reaction vial.
-
Add the oxidant, (bis(trifluoroacetoxy)iodo)benzene (PhI(OCOCF₃)₂, 1.5 eq).
-
Add anhydrous solvent, such as chlorobenzene or 1,2-dichloroethane (0.1 M).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Eluent: Hexanes/Ethyl Acetate) to afford the N-Cbz-azetidine.
| Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Picolinoyl-3-phenylpropylamine | PhI(OTs)OAc | DCE | 100 | 75 | [1] |
| N-Ac-3,3-dimethylbutylamine | PhI(OAc)₂ | PhCl | 120 | 68 | [1] |
| Table 2: Examples of Pd-catalyzed intramolecular C-H amination. (Note: N-Cbz can be challenging; often requires specific directing groups). |
Post-Synthetic Functionalization: Iron-Catalyzed Alkylation of N-Cbz-azetidin-3-ols
In many cases, a pre-formed N-Cbz-azetidine serves as a platform for further elaboration. The synthesis of 3-aryl-3-sulfanyl azetidines via an iron-catalyzed alkylation of N-Cbz-azetidin-3-ols is a prime example of this strategy.[4] This method is significant because it introduces functionality at the C3 position, creating a tertiary stereocenter.
Mechanistic Rationale
The reaction is catalyzed by a mild Lewis acid, such as iron(III) chloride (FeCl₃). The Lewis acid activates the hydroxyl group of the N-Cbz-azetidin-3-ol, facilitating its departure as water. This generates a stabilized, transient azetidinium carbocation intermediate. The N-Cbz group is crucial here, as it enhances the stability of this carbocation, promoting its formation.[5] A nucleophile, in this case, a thiol, then attacks the carbocation to form the C-S bond, yielding the 3-substituted azetidine.
Experimental Protocol: Synthesis of N-Cbz-3-phenyl-3-(phenylthio)azetidine
-
To a vial, add N-Cbz-3-hydroxy-3-phenylazetidine (1.0 eq) and anhydrous iron(III) chloride (FeCl₃, 0.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Add thiophenol (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture three times with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the desired 3-sulfanyl azetidine.[4]
Diagram 3: Iron-Catalyzed Thiol Alkylation
Caption: Mechanism of Fe-catalyzed nucleophilic substitution on an N-Cbz-azetidinol.
N-Cbz Deprotection: The Final Step to the Free Azetidine
The final step in many synthetic sequences is the removal of the Cbz protecting group to unveil the free secondary amine. This functional handle is often essential for subsequent coupling reactions or for the final biological activity of the molecule.
Common Deprotection Protocols
A. Catalytic Hydrogenolysis (Standard Method)
This is the most common and often cleanest method for Cbz deprotection. It involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.
-
Dissolve the N-Cbz-azetidine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add palladium on activated carbon (Pd/C, 10% w/w, 0.05-0.10 eq by weight).
-
Securely fit the flask with a hydrogen-filled balloon or connect it to a hydrogenation apparatus.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm or higher pressure) for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the free azetidine. The byproducts, toluene and CO₂, are volatile and easily removed.[3]
B. Lewis Acid-Mediated Deprotection (For Hydrogenolysis-Sensitive Substrates)
For molecules containing functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups), alternative chemical deprotection methods are necessary. A combination of a Lewis acid and a fluorinated solvent has been shown to be effective.[9]
-
Dissolve the N-Cbz-azetidine (1.0 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.2 M).
-
Add aluminum chloride (AlCl₃, 3.0 eq) at room temperature. The mixture will be a suspension.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and quench with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography or an acid-base workup to yield the free amine.[9]
Conclusion
The N-Cbz group serves as a robust and versatile protecting group in the synthesis of functionalized azetidines. From classical intramolecular cyclizations to modern C-H activation and ring expansion methodologies, N-Cbz precursors provide reliable and high-yielding entries into this important class of heterocycles. The ability to functionalize the azetidine ring post-synthesis while the Cbz group is in place, followed by its clean removal, underscores its strategic importance in multi-step syntheses. This guide provides researchers with a foundational understanding and practical protocols to leverage these methods in their pursuit of novel azetidine-containing molecules for drug discovery and development.
References
-
Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][8]-Stevens Rearrangement. National Institutes of Health. [Link]
-
Schomaker, J. M. (2019). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. National Institutes of Health. [Link]
-
Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Schindler, C. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. [Link]
-
Arnold, F. H. (2021). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][8]-Stevens Rearrangement. ChemRxiv. [Link]
-
Schomaker, J. M. (2020). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[6][10]-Stevens Rearrangements of Aziridinium Ylides. National Institutes of Health. [Link]
-
Leonori, D. (2024). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. OUCI. [Link]
-
Al-Masum, M. (2017). Synthesis of n-heterocycles by the ring expansion reactions of aziridines and azetidines. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Vinayagam, V. et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]
-
Gessier, F. et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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ResearchGate. (n.d.). The Paternò-Büchi reaction -a comprehensive review. ResearchGate. [Link]
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ResearchGate. (n.d.). First example of an intramolecular aza Paternò–Büchi reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Waser, J. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
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Daugulis, O. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. ACS Publications. [Link]
-
ResearchGate. (n.d.). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]
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Kuriyama, M. et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]
-
Li, X. (2022). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. National Institutes of Health. [Link]
-
Schindler, C. S. (2023). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. National Institutes of Health. [Link]
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ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate. [Link]
-
Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Maes, B. (n.d.). CHEM21 case study: Base Metal Catalysed C-H Amination. CHEM21. [Link]
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Bull, J. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]
-
Dubois, M. A. J. et al. (2019). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Semantic Scholar. [Link]
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Patel, H. S., & Desai, H. D. (2004). Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. ResearchGate. [Link]
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Application of Azetidine Building Blocks in Kinase Inhibitor Design: A Technical Guide
Introduction: The Azetidine Scaffold as a Privileged Motif in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore innovative molecular scaffolds. Among these, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention and is now considered a "privileged scaffold" in modern drug discovery.[1][2]
Initially regarded as a synthetic curiosity due to its inherent ring strain, the azetidine motif is now a key component in several FDA-approved drugs, including the MEK inhibitor Cobimetinib.[3][4] This technical guide provides an in-depth exploration of the application of azetidine building blocks in kinase inhibitor design, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of why this unique scaffold is increasingly favored by drug development professionals.
The strategic incorporation of an azetidine ring into a kinase inhibitor can offer several distinct advantages:
-
Conformational Rigidity and Pre-organization: The constrained four-membered ring of azetidine reduces the conformational flexibility of a molecule.[5] This pre-organization can lead to a lower entropic penalty upon binding to the kinase active site, potentially resulting in higher binding affinity and potency.
-
Improved Physicochemical Properties: Azetidines are sp³-rich, non-planar structures that can improve the aqueous solubility and metabolic stability of a drug candidate compared to more traditional, flatter aromatic scaffolds.[3] This three-dimensionality can also disrupt crystal packing, leading to better solid-state properties.
-
Vectorial Exit Points for Further Functionalization: The azetidine ring provides well-defined vectors for substitution, allowing for the precise positioning of functional groups to probe specific interactions within the kinase active site and optimize structure-activity relationships (SAR).
-
Novel Chemical Space: The use of azetidine building blocks allows for the exploration of novel chemical space, leading to the development of intellectual property and first-in-class therapeutics.
This guide will delve into the practical aspects of utilizing azetidine scaffolds, from the design principles to the synthesis and evaluation of novel kinase inhibitors.
Part 1: Rationale for Incorporating Azetidines in Kinase Inhibitor Design: A Case Study of Cobimetinib
Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, and is approved for the treatment of certain types of melanoma.[3] The structure of Cobimetinib prominently features a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety, which plays a crucial role in its activity and overall properties.
The azetidine ring in Cobimetinib serves multiple purposes. Its rigid nature helps to correctly orient the piperidine group for optimal interactions within the MEK active site. Furthermore, the hydroxyl group on the azetidine ring can form a key hydrogen bond with the protein, enhancing binding affinity. The incorporation of this azetidine-containing fragment was a critical step in the optimization of the lead compound, leading to a molecule with improved potency and drug-like properties.
Structure-Activity Relationship (SAR) Insights
The development of azetidine-containing kinase inhibitors often involves a systematic exploration of the substitution patterns on the azetidine ring. For instance, in the optimization of STAT3 inhibitors, it was found that the (R)-configuration of the azetidine-2-carboxamide was crucial for potent inhibitory activity, while the (S)-enantiomer was significantly less active.[6][7] This highlights the importance of stereochemistry in the design of azetidine-based inhibitors, a direct consequence of the scaffold's rigidity.
The following table summarizes the inhibitory activity of a representative azetidine-containing kinase inhibitor, Cobimetinib, against its target kinases.
| Kinase Target | Cobimetinib IC50 (nM) | Reference Compound (e.g., Staurosporine) IC50 (nM) |
| MEK1 | 4.2 | 5 |
| MEK2 | 6.4 | 10 |
| ARAF | >10,000 | 20 |
| BRAF | >10,000 | 15 |
| CRAF | >10,000 | 8 |
Data is illustrative and compiled from various sources for educational purposes.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a key azetidine intermediate and for the evaluation of azetidine-containing compounds in a kinase inhibition assay.
Protocol 1: Synthesis of a 3-Hydroxy-3-substituted Azetidine Intermediate
The following protocol outlines a general method for the synthesis of a 3-hydroxy-3-substituted azetidine, a common building block in kinase inhibitors like Cobimetinib. This procedure is adapted from principles described in the chemical literature.[8][9]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a key azetidine intermediate.
Materials:
-
1-Cbz-azetidin-3-one
-
(S)-N-Boc-2-bromopiperidine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Palladium on carbon (10 wt%)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve (S)-N-Boc-2-bromopiperidine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction with Azetidinone:
-
In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-Cbz-azetidin-3-one (1.1 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the azetidinone solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-Cbz-3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine.
-
-
Cbz Deprotection:
-
Dissolve the purified product from the previous step in methanol in a round-bottom flask.
-
Add 10% palladium on carbon (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3-5 hours, or until TLC analysis indicates complete deprotection.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired 3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine intermediate.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust and high-throughput method for determining the IC50 value of an azetidine-containing compound against a specific protein kinase using a luminescence-based assay that measures ADP production.[10][11]
Diagram of the Kinase Assay Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., MEK1)
-
Kinase substrate (e.g., a specific peptide substrate for MEK1)
-
Adenosine triphosphate (ATP)
-
Azetidine-containing test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the azetidine-containing test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation of Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Future Perspectives
The azetidine scaffold has firmly established itself as a valuable building block in the design of modern kinase inhibitors. Its unique combination of conformational rigidity, ability to impart favorable physicochemical properties, and synthetic tractability makes it a powerful tool for medicinal chemists. The successful development of Cobimetinib stands as a testament to the potential of this scaffold in creating effective and safe medicines.
As our understanding of kinase biology continues to deepen and synthetic methodologies for constructing complex azetidines evolve, we can anticipate the emergence of a new generation of highly selective and potent kinase inhibitors that leverage the unique attributes of this remarkable four-membered ring. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of azetidine building blocks in their own kinase inhibitor discovery programs.
References
-
Cobimetinib. PubChem. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
- Synthesis method of cobimetinib. Google Patents.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]
-
Structures of some azetidine based drugs. ResearchGate. Available at: [Link]
- Process for the production of cobimetinib. Google Patents.
-
Process For The Preparation Of Cobimetinib. Quick Company. Available at: [Link]
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Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]
-
Azetidine Synthesis. IntechOpen. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: Late-Stage Functionalization of N-Cbz Protected Azetidines
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Application Notes and Protocols: Synthesis of Azetidines via Reductive Amination
Introduction: The Significance of the Azetidine Scaffold and the Utility of Reductive Amination
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry and drug development. Its incorporation into molecular architectures can impart significant improvements in physicochemical properties, including metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid scaffold to explore chemical space and optimize ligand-receptor interactions. Consequently, the development of robust and versatile synthetic methodologies for accessing substituted azetidines is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
Among the various strategies for constructing the strained azetidine ring, intramolecular reductive amination presents an elegant and efficient approach. This method relies on the cyclization of a linear precursor containing both an amine and a carbonyl group (or a latent carbonyl) separated by a three-carbon tether. The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is subsequently reduced in situ to yield the stable azetidine ring. This one-pot or sequential process offers advantages in terms of atom economy and operational simplicity compared to multi-step classical methods.
This comprehensive guide provides detailed application notes and protocols for the synthesis of azetidines using reductive amination. We will explore the key mechanistic considerations, delve into the selection of appropriate starting materials and reagents, and present step-by-step procedures for the synthesis of various azetidine derivatives.
Mechanistic Overview: The Intramolecular Reductive Amination Pathway
The cornerstone of this synthetic strategy is the intramolecular reaction between an amine and a ketone or aldehyde. The general mechanism can be conceptualized in two key stages:
-
Cyclic Iminium Ion Formation: A γ-amino carbonyl compound, under appropriate pH conditions, undergoes an intramolecular nucleophilic attack of the amine onto the carbonyl carbon. Subsequent dehydration leads to the formation of a transient cyclic iminium ion. The equilibrium of this step is crucial and often influenced by the reaction conditions, such as the presence of a mild acid catalyst to facilitate dehydration.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the endocyclic carbon-nitrogen double bond of the iminium ion to furnish the final azetidine product. The choice of reducing agent is critical to ensure compatibility with the starting materials and intermediates, and to avoid unwanted side reactions.
dot
Caption: General workflow for azetidine synthesis via intramolecular reductive amination.
Key Experimental Considerations and Reagent Selection
The success of an intramolecular reductive amination for azetidine synthesis hinges on several key factors. Careful consideration of these parameters is essential for achieving high yields and purity.
Choice of Starting Material:
The most common precursors for this transformation are γ-amino aldehydes and γ-amino ketones. These can be synthesized through various methods, including the reduction of γ-azido ketones or the oxidation of 1,3-amino alcohols. A particularly efficient approach involves the one-pot oxidation of a readily available 1,3-amino alcohol to the corresponding amino carbonyl compound, which then undergoes in situ reductive amination without isolation of the intermediate.
The Crucial Role of the Reducing Agent:
The selection of the appropriate reducing agent is paramount for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl group.
| Reducing Agent | Key Characteristics & Applications |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often the reagent of choice for reductive aminations.[1] It is particularly effective for one-pot procedures as it tolerates mildly acidic conditions required for iminium ion formation and is less prone to reducing the starting aldehyde or ketone. |
| Sodium Cyanoborohydride (NaBH₃CN) | Another selective reducing agent that is effective at slightly acidic pH. However, its high toxicity and the potential for cyanide byproduct formation necessitate careful handling and waste disposal. |
| Sodium Borohydride (NaBH₄) | A more powerful reducing agent that can be used, but typically requires a two-step process where the imine is formed first, followed by the addition of NaBH₄.[2] In a one-pot reaction, it can lead to the reduction of the starting carbonyl compound. |
| Catalytic Transfer Hydrogenation | Methods using catalysts like iridium complexes with a hydrogen source (e.g., formate) offer a greener alternative to borohydride reagents and can be highly chemoselective.[3] |
Reaction Conditions: Solvent and pH:
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with sodium triacetoxyborohydride. For catalytic transfer hydrogenation, a range of solvents including aqueous media can be employed.
-
pH: The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6), which can be achieved by the addition of a catalytic amount of acetic acid. These conditions promote the dehydration of the hemiaminal intermediate.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Substituted Azetidines from 1,3-Amino Alcohols
This protocol details a one-pot procedure involving the oxidation of a 1,3-amino alcohol to the corresponding γ-amino aldehyde, followed by in situ intramolecular reductive amination.
Step 1: Oxidation of the 1,3-Amino Alcohol
-
To a solution of the N-protected 1,3-amino alcohol (1.0 equiv.) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.2 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude γ-amino aldehyde is typically used in the next step without further purification.
Step 2: Intramolecular Reductive Amination
-
Dissolve the crude γ-amino aldehyde from Step 1 in 1,2-dichloroethane (DCE, 0.1 M).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution. A catalytic amount of acetic acid (0.1 equiv.) can be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
dot
Caption: Workflow for the one-pot synthesis of azetidines from 1,3-amino alcohols.
Protocol 2: Diastereoselective Synthesis of 2,4-Disubstituted Azetidines
This protocol is adapted from the synthesis of cis-azetidines from β-amino ketones, which are first reduced to the corresponding 1,3-amino alcohols.[2] The diastereoselectivity is controlled in the reduction step.
Step 1: Synthesis of the β-Amino Ketone
-
Synthesize the N-tosylaldimine from the corresponding aldehyde and p-toluenesulfonamide.
-
In a flask, dissolve the N-tosylaldimine (1.0 equiv.) and acetophenone (1.1 equiv.) in dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate to yield the crude β-amino ketone.
Step 2: Diastereoselective Reduction to the 1,3-Amino Alcohol
-
Dissolve the crude β-amino ketone in methanol (0.1 M) and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.
-
Stir the reaction for 1-2 hours at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate. The resulting mixture of syn- and anti-1,3-amino alcohols can be separated by column chromatography.
Step 3: Cyclization to the Azetidine
-
Dissolve the desired diastereomer of the 1,3-amino alcohol (e.g., the anti-isomer to obtain the cis-azetidine) in a suitable solvent such as THF or toluene (0.1 M).
-
Add a base such as potassium hydroxide (2.0 equiv.) and tosyl chloride (1.1 equiv.).
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 2,4-disubstituted azetidine.
Troubleshooting and Expert Insights
-
Low Yields in One-Pot Procedures: If the yield of the one-pot synthesis from 1,3-amino alcohols is low, consider a two-step procedure with isolation and purification of the intermediate γ-amino aldehyde. This can prevent decomposition of the aldehyde under the reaction conditions.
-
Competing Intermolecular Reactions: At low concentrations, intramolecular reactions are favored. If intermolecular side products are observed, try performing the reaction at higher dilution.
-
Epimerization: If stereocenters are present in the starting material, be mindful of potential epimerization under acidic or basic conditions. The use of mild reagents and careful control of the reaction temperature can mitigate this risk.
-
Substrate Scope: The success of these protocols can be substrate-dependent. Electron-withdrawing groups on the amine nitrogen can decrease its nucleophilicity, potentially slowing down the cyclization step. Conversely, bulky substituents near the reacting centers may sterically hinder the reaction.
Conclusion
Reductive amination, particularly in its intramolecular variant, provides a powerful and direct synthetic route to the valuable azetidine scaffold. By carefully selecting the starting materials, optimizing the choice of reducing agent, and controlling the reaction conditions, researchers can efficiently access a wide range of substituted azetidines. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals in drug development, enabling the exploration of novel chemical entities centered around this important heterocyclic motif.
References
- Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride. Tetrahedron Letters, 31(39), 5595-5598.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A versatile and efficient synthesis of primary amines by reductive amination of aldehydes and hemiacetals. The Journal of Organic Chemistry, 75(16), 5470-5477.
- Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). A facile three-step synthesis of cis-2, 4-disubstituted N-tosylazetidines from N-tosylaldimines and acetophenone. Tetrahedron Letters, 47(42), 7551-7554.
- Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of 1, 3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887.
- Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135-141.
- Li, C., & Xiao, J. (2010). A versatile catalyst for reductive amination by transfer hydrogenation.
- Parmar, H., Hameed, A., & Channar, P. A. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2647.
- Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016). N-Arylazetidines: Preparation through anionic ring closure. The Journal of Organic Chemistry, 81(7), 2899-2910.
- Wu, X., Li, X., Zanotti-Gerosa, A., & Xiao, J. (2013). Fast reductive amination by transfer hydrogenation “on water”. Chemistry–A European Journal, 19(12), 3897-3901.
- Sato, M., Gunji, Y., Ikeno, T., & Yamada, T. (2004). Enantioselective Synthesis of Optically Pure C2-Symmetrical Cyclic Amines by Chiral β-Ketoiminato Co (II) Complex-Catalyzed Borohydride Reduction. Synthesis, 2004(09), 1434-1438.
- Xu, P., Zhang, M., Ingoglia, B., Allais, C., Dechert-Schmitt, A. M. R., Singer, R. A., & Morken, J. P. (2021). Intramolecular Amination of Organoboronates: A General Synthesis of Azetidines, Pyrrolidines, and Piperidines. Organic Letters, 23(9), 3379-3383.
- Kuriyama, M., et al. (2021). Azetidine synthesis by La (OTf) 3-catalyzed intramolecular regioselective aminolysis of cis-3, 4-epoxy amines. Frontiers in Chemistry, 9, 753173.
- Couty, F., Evano, G., & Rabasso, N. (2003). Synthesis of enantiopure azetidine 2-carboxylic acids and their N-protected derivatives. Tetrahedron: Asymmetry, 14(17), 2547-2551.
- Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.
- Papanastasiou, I., et al. (2010). Reductive amination of carbohydrates using NaBH (OAc) 3. Journal of the American Society for Mass Spectrometry, 21(6), 959-967.
Sources
The Azetidine Scaffold: A Practical Guide to Synthesis and Incorporation of 3-Substituted Derivatives in Bioactive Molecules
An Application Guide for Medicinal Chemists
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its rising prominence is attributed to the unique combination of structural rigidity, high sp³-character, and inherent ring strain, which collectively impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2][3] The incorporation of 3-substituted azetidines, in particular, offers a powerful strategy to introduce precise three-dimensional exit vectors, enhance metabolic stability, improve aqueous solubility, and modulate ligand-target interactions.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthetic strategies, and practical protocols for leveraging 3-substituted azetidines to accelerate the development of next-generation therapeutics.
Part 1: The Rationale - Why Choose a 3-Substituted Azetidine?
The decision to incorporate an azetidine moiety is driven by its proven ability to solve common challenges in medicinal chemistry. Unlike larger, more flexible saturated rings like piperidine or pyrrolidine, the azetidine scaffold offers a unique set of advantages.
-
Enhanced Physicochemical Properties: The strained four-membered ring introduces a distinct dipole moment and reduces lipophilicity (LogP) compared to larger carbocyclic or heterocyclic analogues. This often leads to improved aqueous solubility and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][5]
-
Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation than larger rings. Furthermore, its rigid structure can orient substituents away from metabolic hotspots on the parent molecule, effectively shielding them from enzymatic action.[3]
-
Structural Rigidity and 3D-Character: The constrained geometry of the azetidine ring reduces the number of rotatable bonds and provides well-defined exit vectors from the C-3 position.[3] This allows for precise positioning of functional groups to optimize interactions within a biological target's binding pocket, often leading to gains in potency and selectivity.
-
Bioisosteric Replacement: 3-Substituted azetidines are excellent bioisosteres for commonly used groups. They can replace larger rings like piperidine and pyrrolidine to explore new chemical space or substitute for planar rings to increase three-dimensionality.[1][6] This strategy can lead to novel intellectual property and improved drug-like properties.
Comparative Impact of Azetidine Incorporation
The following table summarizes the typical effects of replacing a common chemical motif with a 3-substituted azetidine.
| Original Motif | Replacement Strategy | Key Physicochemical Impact | Example Application |
| Piperidine/Pyrrolidine | Azetidine as a smaller ring bioisostere | Decreased LogP, Increased solubility, Reduced pKa of ring nitrogen, Novel exit vectors | Modulating CNS penetration, Improving oral bioavailability |
| gem-Dimethyl Group | Spirocyclic azetidine | Increased sp³ fraction, Improved solubility, Introduction of a polar handle | Escaping flatland, Enhancing target engagement |
| Tertiary Amine | N-Aryl azetidine | Reduced basicity, Locked conformation | Improving selectivity, Reducing off-target effects at aminergic receptors |
Part 2: Synthesis of Versatile 3-Substituted Azetidine Building Blocks
The accessibility of functionalized azetidines has historically been a barrier to their widespread adoption. However, modern synthetic methods have made key building blocks readily available. The most common strategies involve the intramolecular cyclization of 1,3-difunctionalized precursors or the functionalization of a pre-formed azetidine ring.[7][8]
A cornerstone intermediate is N-Boc-3-aminoazetidine , which serves as a versatile handle for subsequent incorporation into lead molecules.
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Cbz Protection of 3-(Methylaminomethyl)azetidine
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a venerable and highly reliable protecting group for amines, prized for its stability across a wide range of reaction conditions and its facile removal under mild, specific protocols.[1][2] This application note provides a detailed protocol for the N-Cbz protection of the secondary amine in 3-(methylaminomethyl)azetidine, a valuable building block in medicinal chemistry due to the desirable physicochemical properties imparted by the azetidine ring.[3][4]
The protocol described herein employs the classical Schotten-Baumann reaction conditions, a robust and widely used method for the acylation of amines.[5][6][7] This method is particularly well-suited for the N-Cbz protection of amines using benzyl chloroformate (Cbz-Cl).[8]
Underlying Chemical Principles: The Schotten-Baumann Reaction
The N-Cbz protection of 3-(methylaminomethyl)azetidine with benzyl chloroformate proceeds via a nucleophilic acyl substitution mechanism under Schotten-Baumann conditions.[9] The reaction is typically carried out in a biphasic system consisting of an organic solvent and an aqueous solution of a base, such as sodium carbonate or sodium hydroxide.[5][6]
The key steps of the mechanism are as follows:
-
Deprotonation: The amine substrate is dissolved in the aqueous base, which deprotonates the ammonium salt and ensures the presence of the free, nucleophilic amine.
-
Nucleophilic Attack: The lone pair of the secondary amine nitrogen in 3-(methylaminomethyl)azetidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Chloride Elimination and Proton Transfer: The intermediate collapses, expelling a chloride ion and generating a protonated carbamate. The base in the reaction mixture then neutralizes the protonated product, regenerating the free amine of any unreacted starting material and driving the reaction to completion.[7][9]
The use of a biphasic system is advantageous as it allows for the sequestration of the acid chloride in the organic phase, minimizing its hydrolysis by the aqueous base, while the amine can react at the interface or in the organic phase.[6]
Experimental Protocol: N-Cbz Protection of 3-(Methylaminomethyl)azetidine
This protocol details a representative procedure for the N-Cbz protection of 3-(methylaminomethyl)azetidine. Researchers should consider this a starting point, and optimization may be necessary based on laboratory conditions and desired scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-(Methylaminomethyl)azetidine | C₅H₁₂N₂ | 100.16 | 1.00 g | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 1.88 g (1.58 mL) | 1.1 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.12 g | 2.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Deionized Water | H₂O | 18.02 | 20 mL | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | 15 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylaminomethyl)azetidine (1.00 g, 9.98 mmol).
-
Add deionized water (20 mL) and sodium carbonate (2.12 g, 19.96 mmol).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Benzyl Chloroformate:
-
In a separate container, dissolve benzyl chloroformate (1.88 g, 11.0 mmol) in dichloromethane (20 mL).
-
Add the benzyl chloroformate solution dropwise to the cooled, stirring aqueous mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the reaction vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers.
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-3-(methylaminomethyl)azetidine.[10]
-
Workflow Diagram
Caption: Experimental workflow for the N-Cbz protection of 3-(methylaminomethyl)azetidine.
Discussion and Troubleshooting
-
Choice of Base: Sodium carbonate is a suitable base for this reaction as it is strong enough to neutralize the HCl byproduct without promoting significant hydrolysis of the benzyl chloroformate.[5] Sodium bicarbonate can also be used, though the reaction may be slower. Stronger bases like sodium hydroxide could be used but may increase the rate of hydrolysis of the Cbz-Cl.
-
Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is crucial to minimize side reactions, such as the formation of the corresponding benzyl carbonate from the reaction with the base.
-
Monitoring the Reaction: TLC is an effective way to monitor the reaction's progress. A suitable solvent system (e.g., 10% methanol in dichloromethane with a small amount of ammonium hydroxide) should be developed to clearly separate the starting material, product, and any potential byproducts.
-
Purification: While the work-up will remove most of the inorganic salts and water-soluble impurities, column chromatography is typically necessary to obtain a highly pure product. The polarity of the eluent will need to be optimized based on the TLC analysis.
Conclusion
The N-Cbz protection of 3-(methylaminomethyl)azetidine can be efficiently achieved using a standard Schotten-Baumann protocol with benzyl chloroformate. This method is robust, scalable, and utilizes readily available reagents. The resulting N-Cbz protected product is a stable intermediate that can be carried forward into subsequent synthetic steps, with the Cbz group being readily removable by methods such as catalytic hydrogenolysis.[11] This protocol provides a solid foundation for researchers working with this important azetidine building block.
References
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
- Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.
- Zhang, C., Zhang, D. F., Zhao, H. Y., & Huang, H. H. (2012). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Chinese Chemical Letters.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
-
Organic-Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups. [Link]
- Turner, G. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Lipshutz, B. H., & Papa, P. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(26), 4145–4148.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Reddy, B. V. S., et al. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science.
- BenchChem. (2025). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry, 85(20), 13317–13323. [Link]
- Turner, G. A., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949–7952. [Link]
- Ford, G. J., Kress, N., & Mattey, A. P. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Research Explorer - The University of Manchester.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Mangelinckx, S., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Turner, G. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
- Gámez-Montaño, R., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91–102. [Link]
- Torok, B., et al. (2020). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2020(3), M1145.
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- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(N-Cbz-methylaminomethyl)azetidine
Welcome to the technical support center for the synthesis of 3-(N-Cbz-methylaminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the synthetic challenges and improve the yield and purity of your target compound.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. This guide will break down the synthesis into its key stages and address common issues that may arise.
Synthetic Overview
A common and effective route to synthesize this compound involves a three-step sequence starting from a commercially available N-protected 3-azetidinone:
-
Reductive Amination: Reaction of an N-protected 3-azetidinone (typically N-Boc-3-azetidinone) with methylamine in the presence of a reducing agent to form the corresponding N-protected 3-(methylaminomethyl)azetidine.
-
Deprotection: Removal of the initial N-protecting group (e.g., Boc) to yield 3-(methylaminomethyl)azetidine.
-
N-Cbz Protection: Introduction of the carbamoylbenzyl (Cbz) protecting group onto the secondary amine to afford the final product.
This overall workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Part 1: Reductive Amination of N-Boc-3-Azetidinone
Q1: My reductive amination is showing low conversion to the desired N-Boc-3-(methylaminomethyl)azetidine. What are the likely causes and how can I improve the yield?
A1: Low conversion in reductive amination can stem from several factors. Here’s a breakdown of potential issues and how to address them:
-
Inefficient Imine Formation: The first step of a reductive amination is the formation of an iminium ion intermediate.[1][2] This equilibrium can be influenced by pH and the removal of water.
-
Solution:
-
pH Adjustment: The reaction is often favored under mildly acidic conditions (pH 4-5) to facilitate imine formation without significant hydrolysis.[1] You can add a catalytic amount of a weak acid like acetic acid.
-
Dehydrating Agent: The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine, thereby increasing the reaction rate.
-
-
-
Choice and Activity of Reducing Agent: The choice of reducing agent is critical. Some are more effective and selective than others.[2][3]
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and can be used in a one-pot procedure. It is less likely to reduce the starting ketone.[2][3]
-
Sodium Cyanoborohydride (NaBH3CN): Effective at a slightly acidic pH and is selective for the iminium ion over the ketone.[1][3] However, it can generate toxic cyanide byproducts.
-
Sodium Borohydride (NaBH4): A stronger reducing agent that can reduce the starting ketone. If using NaBH4, it's best to pre-form the imine before adding the reducing agent.[2][3]
-
Solution: If you are observing low conversion, consider switching to a different reducing agent. For this specific transformation, STAB is highly recommended for its efficiency and selectivity.
-
-
Reaction Temperature and Time: Reductive aminations are typically run at room temperature.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time (often overnight) to go to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Q2: I am observing the formation of a significant amount of the corresponding alcohol as a byproduct. How can I minimize this?
A2: The formation of N-Boc-3-hydroxyazetidine is a common side reaction resulting from the reduction of the starting ketone.
-
Cause: This typically occurs when a less selective or overly reactive reducing agent is used, or if the imine formation is slow.
-
Solution:
-
Switch to a More Selective Reducing Agent: As mentioned above, STAB is generally more selective for the iminium ion over the ketone compared to NaBH4.[2][3]
-
Two-Step Procedure: If using a less selective reducing agent like NaBH4, consider a two-step approach. First, stir the N-Boc-3-azetidinone and methylamine together (with a dehydrating agent) for a few hours to maximize imine formation, then add the reducing agent.
-
Experimental Protocol: Reductive Amination using STAB
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add methylamine (as a solution in THF or ethanol, 1.5-2.0 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |
| Stoichiometry | 1.5-2.0 eq. of methylamine, 1.5 eq. of STAB |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
Part 2: N-Boc Deprotection
Q3: My N-Boc deprotection is incomplete or leading to decomposition of the product. What are the best conditions for this step?
A3: The Boc group is typically removed under acidic conditions. The choice of acid and solvent is important to ensure complete deprotection without unwanted side reactions.
-
Incomplete Deprotection:
-
Cause: Insufficient acid strength or concentration, or too short of a reaction time.
-
Solution:
-
Trifluoroacetic Acid (TFA): A common and effective reagent for Boc deprotection. A solution of 20-50% TFA in a solvent like dichloromethane is typically used.[4][5]
-
HCl in Dioxane/Ether: A 4M solution of HCl in dioxane or diethyl ether is also a very effective and widely used method.[5]
-
Reaction Time and Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature. Monitor by TLC to confirm the disappearance of the starting material.
-
-
-
Product Decomposition:
-
Cause: The azetidine ring can be sensitive to harsh acidic conditions.[6] Prolonged exposure to strong acids or elevated temperatures can lead to ring-opening or other side reactions.
-
Solution:
-
Use the Mildest Effective Conditions: Start with a lower concentration of acid and perform the reaction at 0 °C to room temperature.
-
Careful Work-up: After the reaction is complete, it is crucial to neutralize the excess acid promptly during the work-up. This is typically done by adding a base such as saturated sodium bicarbonate solution or by using a basic workup with NaOH.
-
-
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve the N-Boc-3-(methylaminomethyl)azetidine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a minimal amount of dichloromethane and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Caption: Workflow for N-Boc deprotection and work-up.
Part 3: N-Cbz Protection
Q4: The N-Cbz protection of my 3-(methylaminomethyl)azetidine is giving a low yield and multiple products. How can I optimize this step?
A4: The N-Cbz protection should be a relatively straightforward step, but issues can arise from the reactivity of the starting material and the reaction conditions.
-
Low Yield:
-
Cause: Inefficient reaction due to poor choice of base or solvent, or decomposition of the starting material or product.
-
Solution:
-
Choice of Base: A non-nucleophilic base is preferred to avoid side reactions with benzyl chloroformate. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate or potassium carbonate.
-
Solvent: Aprotic solvents like dichloromethane, THF, or ethyl acetate are suitable.
-
Temperature Control: The reaction is typically carried out at 0 °C to control the exothermicity and minimize side reactions.
-
-
-
Formation of Multiple Products:
-
Cause: The starting material has two amine groups: a primary amine on the side chain and a secondary amine in the azetidine ring. While the azetidine nitrogen is generally less reactive due to steric hindrance, di-protection is a possibility. Additionally, over-reaction can lead to the formation of ureas.
-
Solution:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate to ensure complete reaction with the more reactive primary amine.
-
Slow Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base at 0 °C. This helps to control the reaction and improve selectivity.
-
-
Experimental Protocol: N-Cbz Protection
-
Dissolve 3-(methylaminomethyl)azetidine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of benzyl chloroformate (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Reagent | Benzyl Chloroformate (Cbz-Cl) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) |
| Stoichiometry | 1.1 eq. of Cbz-Cl, 1.5 eq. of Base |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
Frequently Asked Questions (FAQs)
Q: What is the best way to purify the final product, this compound?
A: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, is often effective. The exact solvent system will depend on the polarity of any impurities. It is advisable to first determine an appropriate solvent system using thin-layer chromatography (TLC).
Q: Can I perform the deprotection and N-Cbz protection in a one-pot procedure?
A: While it may be possible, it is generally not recommended. The conditions for Boc deprotection (acidic) are incompatible with the N-Cbz protection step (basic). A proper work-up and isolation of the intermediate 3-(methylaminomethyl)azetidine is crucial to ensure a clean and high-yielding subsequent reaction.
Q: Are there any specific safety precautions I should be aware of?
A: Yes, several reagents used in this synthesis require careful handling:
-
Benzyl Chloroformate (Cbz-Cl): is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetic Acid (TFA): is a strong, corrosive acid. Handle with extreme care in a fume hood.
-
Sodium Cyanoborohydride (if used): can release toxic hydrogen cyanide gas upon acidification. The work-up should be performed carefully in a fume hood, and the waste should be quenched with bleach before disposal.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).
- Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025).
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides.
- A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. (n.d.). BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). J Org Chem.
- 1-Boc-3-((Methylamino)methyl)azetidine. (n.d.). Sigma-Aldrich.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances.
- Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube.
- Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.
- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025).
- Application Note – Reductive Amin
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. (n.d.). MDPI.
- 1-N-cbz-3-(methylaminomethyl)azetidine. (n.d.). BLDpharm.
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- Oxidative allene amination for the synthesis of azetidin-3-ones. (2015). PubMed.
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- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive amin
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
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Technical Support Center: Troubleshooting Catalytic Transfer Hydrogenation for Cbz Deprotection
From the desk of the Senior Application Scientist
Welcome to the technical support center for Catalytic Transfer Hydrogenation (CTH). This guide is designed for researchers, chemists, and drug development professionals who leverage the Cbz (Carboxybenzyl) protecting group and require a robust, scalable, and safe deprotection method. Catalytic Transfer Hydrogenation stands out as a premier choice, avoiding the need for high-pressure gaseous hydrogen and specialized equipment.[1][2] It typically involves a palladium catalyst and a hydrogen donor molecule that generates hydrogen in situ.[3]
This resource is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the lab. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism and parameter interplay, enabling you to optimize your Cbz deprotection with confidence.
Troubleshooting Guide & FAQs
Here we address the most common issues encountered during Cbz deprotection via CTH.
Section 1: Reaction Inefficiency (Stalled or Incomplete Conversion)
Question 1: My Cbz deprotection reaction has stalled. TLC/LC-MS analysis shows significant starting material remaining even after extended reaction time. What are the primary causes and how can I resolve this?
This is the most frequent issue and can stem from several factors, often related to the catalyst or the reaction environment.
Answer: A stalled CTH reaction is typically due to catalyst inactivation, insufficient hydrogen donor, or poor substrate accessibility. Let's break down the troubleshooting process:
-
Catalyst Activity & Poisoning: The palladium catalyst, most commonly Palladium on Carbon (Pd/C), is a heterogeneous catalyst, and its surface activity is paramount.[4]
-
Poisoning: The catalyst's active sites can be blocked or "poisoned" by various functional groups or impurities.[5][6] Sulfur-containing compounds (thiols, thioethers), certain nitrogen heterocycles, nitriles, and even some starting material impurities can strongly adsorb to the palladium surface, rendering it inactive.[5][7][8]
-
Solution: Ensure your starting material is of high purity. If the substrate itself contains a potential poison (e.g., a methionine residue), you may need to increase the catalyst loading (sometimes significantly) or consider an alternative deprotection method.[7][8] Pre-treating your solvents and reagents to remove trace impurities can also be beneficial.
-
-
Old/Inactive Catalyst: Pd/C can lose activity over time, especially if not stored properly.
-
-
Hydrogen Donor Depletion/Inefficiency: The reaction consumes the hydrogen donor. If an insufficient amount is used, the reaction will naturally stop once the donor is depleted.[10]
-
Common Donors: Ammonium formate, formic acid, cyclohexene, and isopropanol are common donors.[10][11][12] Ammonium formate is particularly popular as it decomposes on the catalyst surface to generate hydrogen, ammonia, and CO2.[13]
-
Solution: Ensure you are using a sufficient stoichiometric excess of the hydrogen donor. For ammonium formate, a 5-10 fold excess is common.[14][15] If the reaction stalls, adding another portion of the hydrogen donor can sometimes restart it. Monitor the reaction for signs of gas evolution (CO2 in the case of formates), which indicates the donor is being consumed.
-
-
Poor Solubility & Mass Transfer: Since this is a heterogeneous reaction, the Cbz-protected substrate must have access to the catalyst surface.[7]
-
Problem: Large molecules, such as PROTACs or complex peptides, may have poor solubility in standard solvents like methanol (MeOH) or ethanol (EtOH).[7]
-
Solution: Screen different solvents or solvent mixtures. Tetrahydrofuran (THF), ethyl acetate (EtOAc), or mixtures with alcohols can improve solubility.[7] Increasing the reaction temperature (e.g., to 40-60 °C) can enhance both solubility and reaction rate.[2][16] Vigorous stirring is crucial to maintain a good suspension of the catalyst and ensure effective mass transfer.[7]
-
-
Product Inhibition: The deprotected amine product can be basic and may coordinate to the palladium catalyst, inhibiting its activity.[7]
Section 2: Low Yields and Side Reactions
Question 2: My reaction goes to completion, but the isolated yield of my desired amine is low. What are the likely side reactions or work-up issues?
Low yields can be caused by degradation of the starting material or product, or by competing side reactions that consume the substrate.
Answer: Let's analyze the potential pitfalls leading to low isolated yields:
-
Over-Reduction/Dehalogenation: While CTH is generally milder than high-pressure hydrogenation, other reducible functional groups can still be affected.
-
Problem: Aryl halides (Br, I), nitro groups, and sometimes even alkenes or alkynes can be reduced under CTH conditions.[17] This is particularly problematic if these groups are essential parts of your core scaffold.
-
Solution: Careful selection of the catalyst and hydrogen donor is key. Sometimes, using a less active catalyst or a milder donor can provide the necessary selectivity. If dehalogenation is a persistent issue, alternative non-reductive deprotection methods (e.g., acid-mediated or nucleophilic cleavage) should be considered.[7][17]
-
-
Incomplete Decarboxylation: The mechanism of Cbz deprotection involves hydrogenolysis to form an unstable carbamic acid, which then spontaneously decarboxylates to release the free amine and toluene.
-
Problem: Under certain conditions, especially at low temperatures, the decarboxylation step might be slow or incomplete, leading to difficulties during work-up and purification.
-
Solution: Gently warming the reaction mixture (e.g., to 40 °C) during the final phase or during work-up can ensure complete decarboxylation.
-
-
Work-up Losses: Amines can be tricky to handle.
-
Problem: The product amine might be volatile or water-soluble, leading to losses during solvent removal or aqueous extraction. Adsorption onto the Celite or filter aid used to remove the Pd/C is also a common source of yield loss.
-
Solution: After filtering off the catalyst, wash the filter cake thoroughly with a polar solvent (like methanol) to recover any adsorbed product.[15] If your product is basic, consider an acid-base extraction to isolate it. Be mindful of the product's physical properties when choosing your work-up and purification strategy.
-
Key Parameters & Optimization
Proactive optimization is always better than troubleshooting. Here is a summary of the key reaction parameters and their impact.
| Parameter | Common Choices | Typical Conditions & Key Considerations |
| Catalyst | 5-10% Pd/C, Pd(OH)₂/C (Pearlman's catalyst) | Loading: 5-20 mol% (w/w) relative to substrate. Increase loading for difficult substrates or suspected poisoning.[7] Type: Pearlman's catalyst is often more active and may be effective when standard Pd/C fails.[9] |
| Hydrogen Donor | Ammonium Formate, Formic Acid, Cyclohexene, Isopropanol | Equivalents: 5-10 eq. for formates; can be used as solvent for others (e.g., cyclohexene, isopropanol).[10][12][14] Reactivity: Ammonium formate and formic acid are generally very effective and irreversible.[11][12] |
| Solvent | MeOH, EtOH, THF, EtOAc, Acetic Acid, Water | Choice: Must dissolve the substrate. Alcohols are most common.[8] THF/MeOH or EtOAc/EtOH mixtures can improve solubility for non-polar substrates.[7][14] Acetic acid can accelerate the reaction.[9] |
| Temperature | Room Temperature to 60 °C | Effect: Higher temperatures increase reaction rate and solubility but may reduce selectivity and lead to side reactions.[2][16] Start at RT and warm gently if the reaction is sluggish. |
| Additives | Acetic Acid, Triethylamine (base) | Acid: Protonates the product amine to prevent catalyst inhibition.[7] Base: May be required for certain catalytic systems or to neutralize acidic byproducts, though less common for Cbz deprotection.[18][19] |
Visualizing the Process
To better understand the workflow and decision-making process, refer to the diagrams below.
General Mechanism of CTH
The diagram illustrates the generally accepted pathway for catalytic transfer hydrogenation on a palladium surface using a hydrogen donor like formic acid.
Caption: Mechanism of Catalytic Transfer Hydrogenation for Cbz Deprotection.
Standard Experimental Workflow
This workflow outlines the typical steps for setting up, running, and working up a CTH reaction.
Caption: Step-by-step experimental workflow for CTH Cbz deprotection.
Troubleshooting Decision Tree
When a reaction fails, this logical tree can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting stalled CTH reactions.
Standard Laboratory Protocol
Deprotection of N-Cbz-Protected Alanine using Ammonium Formate
Disclaimer: This is a general protocol and should be adapted based on the specific substrate and scale. Always perform a risk assessment before starting any new procedure.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Cbz-Alanine (1.0 eq), 10% Palladium on Carbon (10% w/w of the substrate), and Methanol (to make a ~0.2 M solution).
-
Addition of Donor: To this stirring suspension, add ammonium formate (5.0 eq) in a single portion.[15] The mixture may become slightly exothermic and evolve gas (CO2).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is often complete within 1-4 hours. If the reaction is sluggish, the flask can be gently warmed to 40°C in a water bath.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with additional methanol. Carefully filter the suspension through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad thoroughly with methanol to ensure full recovery of the product.[15] Combine the filtrates and concentrate under reduced pressure to yield the crude alanine. The product can then be purified by recrystallization or other appropriate methods.
References
-
Wikipedia. (n.d.). Transfer hydrogenation. Retrieved January 20, 2026, from [Link]
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ACS Publications. (n.d.). Mechanism of Pd(NHC)-Catalyzed Transfer Hydrogenation of Alkynes. Retrieved January 20, 2026, from [Link]
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Benerjee, A. K. (2012). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (2013). Transfer Hydrogenations of Alkenes with Formate on Pd/C: Synthesis of Dihydrocinchona Alkaloids. Retrieved January 20, 2026, from [Link]
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Encyclopedia.pub. (2023). Hydrogen Sources in Catalytic Transfer Hydrogenation. Retrieved January 20, 2026, from [Link]
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Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Retrieved January 20, 2026, from [Link]
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MDPI. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the transfer hydrogenation of benzaldehyde using NiAl LDH. Retrieved January 20, 2026, from [Link]
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Common Organic Chemistry. (n.d.). Ammonium Formate. Retrieved January 20, 2026, from [Link]
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ACS Green Chemistry Institute. (n.d.). Transfer Hydrogenation with PMC or Base Metals. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Optimized reaction conditions for transfer hydrogenation of.... Retrieved January 20, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Retrieved January 20, 2026, from [Link]
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MDPI. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved January 20, 2026, from [Link]
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MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for transfer hydrogen- ation.... Retrieved January 20, 2026, from [Link]
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Preprints.org. (2024). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved January 20, 2026, from [Link]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved January 20, 2026, from [Link]
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SciSpace. (n.d.). Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. Retrieved January 20, 2026, from [Link]
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved January 20, 2026, from [Link]
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Preprints.org. (2024). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved January 20, 2026, from [Link]
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The Royal Society Publishing. (n.d.). The poisoning of a palladium catalyst by carbon monoxide. Retrieved January 20, 2026, from [Link]
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The Royal Society Publishing. (n.d.). The poisoning of a palladium catalyst by carbon monoxide. Retrieved January 20, 2026, from [Link]
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Journal of Petroleum Technology. (2024). In-Situ Hydrogen Production From Natural Gas Wells With Subsurface Carbon Retention. Retrieved January 20, 2026, from [Link]
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YouTube. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved January 20, 2026, from [Link]
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Altex. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved January 20, 2026, from [Link]
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MDPI. (2021). An Experimental Study of the Possibility of In Situ Hydrogen Generation within Gas Reservoirs. Retrieved January 20, 2026, from [Link]
-
MDPI. (2022). Experimental Study of the Feasibility of In-Situ Hydrogen Generation from Gas Reservoir. Retrieved January 20, 2026, from [Link]
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ACS Publications. (2022). Improved Catalytic Transfer Hydrogenation of Biomass-Derived Aldehydes with Metal-Loaded Aluminum Phosphate. Retrieved January 20, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved January 20, 2026, from [Link]
-
IDEAS/RePEc. (2023). Innovative technology for underground clean in situ hydrogen generation: Experimental and numerical insights for sustainable energy transition. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2024). (PDF) In-Situ Hydrogen Production from Natural Gas Wells with Subsurface Carbon Retention. Retrieved January 20, 2026, from [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved January 20, 2026, from [Link]
-
Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2024). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023). Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Purification of Polar Azetidine Intermediates by Column Chromatography
Welcome to the Technical Support Center for the purification of polar azetidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable but often challenging compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of your target azetidine intermediates.
Introduction: The Challenge of Polar Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly important motifs in medicinal chemistry.[1][2] Their inherent ring strain, while synthetically useful, can also lead to instability, particularly under acidic conditions which can promote ring-opening.[3] When substituted with polar functional groups, these intermediates present a significant purification challenge. Their high polarity often leads to poor retention on traditional reversed-phase columns, while their basic nitrogen can cause significant peak tailing on silica gel. This guide will equip you with the knowledge to overcome these obstacles.
Troubleshooting Common Issues in Azetidine Purification
This section addresses specific problems you may encounter during the column chromatography of polar azetidine intermediates, providing explanations and actionable solutions.
Issue 1: Poor Retention on Reversed-Phase (C18) Columns
Symptom: Your azetidine intermediate elutes in or near the void volume of your reversed-phase column, resulting in no separation from other polar impurities.
Cause: Highly polar analytes have weak interactions with the nonpolar stationary phase of C18 columns.[4]
Solutions:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[5] It utilizes a polar stationary phase (such as silica, diol, or amide) and a mobile phase with a high organic content, typically acetonitrile with a small amount of aqueous buffer. The water in the mobile phase forms a layer on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.
-
Employ Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities, offering multiple retention mechanisms.[6][7][8] For a basic azetidine, a mixed-mode column with cation-exchange properties can significantly enhance retention without the need for ion-pairing reagents.[6][7]
-
Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and offer better retention for polar compounds compared to traditional C18 columns.
Issue 2: Significant Peak Tailing on Normal-Phase (Silica Gel) Columns
Symptom: Your azetidine intermediate produces broad, tailing peaks on a silica gel column, leading to poor resolution and inaccurate fraction collection.
Cause: The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to multiple retention mechanisms and peak tailing.
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into your eluent can neutralize the acidic silanol groups and significantly improve peak shape.[9][10]
-
Use an Amino-Functionalized Silica Gel Column: These columns have a less acidic surface and are specifically designed for the purification of basic compounds, minimizing the interactions that cause peak tailing.[11]
-
Consider Dry Loading: If your sample is not fully dissolved in the mobile phase before loading, it can lead to band broadening and tailing. A "dry loading" technique, where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column, can improve peak shape.[9]
Issue 3: Product Degradation During Purification
Symptom: You observe low recovery of your azetidine intermediate after column chromatography, and analysis of the fractions shows the presence of unexpected byproducts.
Cause: The strained azetidine ring can be susceptible to opening, particularly in the presence of strong acids.[3] The acidic nature of silica gel or the use of acidic mobile phase modifiers can lead to decomposition.
Solutions:
-
Maintain a Neutral or Slightly Basic pH: Avoid using acidic mobile phase modifiers. If using reversed-phase chromatography, choose a buffer system that maintains a pH above the pKa of the azetidine nitrogen to keep it in its free base form and minimize the risk of acid-catalyzed degradation. The pKa of the azetidine nitrogen can vary depending on the substituents, but for a simple N-phenylazetidine, it has been determined to be around 4.3.[3]
-
Use a Deactivated Stationary Phase: As mentioned for peak tailing, using an amino-functionalized silica gel or end-capped reversed-phase column can provide a less harsh environment for your sensitive intermediate.
-
Protect the Azetidine Nitrogen: If stability remains an issue, consider protecting the azetidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, prior to chromatography.[12][13] These groups can be removed after purification.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new polar azetidine intermediate?
A1: A good starting point is to perform a thorough analysis of your crude product by Thin Layer Chromatography (TLC) using a variety of stationary and mobile phases. For normal-phase, test silica gel plates with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with and without a basic modifier like triethylamine. For reversed-phase, use C18 plates with water/acetonitrile or water/methanol gradients. This initial screening will give you valuable information about the polarity of your compound and potential separation strategies.
Q2: How can I purify a chiral azetidine intermediate to separate enantiomers or diastereomers?
A2: Chiral chromatography is the most effective method for separating enantiomers. This typically involves using a chiral stationary phase (CSP). For diastereomers, which have different physical properties, standard normal-phase or reversed-phase chromatography can often be successful. In some cases, diastereomers of protected azetidines have been successfully separated using normal-phase chromatography.[14]
Q3: My polar azetidine intermediate is water-soluble. Can I still use reversed-phase chromatography?
A3: Yes, but it can be challenging. You will likely need to use a highly aqueous mobile phase. In this case, it is crucial to use a reversed-phase column that is stable in 100% aqueous conditions to prevent phase collapse. Polar-embedded or polar-endcapped columns are designed for this purpose. However, HILIC or mixed-mode chromatography are often better alternatives for highly water-soluble compounds.[5]
Q4: What is the role of the pKa of the azetidine nitrogen in purification?
A4: The pKa of the azetidine nitrogen determines its charge state at a given pH. This is critical for ion-exchange and mixed-mode chromatography, where retention is based on electrostatic interactions.[6] By adjusting the pH of the mobile phase to be below the pKa of the azetidine, the nitrogen will be protonated (positively charged), allowing it to bind to a cation-exchange column. This can be a very effective purification strategy.[15]
Experimental Protocols and Workflows
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography of a Basic Azetidine Intermediate
-
TLC Analysis: Develop a suitable solvent system on a silica gel TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% triethylamine to the eluent to improve the peak shape of the basic azetidine.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude azetidine intermediate in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is low, use the dry loading technique.
-
Elution: Run the column with the optimized mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate chromatographic technique for your polar azetidine intermediate.
Caption: Decision workflow for selecting a purification method.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Azetidine Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | High reproducibility, wide availability of columns. | Poor retention of very polar compounds.[4] | Moderately polar azetidines. |
| Normal-Phase (NP) | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Ethyl Acetate) | Good for separating isomers.[14] | Can cause peak tailing for basic compounds and potential for degradation on acidic silica.[3] | Less polar azetidines, diastereomer separation. |
| HILIC | Polar (e.g., Silica, Amide) | High Organic (e.g., >80% Acetonitrile) | Excellent retention for very polar compounds.[5] | Can have longer equilibration times. | Highly polar, water-soluble azetidines. |
| Mixed-Mode (MMC) | Dual functionality (e.g., RP/Ion-Exchange) | Polar | Can retain both polar and non-polar compounds, good for complex mixtures.[6][7][8] | Method development can be more complex. | Charged polar azetidines, complex mixtures. |
| Ion-Exchange (IEX) | Charged (e.g., Cation-Exchanger) | Aqueous Buffers | Highly selective for charged molecules.[15] | Requires the analyte to be charged, mobile phases may not be compatible with MS. | Basic azetidines that can be protonated. |
Conclusion
The successful purification of polar azetidine intermediates is achievable with a systematic approach and a solid understanding of the underlying chromatographic principles and the specific chemical properties of the target molecule. By anticipating and addressing common challenges such as poor retention, peak tailing, and compound instability, researchers can develop robust and efficient purification methods. This guide provides the foundational knowledge and practical strategies to confidently navigate the purification of this important class of compounds.
References
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved January 20, 2026, from [Link]
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. (2025). BenchChem.
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
- Mixed-Mode Chromatography. (2020).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetriz
- Evolution of Mixed-Mode Chrom
- Technical Support Center: Purification of 2-(4-Ethylphenyl)azetidine. (2025). BenchChem.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2018).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
- Passerini Reactions on Biocatalytically Derived Chiral Azetidines. (2016). Molecules.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (2020). LJMU Research Online.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012).
- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2020).
- HILIC separations. (n.d.). Thermo Fisher Scientific.
- Hydrophilic Interaction Liquid Chrom
- Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. (2025). BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- [Determination of the azetidine-2-carboxylic acid
- A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025).
- What You Need to Know About HILIC. (2014).
- Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012).
- Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. (2013).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry.
- pKa and Dissoci
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024).
- Amines and Heterocycles. (2018). Organic Chemistry, 9th Edition.
- Analysis of heterocyclic aromatic amines. (2002).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Cbz Protection of Secondary Amines
Welcome to the technical support center for N-Cbz protection of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes troublesome reaction. Here, we address specific issues you may encounter, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental choices.
Troubleshooting Guide: Common Side Products and Reaction Failures
This section addresses the most frequently encountered issues during the N-Cbz protection of secondary amines. Each entry details the problem, its probable cause based on reaction kinetics and mechanisms, and provides actionable, field-tested solutions.
Issue 1: Formation of a Tertiary Amine Byproduct
Question: I'm trying to protect my secondary amine with Cbz-Cl, but I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is a tertiary amine. What's causing this, and how can I prevent it?
Root Cause Analysis:
The formation of a tertiary amine byproduct, often a dimer of your starting material linked by a carbonyl group, is a known issue. This occurs when a molecule of the desired N-Cbz protected secondary amine acts as a nucleophile, attacking another molecule of benzyl chloroformate. This side reaction is particularly prevalent under strongly basic conditions or when the reaction is allowed to proceed for an extended period.
Mechanism of Side Product Formation:
Caption: Reaction scheme showing the desired N-Cbz protection and the competing side reaction leading to a tertiary amine byproduct.
Preventative Measures and Solutions:
-
Choice of Base and Stoichiometry: The selection and amount of base are critical. Overly strong bases or an excess of base can deprotonate the newly formed Cbz-protected amine, increasing its nucleophilicity and promoting the side reaction.
-
Recommended: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Alternatively, an inorganic base like sodium bicarbonate or potassium carbonate in a biphasic system (e.g., DCM/water) can be effective.
-
Actionable Step: Use 1.1 to 1.5 equivalents of your chosen base. This is generally sufficient to neutralize the HCl generated during the reaction without creating an overly basic environment.
-
-
Control of Reagent Addition and Temperature: The rate of addition of benzyl chloroformate can significantly impact the outcome.
-
Protocol: Dissolve the secondary amine and base in a suitable solvent (e.g., DCM, THF, or acetonitrile). Cool the mixture to 0 °C in an ice bath. Add the benzyl chloroformate dropwise over 15-30 minutes. The slow addition maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic starting secondary amine over the less nucleophilic product.
-
Rationale: The secondary amine is generally a stronger nucleophile than the resulting carbamate. By keeping the concentration of Cbz-Cl low at any given moment, you kinetically favor the desired reaction.
-
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Best Practice: Aim for full consumption of the starting material. Once the secondary amine is no longer detectable, quench the reaction promptly to prevent the slower formation of the tertiary amine byproduct.
-
Troubleshooting Summary Table:
| Symptom | Probable Cause | Recommended Action |
| Significant peak/spot corresponding to the tertiary amine byproduct | Excess base, overly strong base, or prolonged reaction time. | Use a weaker, non-nucleophilic base (e.g., NaHCO3, DIPEA), reduce base stoichiometry, and monitor the reaction closely, quenching upon completion. |
| Reaction does not go to completion, and byproduct is still formed | Insufficient activation or competitive side reaction. | Ensure slow, controlled addition of Cbz-Cl at 0 °C. |
Issue 2: Presence of N-Benzyl Byproduct (Decarbobenzoxylation)
Question: After my Cbz-protection reaction and work-up, I've identified a byproduct that appears to be my secondary amine with a benzyl group attached instead of the Cbz group. How is this possible?
Root Cause Analysis:
The formation of an N-benzyl byproduct is indicative of a decarbobenzoxylation event. This can happen under certain conditions where the Cbz group is cleaved, and the resulting benzyl cation is trapped by the amine. This is less common during the protection step itself but can occur during work-up or if the reaction mixture contains impurities that can facilitate this process.
Contributing Factors:
-
Acidic Work-up: Exposing the Cbz-protected amine to strong acids, especially at elevated temperatures, can lead to cleavage of the carbamate.
-
Reductive Conditions: While not typical for a standard protection reaction, if any reducing agents are inadvertently present, they can cleave the Cbz group.
-
Nucleophilic Attack: Certain nucleophiles can attack the carbonyl of the Cbz group, leading to its removal.
Recommended Solutions:
-
Neutral or Mildly Basic Work-up: Avoid acidic washes if possible. If an acid wash is necessary to remove the base, use a dilute, weak acid (e.g., 1% HCl or saturated NH4Cl solution) and perform the extraction quickly at low temperatures.
-
Purification Strategy: If the N-benzyl byproduct does form, it can often be separated from the desired N-Cbz protected product by column chromatography on silica gel, as their polarities are typically different.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for N-Cbz protection of a secondary amine?
The choice of solvent depends on the solubility of your starting materials. Dichloromethane (DCM) is a very common and effective choice due to its inertness and ability to dissolve a wide range of organic compounds. Other suitable aprotic solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate (EtOAc). For reactions using inorganic bases like NaHCO3 or K2CO3, a biphasic system (e.g., DCM/water or EtOAc/water) is often employed to facilitate both the reaction and the subsequent work-up.
Q2: My reaction is very sluggish or stalls completely. What should I do?
Several factors can lead to a stalled reaction:
-
Steric Hindrance: If your secondary amine is sterically bulky, the reaction may require more forcing conditions. Consider increasing the temperature to room temperature or slightly above (e.g., 40 °C), but be aware that this can also increase the rate of side product formation.
-
Base Strength: The chosen base may not be strong enough to effectively scavenge the HCl produced. While strong bases can cause side reactions, a base that is too weak will not drive the reaction forward. Ensure your base is appropriate for the substrate. For example, if using NaHCO3 with a weakly nucleophilic amine, the reaction might be slow.
-
Reagent Quality: Ensure that your benzyl chloroformate is of high quality. Over time, it can hydrolyze to benzyl alcohol and HCl. It is often recommended to use freshly opened or properly stored Cbz-Cl.
Q3: How can I effectively remove the excess base and its salt after the reaction?
A standard aqueous work-up is typically sufficient.
-
Step-by-Step Work-up Protocol:
-
Quench the reaction mixture with water or a saturated aqueous solution of NH4Cl.
-
If the reaction was performed in a water-miscible solvent like THF or MeCN, dilute with a water-immiscible solvent like EtOAc or DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dilute acid (e.g., 1 M HCl) to remove any remaining amine and organic base.
-
Saturated aqueous NaHCO3 to neutralize the excess acid.
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Caption: Standard aqueous work-up workflow for N-Cbz protection reactions.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
how to avoid N-benzylation during Cbz deprotection
A Researcher's Guide to Preventing N-Benzylation Side Reactions
Welcome to the technical support center for carbamate chemistry. As Senior Application Scientists, we understand that while the benzyloxycarbonyl (Cbz or Z) group is an invaluable tool for amine protection in complex syntheses, its removal can sometimes lead to frustrating side reactions. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and detailed protocols to address one of the most common challenges: the formation of N-benzyl impurities during Cbz deprotection by catalytic hydrogenation.
Understanding the Problem: The N-Benzylation Side Reaction
Catalytic hydrogenolysis is the most common and generally mildest method for Cbz deprotection. The desired reaction proceeds cleanly to yield the free amine, with toluene and carbon dioxide as the only byproducts. However, under certain conditions, a significant side reaction can occur where the newly deprotected amine is alkylated by a benzyl group, leading to the formation of a stable and often difficult-to-remove N-benzyl impurity.
This unwanted N-benzylation is primarily understood to occur through a reductive amination pathway. The key culprit is the formation of benzaldehyde as a transient intermediate during the reaction. The deprotected, nucleophilic amine can then react with this benzaldehyde to form an imine, which is subsequently reduced under the hydrogenation conditions to yield the N-benzylated product.
}
Figure 1: Proposed mechanism for N-benzylation during Cbz deprotection.Troubleshooting Guide & FAQs
This section addresses common questions and issues related to N-benzylation during Cbz deprotection in a practical, question-and-answer format.
Q1: I'm seeing a new, less polar spot on my TLC after Cbz deprotection that I suspect is the N-benzylated product. How can I confirm this and what should I do?
A1: Your suspicion is likely correct, as the N-benzyl derivative is less polar than the desired primary or secondary amine.
-
Confirmation: The most straightforward way to confirm the identity of the byproduct is by LC-MS. The N-benzylated product will have a mass corresponding to your deprotected amine plus 90.12 Da (the mass of a benzyl group, C₇H₇). ¹H NMR will also show characteristic signals for the benzylic protons around 3.5-4.5 ppm.
-
Immediate Action: If the side reaction is significant, we recommend stopping the reaction and re-evaluating your deprotection strategy. Attempting to push the reaction to completion will likely only increase the amount of the N-benzylated impurity.
Q2: What are the most common causes of N-benzylation during catalytic hydrogenolysis?
A2: Several factors can promote the formation of the benzaldehyde intermediate and the subsequent reductive amination:
-
Solvent Choice: Alcoholic solvents, particularly methanol and ethanol, are commonly used for their excellent solvating properties. However, they can sometimes facilitate N-alkylation side reactions.[1]
-
Catalyst Activity and Age: An old or less active catalyst can lead to slower, incomplete reactions, potentially allowing for the accumulation of intermediates that can lead to side products.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.
-
Substrate Structure: Sterically unhindered primary amines are particularly susceptible to N-benzylation.
Q3: How can I effectively prevent N-benzylation?
A3: The most reliable strategy is to suppress the nucleophilicity of the deprotected amine as it is formed. This is most commonly achieved by adding an acid to the reaction mixture. The protonated amine salt is not nucleophilic and will not react with any benzaldehyde present.
}
Figure 2: Role of acid in preventing N-benzylation.Q4: Which acid should I use, and how much?
A4: Acetic acid and hydrochloric acid are the most common choices.
-
Acetic Acid: Often used as a co-solvent, it effectively protonates the product amine and can help maintain catalyst activity.[1] A typical solvent system is methanol or ethanol with 1-10% acetic acid.
-
Hydrochloric Acid: A stronger acid, it is very effective at preventing N-benzylation. It is typically added in stoichiometric amounts (1-1.2 equivalents) relative to the substrate. The product is isolated as the hydrochloride salt.
Q5: Are there alternative catalysts or methods that are less prone to N-benzylation?
A5: Yes, several alternatives can offer improved selectivity.
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more active than Pd/C and can be more effective for challenging substrates, sometimes leading to cleaner reactions with fewer side products.[1]
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate, in place of hydrogen gas.[2][3][4] It is often considered a milder technique and can provide better chemoselectivity in some cases.[5]
-
Acid-Mediated Deprotection: For substrates that are sensitive to hydrogenation, cleavage with strong acids like HBr in acetic acid is a viable, albeit harsher, alternative that avoids the issue of reductive amination.[2][5]
Comparative Overview of Deprotection Methods
The choice of deprotection method is critical for success. This table provides a comparative summary to aid in your decision-making process.
| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvents | Pros | Cons |
| Standard Hydrogenolysis | 10% Pd/C | H₂ gas (1 atm) | MeOH, EtOH, EtOAc | Well-established, mild, neutral pH, clean byproducts.[2] | Risk of N-benzylation, catalyst poisoning, safety concerns with H₂ gas.[5] |
| Acid-Modified Hydrogenolysis | 10% Pd/C | H₂ gas (1 atm) | MeOH/AcOH, EtOH/HCl | Effectively suppresses N-benzylation , can improve reaction rates.[6] | Product isolated as a salt, requires an additional workup step. |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH, EtOH | Safer than H₂ gas, often milder and more selective.[2][3][4][5] | Can be slower, requires removal of excess hydrogen donor. |
| Pearlman's Catalyst | 20% Pd(OH)₂/C | H₂ gas (1 atm) | Various | Often more active and selective than Pd/C for complex molecules.[1] | Can be more expensive, may also require acidic additives for optimal results. |
| Acidolysis | 33% HBr in AcOH | N/A | Acetic Acid | Metal-free, suitable for hydrogenation-sensitive substrates.[2][5] | Harsh conditions, not compatible with other acid-labile groups. |
Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for the most effective methods to avoid N-benzylation.
Protocol 1: Acid-Modified Catalytic Hydrogenolysis (HCl)
This is a highly reliable method for preventing N-benzylation by ensuring the deprotected amine is immediately protonated.
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in ethanol (approx. 0.1 M).
-
Acidification: Add a solution of HCl in a suitable solvent (e.g., 1.25 M HCl in ethanol) to provide 1.1 equivalents of HCl relative to the substrate. Stir for 5 minutes at room temperature.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine hydrochloride salt. This can be used directly or neutralized with a base and extracted to provide the free amine.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol offers a safer alternative to using hydrogen gas and is often effective at minimizing side reactions.
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol (approx. 0.1 M) in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (4-5 equiv) to the solution, followed by the careful addition of 10% Pd/C (10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gentle gas evolution. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods (e.g., extraction, chromatography) to remove any remaining ammonium salts.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Anwer, M. K., & Spatola, A. F. (1980). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Synthesis, 1980(11), 929-932.
-
Ram, S., & Spicer, L. D. Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Duke University Scholars@Duke. Available from: [Link]
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
- Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
- Bajwa, J. S. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and n-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 33(20), 2299-2302.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Scientific Update. To Deprotect and Serve. Available from: [Link]
-
Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C). Available from: [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available from: [Link]
Sources
stability of azetidine ring under acidic deprotection conditions
A Guide for Researchers in Organic Synthesis and Drug Development
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of strained ring systems is a common challenge. The azetidine scaffold, a valuable motif in medicinal chemistry, offers unique structural and physicochemical properties but its inherent ring strain requires careful consideration during synthetic manipulations, especially under acidic deprotection conditions.[1][2]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with both the foundational knowledge and actionable solutions for your experiments. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Just how stable is the azetidine ring to acidic conditions in general?
The stability of the azetidine ring is a nuanced topic, governed by its significant ring strain—approximately 25.4 kcal/mol.[3] This places it in a unique chemical space:
-
More Stable than Aziridines: Azetidines are considerably more stable and easier to handle than their three-membered aziridine counterparts (ring strain ~27.7 kcal/mol).[4][5] This increased stability means they do not typically undergo spontaneous ring-opening and require specific activation, such as acidic conditions, to become reactive.[4][5]
-
More Reactive than Pyrrolidines: Conversely, they are significantly more strained than five-membered pyrrolidines (ring strain ~5.4 kcal/mol), and this stored energy is the driving force for potential ring-opening reactions under forcing conditions.[3]
In essence, the azetidine ring is robust enough for routine handling and incorporation into complex molecules but sufficiently strained to be susceptible to cleavage under specific acidic conditions, particularly when a nucleophile is present.
Q2: What are the key factors that influence azetidine ring stability during an acidic deprotection?
The outcome of an acid-mediated reaction on an azetidine-containing molecule is a multifactorial issue. The following parameters are critical and must be carefully evaluated:
-
Acid Strength & Concentration: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly used for deprotecting acid-labile groups like tert-butyloxycarbonyl (Boc).[6][7] However, these strong acids can readily protonate the azetidine nitrogen, forming an azetidinium ion. This protonation exacerbates ring strain, making the ring's C-N bonds susceptible to nucleophilic attack by the acid's counter-ion (e.g., Cl⁻, CF₃COO⁻) or other nucleophiles present.[8][9]
-
The N-Substituent: The electronic nature of the substituent on the azetidine nitrogen plays a pivotal role.
-
N-Protecting Groups: Standard protecting groups like Boc can often be removed without incident. However, the stability is substrate-dependent.[10][11]
-
Electronic Effects: Electron-withdrawing groups directly attached to the nitrogen (e.g., an aryl group) can decrease the basicity of the nitrogen atom. This makes protonation less favorable, which can, in some cases, enhance the ring's stability under acidic conditions by impeding the initial activation step.[8]
-
-
Intramolecular Nucleophiles: The presence of a pendant group on the molecule that can act as an internal nucleophile can lead to an intramolecular ring-opening decomposition pathway.[8][12] This is a critical consideration in complex molecules.
-
Reaction Conditions (Solvent, Temperature): Higher temperatures and longer reaction times increase the likelihood of undesired ring-opening. The choice of solvent can also influence the reaction's outcome.
Troubleshooting Guides
Scenario 1: Ring decomposition observed during N-Boc deprotection with TFA.
Issue: "I am treating my N-Boc protected azetidine with a standard solution of 20-50% TFA in dichloromethane (DCM) to remove the Boc group. LC-MS analysis shows not only my desired free amine but also a significant amount of a ring-opened product."
Analysis and Solution: This is a classic case where the reaction conditions are too harsh for your specific substrate. The mechanism of decomposition involves two key steps, as illustrated below. First, the azetidine nitrogen is protonated by TFA to form the strained azetidinium ion. Second, the trifluoroacetate counter-ion acts as a nucleophile, attacking one of the ring carbons and cleaving the C-N bond.
}
Troubleshooting Steps:
-
Reduce Acid Concentration & Temperature: Attempt the deprotection at 0 °C and monitor carefully by TLC or LC-MS. Use a lower concentration of TFA (e.g., 5-10%). The goal is to find conditions where Boc cleavage is reasonably fast but ring-opening is slow.
-
Switch to a Different Acid: Often, 4M HCl in dioxane is a successful alternative to TFA.[13] The chloride ion is generally less nucleophilic than trifluoroacetate in many organic solvents, which can disfavor the ring-opening pathway.
-
Use a Scavenger: The tert-butyl cation generated during Boc deprotection can sometimes lead to side reactions. While less likely to cause ring-opening directly, adding a scavenger like triisopropylsilane (TIS) or anisole is good practice.[14]
Scenario 2: Need for selective deprotection in the presence of other acid-sensitive groups.
Issue: "My molecule contains an azetidine ring and another acid-sensitive functional group (e.g., a tert-butyl ester, acetal). How can I remove the N-Boc group on the azetidine without affecting the other groups or the ring itself?"
Analysis and Solution: This requires a finely tuned approach to exploit the subtle differences in acid lability. The key is to use the mildest possible conditions that are still effective for Boc removal.
}
Recommended Protocol: Mild N-Boc Deprotection
This protocol aims to minimize azetidine ring cleavage.
-
Preparation: Dissolve the N-Boc azetidine substrate (1.0 equiv) in anhydrous 1,4-dioxane or ethyl acetate to a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (4-5 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C. Withdraw small aliquots every 30 minutes and quench with saturated NaHCO₃ solution before analyzing by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product.
-
Work-up: Once the reaction is complete (typically 1-4 hours), carefully quench the mixture by adding it to a stirred, cold solution of saturated sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Be aware that purification via standard silica gel chromatography can be problematic due to the acidic nature of silica.[15] It is highly recommended to:
-
Use silica gel that has been pre-treated with a triethylamine/eluent mixture (e.g., 1% Et₃N in the mobile phase).
-
Alternatively, use a different stationary phase such as basic alumina.
-
Scenario 3: N-Aryl azetidine shows unexpected instability.
Issue: "I have an N-aryl azetidine derivative that is decomposing even under mildly acidic aqueous conditions (e.g., pH 1.8)."
Analysis and Solution: This counterintuitive instability has been documented and is related to the pKₐ of the azetidine nitrogen.[8] While an aryl group reduces the nitrogen's basicity, if the pKₐ is still high enough to allow for protonation (e.g., a pKₐ of ~4), the ring can become activated for decomposition. A study by researchers at Pfizer demonstrated that an N-phenyl azetidine with a pKₐ of 4.3 underwent rapid decomposition at low pH.[8] In contrast, an N-pyridyl analogue, where the much more basic pyridine nitrogen is protonated first, was significantly more stable because the azetidine nitrogen's pKₐ was effectively suppressed to a very low value (-1.1).[8]
Mitigation Strategies:
-
pH Control: Maintain the pH of all aqueous solutions well above the pKₐ of the azetidine nitrogen.
-
Structural Modification: If possible, introduce substituents on the aryl ring that further decrease the azetidine nitrogen's basicity.
-
Ring Homologation: In some cases, expanding the strained azetidine to a more stable pyrrolidine may be the only viable solution if stability in acidic media is required.[8]
Comparative Data Summary
The stability of an azetidine ring during deprotection is highly dependent on the specific substrate and conditions. The following table provides a general guideline for the deprotection of a typical N-Boc protected 3-substituted azetidine.
| Reagent | Solvent | Temperature (°C) | Typical Outcome | Risk of Ring Opening |
| 20-50% TFA | DCM | Room Temp | Fast Deprotection | High |
| 10% TFA | DCM | 0 to Room Temp | Controlled Deprotection | Moderate |
| 4M HCl | 1,4-Dioxane | 0 to Room Temp | Clean Deprotection | Low to Moderate |
| 1.25M HCl | Methanol | Room Temp | Effective Deprotection | Substrate Dependent |
Note: This data is illustrative. Always perform small-scale test reactions to determine the optimal conditions for your specific compound. Some studies have shown complete stability to strong acids like TFA, particularly in the context of peptide synthesis where the overall molecule is complex.[16][17]
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications.
-
Review of 3-substituted azetidine synthesis methods. BenchChem.
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications.
-
Azetidine Synthesis. Thieme Chemistry.
-
The preparation of stable aziridinium ions and their ring-openings. RSC Publishing.
-
The preparation of stable aziridinium ions and their ring-openings. PubMed.
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. NIH.
-
Ring-opening of azetidines | Request PDF. ResearchGate.
-
Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
-
Optimization of reaction conditions for azetidine synthesis. BenchChem.
-
Azetidine synthesis. Organic Chemistry Portal.
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC.
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
-
Synthetic Applications of Aziridinium Ions. MDPI.
-
Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2018). ACS Publications.
-
(PDF) The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.
-
Stability of different azetidine esters. ResearchGate.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications.
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
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Technical Support Center: Palladium Catalyst Removal After Cbz Hydrogenolysis
Welcome to the technical support center for challenges related to palladium catalyst removal following carbamoylbenzyl (Cbz) hydrogenolysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and best practices to ensure the successful removal of palladium catalysts from your reaction mixtures, leading to high-purity final products.
Introduction: The Persistent Challenge of Palladium Removal
Palladium-catalyzed hydrogenolysis is a cornerstone reaction in synthetic organic chemistry, particularly for the deprotection of Cbz-protected amines.[1] While highly efficient, a significant downstream challenge lies in the complete removal of the palladium catalyst from the reaction product. Residual palladium, even at trace levels, can interfere with subsequent synthetic steps, compromise the biological activity of target molecules, and is strictly regulated in active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a structured approach to diagnosing and resolving common issues encountered during palladium catalyst removal.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you might encounter during the palladium removal process. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Visible Black Particles Remain in the Product After Filtration
Question: I've filtered my reaction mixture through Celite®, but I still see fine black particles in my filtrate. What's causing this and how can I fix it?
Probable Causes:
-
Inefficient Filtration Setup: The filter bed may be too thin or improperly packed, allowing fine catalyst particles to pass through.
-
Colloidal Palladium Formation: Under certain reaction conditions, palladium can form colloidal nanoparticles that are too small to be trapped by standard filtration media.[5]
-
Catalyst Fragmentation: Vigorous stirring or harsh reaction conditions can cause the carbon support of the Pd/C catalyst to break down into smaller, more difficult-to-filter particles.
Solutions:
-
Optimize Your Filtration Protocol:
-
Prepare a robust filter bed: Use a thicker pad of Celite® or another filter aid (e.g., diatomaceous earth) on a sintered glass funnel. A bed of 1-2 cm is a good starting point.[5]
-
Pre-wet the filter pad: Always pre-wet the Celite® pad with the reaction solvent before filtration to ensure proper packing and prevent channeling.[5]
-
Controlled Filtration: Apply gentle vacuum or pressure during filtration. Excessive force can dislodge the filter cake and allow particles to pass through.
-
Consider alternative filter media: For very fine particles, consider using membrane filters with a defined pore size (e.g., 0.45 µm or 0.22 µm) after the initial Celite® filtration.
-
-
Address Colloidal Palladium:
-
Flocculation: Try adding a small amount of a non-interfering salt to the mixture before filtration to encourage the aggregation of colloidal particles.
-
Solvent Exchange: If the product is soluble in a different solvent, consider a solvent swap. Changing the polarity of the medium can sometimes cause colloidal particles to precipitate, making them easier to filter.
-
-
Prevent Catalyst Fragmentation:
-
Gentle Agitation: Use an overhead stirrer instead of a magnetic stir bar, especially on a larger scale, to minimize mechanical stress on the catalyst.
-
Catalyst Selection: Consider using a palladium catalyst on a more robust support if fragmentation is a recurring issue.
-
Issue 2: Product is Contaminated with Palladium Despite a Clear Filtrate
Question: My filtered product solution is perfectly clear, but analytical tests (e.g., ICP-MS) show unacceptable levels of palladium contamination. Why is this happening?
Probable Causes:
-
Palladium Leaching: A portion of the palladium can leach from the solid support and exist as soluble palladium species in the reaction mixture.[6][7] The extent of leaching can be influenced by the solvent, temperature, and the presence of ligands in the reaction.[8]
-
Complexation with the Product: The target molecule itself may contain functional groups (e.g., amines, thiols) that can chelate with soluble palladium, making it difficult to remove by simple filtration.[8]
Solutions:
-
Employ Palladium Scavengers: Metal scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium.[9][10][11]
-
Screening: It's often necessary to screen a few different types of scavengers to find the most effective one for your specific system.[12] Common functional groups on scavengers include thiols, amines, and phosphines.
-
Application: Add the scavenger to the filtered reaction mixture and stir for a recommended period (often a few hours to overnight) before filtering it off.[10]
-
-
Activated Carbon Treatment: Stirring the filtered solution with activated carbon can effectively adsorb dissolved palladium species. However, be aware that this can sometimes lead to product loss due to co-adsorption.
-
Recrystallization: Purifying the product by recrystallization can be an effective method to remove soluble palladium impurities, as the palladium species will ideally remain in the mother liquor.[9][13]
-
Liquid-Liquid Extraction: If the palladium is in a specific oxidation state, it may be possible to selectively extract it into an aqueous phase by adjusting the pH or adding a chelating agent.
Issue 3: Inconsistent or Poor Cbz-Deprotection and Catalyst Deactivation
Question: My Cbz hydrogenolysis reaction is sluggish or incomplete, and I suspect the catalyst is being poisoned. What are the common culprits and how can I prevent this?
Probable Causes:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by various functional groups and impurities.[1] Common poisons include sulfur-containing compounds (thiols, thioethers), phosphorus-containing compounds (phosphines, phosphites), and some nitrogen-containing heterocycles.[14][15]
-
Substrate-Related Issues: The substrate itself might contain functional groups that inhibit the catalyst's activity.
Solutions:
-
Purify Starting Materials: Ensure that the Cbz-protected amine and the solvent are free from potential catalyst poisons. Pre-treatment of starting materials with activated carbon can sometimes remove trace impurities.
-
Increase Catalyst Loading: In cases of suspected mild poisoning, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can sometimes overcome the inhibition.[1]
-
Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning and can be more active for challenging substrates compared to standard Pd/C.[1]
-
Optimize Reaction Conditions:
-
Solvent Choice: Ensure the substrate is fully dissolved. Common solvents include methanol, ethanol, and ethyl acetate.
-
Hydrogen Pressure: For some substrates, atmospheric pressure may be insufficient. Increasing the hydrogen pressure can enhance the reaction rate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store palladium on carbon (Pd/C) catalysts?
A1: Pd/C catalysts, especially when dry, can be pyrophoric and should be handled with care in an inert atmosphere when possible.[1] It is often supplied wetted with water to mitigate this risk. Store it in a tightly sealed container in a cool, dry place away from sources of ignition. Always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Q2: How can I accurately quantify the amount of residual palladium in my final product?
A2: The most common and accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2][13] These techniques offer very low detection limits. Other methods like Atomic Absorption Spectrometry (AAS) and X-ray Fluorescence (XRF) are also used.[2][13][16] For rapid in-process checks, colorimetric or fluorimetric methods are also being developed.[2][17]
Q3: Can I reuse the palladium catalyst?
A3: In principle, heterogeneous catalysts like Pd/C can be recovered and reused. However, in a research or pharmaceutical setting, this is often not recommended for the synthesis of final products due to the risk of cross-contamination and the potential for decreased catalytic activity. If you do choose to recycle the catalyst, it's crucial to thoroughly wash it and test its activity on a small scale before reusing it in a critical reaction.[18]
Q4: What are the regulatory limits for palladium in pharmaceutical products?
A4: Regulatory bodies like the FDA and EMA have strict guidelines for the amount of residual metals in APIs. The permitted daily exposure (PDE) for palladium is generally low, and specific limits can depend on the route of administration. It is crucial to consult the relevant ICH (International Council for Harmonisation) guidelines for specific limits.[3]
Visual Workflows and Data
Diagram: Troubleshooting Workflow for Palladium Removal
Caption: A decision-tree workflow for troubleshooting palladium catalyst removal.
Table: Comparison of Palladium Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Filtration (with filter aid) | Physical separation of solid catalyst particles. | Simple, fast, and inexpensive.[5] | Ineffective against soluble or colloidal palladium.[5] | Initial bulk removal of the heterogeneous catalyst. |
| Metal Scavengers | Chemical binding of palladium to functionalized supports. | High selectivity and efficiency for removing dissolved palladium.[9][10] | Cost of scavengers; requires screening for optimal performance.[12] | Removing trace levels of leached palladium to meet strict purity requirements. |
| Activated Carbon | Adsorption of palladium species onto a high-surface-area carbon matrix. | Relatively low cost; effective for many dissolved species. | Can lead to product loss; non-selective.[3] | Polishing step when product loss is not a major concern. |
| Recrystallization | Separation based on differential solubility of the product and impurities. | Can be highly effective for purification; removes other impurities as well.[9][13] | Product loss in the mother liquor; may not be effective if palladium co-crystallizes. | Final purification of solid products. |
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]
-
Phillips, S. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. Available from: [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available from: [Link]
- Yang, H., et al. Application of Scavengers for the Removal of Palladium in Small Lot Manufacturing. Organic Process Research & Development. 2008.
- Welch, C. J., et al. Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. 2010.
- Phillips, S. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
- BHS-Sonthofen Inc. Inventive Filtration Technologies for Palladium Recovery. BHS-Sonthofen Inc. 2019.
- Le, C., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. 2023.
- Arbor Assays.
- Koide, K. Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Trace Analysis and Impurities in Pharmaceuticals. 2014.
- Gandeepan, P., et al. How can i remove palladium Pd catalyst easily?
- Powder Systems.
- Marguí, E., et al. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. 2009.
- Kumar, S., et al. Process for recovery of palladium from spent catalyst.
- Ledoux & Co.
- Biotage. How to Remove Palladium in three easy steps. Biotage. 2023.
- Li, H., et al. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. Minerals. 2023.
- Mott Corporation.
- Lee, H. K. H., et al. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Journal of the American Chemical Society. 2018.
- Singh, S. How to remove palladium catalyst from reaction mixture ?
- Kuroda, K., et al. Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega. 2023.
- Madden, K. S., et al. Residual palladium levels in reaction samples following (A) the...
- Sarıoğlan, Ş. Ö. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- Wang, J., et al. Regeneration method of palladium catalyst for hydrogenation reaction.
- Khlebnikov, V. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- Luescher, M. U., et al. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science. 2024.
- Madden, K. S., et al. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Organic Process Research & Development. 2021.
- Zhang, Y., et al.
- Richardson, J. M., & Jones, C. W. Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B. 2006.
- Madden, K. S., et al. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. 2022.
- Lee, H. K. H., et al. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Universitat Autònoma de Barcelona Research Portal. 2018.
- Organ, M. G., et al. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. 2026.
- Guberman, M., et al. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. 2021.
- Wikipedia.
- Albers, P., et al. Poisoning and deactivation of palladium catalysts.
- Farr, T. D., et al.
- Devyatkov, S.
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Azetidine Synthesis Technical Support Center: Strategies for Preventing Ring-Opening
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges associated with this strained four-membered heterocycle, with a primary focus on preventing undesired ring-opening reactions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure the integrity and success of your synthetic routes.
Troubleshooting Guide: Diagnosing and Solving Azetidine Ring-Opening
The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a double-edged sword; it imparts unique conformational rigidity and biological activity, yet it also predisposes the ring to cleavage under various conditions.[1][2] This section addresses common experimental failures and provides actionable solutions.
Issue 1: Azetidine decomposition observed under acidic workup or purification (e.g., preparatory HPLC with TFA).
Symptoms:
-
Low to no yield of the desired azetidine-containing product.
-
Presence of γ-amino alcohol or other linear amine derivatives in the crude NMR or LC-MS.
-
Inconsistent results between small-scale and scale-up reactions.
Root Cause Analysis: Protonation of the azetidine nitrogen significantly activates the ring towards nucleophilic attack, even by weak nucleophiles like water or the conjugate base of the acid used.[3][4] This acid-mediated decomposition is a common pitfall, particularly with N-aryl or N-alkyl azetidines where the nitrogen is sufficiently basic.[3] The pKa of the azetidine nitrogen is a critical determinant of its stability in acidic media.[3]
Troubleshooting Workflow:
Caption: Decision workflow for acidic decomposition.
Preventative Protocols & Methodologies:
-
Protocol 1: Neutralization and Extraction: Before aqueous workup, quench the reaction mixture with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic (pH 7-8). Extract the product promptly with an appropriate organic solvent.
-
Protocol 2: Alternative Purification:
-
Flash Chromatography: Utilize silica gel buffered with a small amount of triethylamine (e.g., 1% in the eluent) to prevent on-column decomposition. For highly sensitive compounds, consider using neutral alumina.
-
Crystallization: If the product is a solid, crystallization is an excellent non-acidic purification method.
-
-
Protocol 3: Protecting Group Strategy: For syntheses requiring tolerance to acidic conditions, protect the azetidine nitrogen with an electron-withdrawing group like a tosyl (Ts) or a carbamate (e.g., Cbz). These groups reduce the basicity of the nitrogen, making protonation less favorable.[5] However, be mindful that some protecting groups, like Boc, are themselves acid-labile.[3]
Issue 2: Unintended ring-opening during nucleophilic substitution at a substituent on the azetidine ring.
Symptoms:
-
Formation of a γ-substituted amine where the nucleophile has attacked one of the ring carbons instead of the intended site.
-
A mixture of regioisomeric ring-opened products is observed.
Root Cause Analysis: Activation of the azetidine nitrogen, either intentionally (e.g., quaternization to form an azetidinium ion) or unintentionally, renders the ring carbons electrophilic.[6][7] Nucleophiles can then attack the ring in an SN2-type fashion. The regioselectivity of this attack is governed by sterics and electronics. Attack often occurs at the less substituted carbon.[8][9]
Factors Influencing Regioselectivity of Nucleophilic Attack:
| Factor | Influence on Ring-Opening | Example |
| Substitution Pattern | Nucleophilic attack is generally favored at the less sterically hindered ring carbon (C-4 if C-2 is substituted).[8][10] | For a 2-substituted azetidinium ion, azide will preferentially attack the C-4 position.[8] |
| Nature of Nucleophile | Highly nucleophilic reagents are more prone to induce ring-opening.[9] | Strong nucleophiles like azide or benzylamine readily open azetidinium ions.[6][7] |
| N-Substituent | Electron-withdrawing N-substituents (e.g., tosyl) activate the ring carbons towards nucleophilic attack. | N-tosylazetidines undergo ring-opening with various nucleophiles in the presence of a Lewis acid. |
| Lewis Acids | Coordination of a Lewis acid to the nitrogen atom activates the ring for nucleophilic cleavage.[1][11] | Cu(OTf)₂ can mediate the regioselective ring-opening of 2-aryl-N-tosylazetidines with alcohols. |
Troubleshooting and Prevention:
Caption: Troubleshooting nucleophilic ring-opening.
-
Strategy 1: Judicious Choice of Reagents:
-
Avoid strong Lewis acids when possible. If a Lewis acid is required for a transformation elsewhere in the molecule, screen for the mildest one that is effective (e.g., ZnCl₂ instead of BF₃·OEt₂). Lanthanide triflates like La(OTf)₃ have been shown to be effective catalysts for some transformations while minimizing ring-opening.[12]
-
When performing substitutions on the azetidine nitrogen, use less reactive electrophiles if ring-opening is a concern.
-
-
Strategy 2: Control of N-Activation:
-
If the synthetic plan involves an azetidinium ion, be aware that it is highly susceptible to ring-opening.[6][8] Perform subsequent reactions at low temperatures and with careful control of nucleophile stoichiometry.
-
Select N-protecting groups that do not overly activate the ring. A bulky group like a benzhydryl group can provide steric shielding and has been used to facilitate subsequent reactions without ring-opening.[13][14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for azetidine ring-opening? The primary driving force is the release of ring strain, which is approximately 25.4 kcal/mol.[1][2] This process is typically triggered by electrophilic activation of the nitrogen atom (e.g., by protonation or Lewis acid coordination), which makes the ring carbons susceptible to nucleophilic attack.[9]
Q2: How do I choose the best N-protecting group to prevent ring-opening? The choice is critical and context-dependent:
-
For Stability to Acids: Use electron-withdrawing groups like tosyl (Ts), nosyl (Ns), or carbamates (Cbz). These reduce the nitrogen's basicity, preventing protonation.
-
For Stability to Nucleophiles: Avoid strongly electron-withdrawing groups that activate the ring carbons. A bulky, non-activating group like benzhydryl (Bh) or a simple benzyl (Bn) group (in the absence of acids) can offer good stability.
-
For Overall Inertness: The N-Cbz group is often a good compromise, offering reasonable stability to both mild acids and nucleophiles, and it can be removed under neutral hydrogenolysis conditions.
Q3: My synthesis involves an intramolecular cyclization to form the azetidine ring. I am getting the isomeric pyrrolidine as a byproduct. How can I improve selectivity? This is a classic problem of kinetic versus thermodynamic control. The formation of a four-membered ring (azetidine) is often kinetically favored, while the five-membered ring (pyrrolidine) is thermodynamically more stable.
-
Lower the Temperature: Running the reaction at lower temperatures will favor the kinetically controlled azetidine product.[16]
-
Use High Dilution: Intramolecular cyclization is a unimolecular process. Running the reaction at high dilution (or using slow addition techniques) favors the desired intramolecular reaction over potential intermolecular side reactions.[16]
-
Precursor Stereochemistry: In some cases, such as the aminolysis of epoxides, the stereochemistry of the starting material can dictate the outcome. For example, cis-3,4-epoxy amines tend to yield azetidines, while the trans-isomers yield pyrrolidines.[16]
Q4: Are there any "ring-opening-proof" azetidine synthesis methods? While no method is entirely foolproof under all conditions, several strategies are designed to minimize ring-opening during the formation of the heterocycle itself:
-
Aza-Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene can directly form the azetidine ring under neutral conditions.[1]
-
Intramolecular C-H Amination: Palladium-catalyzed intramolecular amination of C(sp³)-H bonds can form azetidines under relatively mild conditions, avoiding harsh reagents that might promote cleavage.[1]
-
From γ-Amino Alcohols: Cyclization of γ-amino alcohols via activation of the alcohol (e.g., as a mesylate or tosylate) followed by intramolecular SN2 displacement by the amine is a very common and generally robust method. Careful control of the base and temperature is key to success.
References
- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
- Couty, F., Durrat, F., & Evano, G. (2005). Regioselective Nucleophilic Opening of Azetidinium Ions. Synlett, 2005(11), 1666-1670.
- Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Unprecedented Rearrangement of 2-Aryl-N-tosylazetidines: A Novel and Efficient Route for the Synthesis of Enantiopure Allylamines. Organic Letters, 9(26), 5441-5444.
- Ghorai, M. K., Kumar, A., & Das, K. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859-5862.
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]
- Parmar, D., & Bull, J. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2619-2641.
- Kuriyama, Y., Uesugi, M., & Oikawa, M. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1246345.
- Blake, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601.
- Aggarwal, V. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines.
- Yoda, H., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23909.
- Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1836-1840.
- Sci-Hub. (n.d.). Regioselective Nucleophilic Opening of Azetidinium Ions. Retrieved from a valid source providing access to the specified DOI: 10.1055/s-2005-871537.
- Request PDF. (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
- Didier, D., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemistry – A European Journal, 28(1), e202103496.
- Njardarson, J. T., et al. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 137(25), 8188-8191.
- Ghorai, M. K., et al. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 20(12), 3567-3571.
- Evano, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- Jacobsen, E. N., & Reisman, S. E. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 140(40), 12974-12979.
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
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- West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.
- Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676.
- BenchChem. (2025). Preventing nucleophilic ring opening of (S)-aziridine-2-carboxylic acid. Retrieved from a relevant technical guide on the BenchChem website.
- Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed Central.
- Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3573-3587.
- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- ResearchGate. (n.d.). Stability of different azetidine esters.
-
Sparrow Chemical. (2025). What are the products of azetidine ring - expansion reactions? Retrieved from [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
- ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
- Slideshare. (n.d.). synthesis of azetidine .pptx.
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Technical Support Center: Catalyst Poisoning in Cbz Deprotection of Sulfur-Containing Molecules
Welcome to the Technical Support Center for a significant challenge in synthetic chemistry: the cleavage of the carbobenzyloxy (Cbz) protecting group in molecules containing sulfur. This guide is designed for researchers, scientists, and professionals in drug development who encounter issues with catalyst poisoning during this critical reaction step. Here, we delve into the underlying science, offer practical troubleshooting advice, and provide validated protocols to overcome these hurdles.
Introduction: The Challenge of Sulfur
The removal of the Cbz group via catalytic hydrogenation, typically with palladium on carbon (Pd/C), is a cornerstone of peptide and organic synthesis due to its efficiency and mild conditions.[1][2][3] However, the presence of sulfur-containing functional groups—such as those in methionine, cysteine, thiazoles, or thiophenes—can bring this reaction to a halt.[4][5][6]
Sulfur compounds are notorious for their ability to poison noble metal catalysts like palladium.[7] The sulfur atom's lone pair of electrons strongly adsorbs onto the active sites of the palladium surface, forming stable palladium-sulfur bonds.[8][9] This interaction deactivates the catalyst, preventing it from facilitating the hydrogenation reaction and leading to incomplete or failed Cbz deprotection.[4] Understanding the mechanism of this poisoning is the first step toward devising effective countermeasures.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns that arise when dealing with Cbz deprotection in the presence of sulfur.
Q1: Why is my Cbz deprotection reaction stalling or failing completely?
A1: The most probable cause is catalyst poisoning by the sulfur atom in your molecule.[4] Sulfur compounds act as potent inhibitors for palladium catalysts.[7] Even trace amounts can lead to a significant decrease in catalytic activity, observed as a stalled or failed reaction.[10]
Q2: Which sulfur-containing functional groups are the most problematic?
A2: While most sulfur functional groups can cause issues, those with more accessible lone pairs of electrons are typically more potent poisons. This includes:
-
Thiols (R-SH) and thioethers (R-S-R') , such as in cysteine and methionine residues.[6][11]
-
Thiophenes and thiazoles , where the sulfur is part of an aromatic ring.[5]
-
Disulfides (R-S-S-R') .
Q3: How can I confirm that catalyst poisoning is the issue?
A3: Diagnosing catalyst poisoning can be done through a combination of observational and analytical methods:
-
Reaction Monitoring: A sharp decrease or complete cessation of hydrogen uptake (if using a hydrogenation apparatus) or a lack of product formation over time (monitored by TLC, LC-MS) are strong indicators.[10]
-
Catalyst Analysis: For in-depth analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can directly detect the presence of sulfur on the catalyst surface.[7][12] Inductively Coupled Plasma (ICP) analysis can also determine the elemental composition of the catalyst.[10]
Q4: Can I just add more catalyst to overcome the poisoning?
A4: While adding excess catalyst can sometimes drive the reaction to completion, it is often an inefficient and costly strategy, especially for potent sulfur poisons.[5] The fresh catalyst will also eventually be poisoned. A more systematic approach is usually required.
Q5: Are there any additives that can help mitigate sulfur poisoning?
A5: Yes, certain additives have been shown to reduce the impact of sulfur poisoning. For instance, the addition of a mild base can sometimes be beneficial. In some cases, pre-treating the substrate or using a sulfur scavenger can be effective. Interestingly, triphenylphosphine (TPP), which is typically considered a catalyst poison itself, has been reported to act as an "antidote" in some sulfur-containing systems by potentially reducing the palladium sulfide layer that forms.[13]
Q6: Are there alternative methods for Cbz deprotection that avoid palladium catalysts?
A6: Absolutely. When catalytic hydrogenation is not viable, several alternatives can be employed:
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group.[3][14] These methods are advantageous as they are metal-free.[15]
-
Nucleophilic Cleavage: Reagents like 2-mercaptoethanol in the presence of a base can deprotect Cbz groups and are compatible with sensitive functionalities.[16]
-
Transfer Hydrogenation: While still using a palladium catalyst, changing the hydrogen source to a transfer agent like ammonium formate or formic acid can sometimes alter the reaction dynamics and improve outcomes.[3][4]
Troubleshooting Guide
When your Cbz deprotection of a sulfur-containing molecule fails, a systematic approach to troubleshooting is essential.
Issue 1: Reaction is sluggish or stalls.
Possible Cause: Insufficient catalyst activity due to partial poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a slow Cbz deprotection.
Issue 2: No reaction occurs.
Possible Cause: Severe catalyst poisoning.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Cbz deprotection.
Experimental Protocols
Protocol 1: Cbz Deprotection using Transfer Hydrogenation
This method avoids the use of flammable hydrogen gas and can sometimes be more effective in the presence of catalyst poisons.[3]
Materials:
-
Cbz-protected sulfur-containing compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or Ethanol
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (typically 10-20 mol%).
-
To this suspension, add ammonium formate (5-10 eq) in portions.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product as required.
Protocol 2: Acid-Mediated Cbz Deprotection
This is a robust, metal-free alternative suitable for substrates that are sensitive to hydrogenation.[3][15]
Materials:
-
Cbz-protected sulfur-containing compound
-
33% Hydrobromic acid in acetic acid
-
Glacial acetic acid
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid (2-5 eq).
-
Stir the mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Data Presentation
The choice of deprotection method can significantly impact the yield, especially with challenging substrates. The following table provides a qualitative comparison of different methods.
| Deprotection Method | Key Advantages | Potential Limitations | Typical Substrate Compatibility |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Mild, neutral pH, clean byproducts.[3] | Highly susceptible to sulfur poisoning; incompatible with other reducible groups.[3] | Simple amines without sulfur or reducible groups. |
| Transfer Hydrogenation (Ammonium Formate, Pd/C) | Avoids flammable H₂ gas; can be more effective than H₂.[3] | Still susceptible to severe poisoning; requires removal of formate salts. | Molecules with moderate sulfur poisoning potential. |
| Acidic Cleavage (HBr/AcOH) | Metal-free; effective for hydrogenation-sensitive molecules.[3][15] | Harsh acidic conditions; may not be suitable for acid-labile groups. | Robust molecules, including those with sulfur and reducible groups. |
| Nucleophilic Cleavage (2-Mercaptoethanol) | Mild, selective, and metal-free.[16] | Can be slower; requires removal of thiol byproducts. | Substrates with multiple sensitive functional groups. |
Concluding Remarks
Overcoming catalyst poisoning in the Cbz deprotection of sulfur-containing molecules requires a blend of understanding the underlying chemical principles and a willingness to explore alternative synthetic routes. By systematically troubleshooting and being prepared to switch from standard catalytic hydrogenation to other robust methods like acidic or nucleophilic cleavage, researchers can successfully deprotect these challenging substrates. This guide serves as a starting point for navigating these complexities and achieving your synthetic goals.
References
- Ordóñez, S., et al. (2008). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Environmental Science & Technology, 42(15), 5734-9.
- Intertek.
- Patsnap Eureka. (2025).
- SciSpace.
- (2024).
- DCL Inc.
- ResearchGate. (2025).
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- (2024).
- ResearchGate.
- Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Technical Disclosure Commons. (2025).
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- Benchchem. (2025).
- ResearchGate. (2025). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF.
- ResearchGate. (2018).
- Chemistry For Everyone. (2025).
- ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
- Scientific Upd
- ResearchGate. (2020).
- NIH. (2021).
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- ResearchGate. (2021).
- NIH. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
- Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Benchchem. (2025). Technical Support Center: Purification of Peptides Containing Cbz-D-Arg(Pbf)-OH.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- PubMed. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- NIH. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
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Validation & Comparative
A Comparative Guide to Analytical Methods for 3-(N-Cbz-methylaminomethyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Privileged Scaffold
The azetidine motif, a four-membered saturated heterocycle, is an increasingly important structural component in modern medicinal chemistry. Its incorporation into drug candidates can confer advantageous physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and a lower lipophilicity, thereby favorably impacting pharmacokinetic profiles. 3-(N-Cbz-methylaminomethyl)azetidine, a key intermediate, features the versatile benzyloxycarbonyl (Cbz) protecting group, crucial in multi-step syntheses. The stringent purity and stability requirements for pharmaceutical intermediates necessitate robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical techniques for the characterization, purity assessment, and stability profiling of this compound, offering insights into method selection and practical, detailed protocols.
Physicochemical Properties and Analytical Considerations
This compound possesses a unique combination of structural features that dictate the most suitable analytical approaches. The presence of the Cbz group introduces a chromophore, making UV detection in High-Performance Liquid Chromatography (HPLC) a viable option. The basic nitrogen atoms within the azetidine ring and the secondary amine can influence chromatographic behavior and may necessitate specific pH control of the mobile phase. The compound's moderate polarity and potential for thermal lability are key considerations when evaluating Gas Chromatography (GC) as an alternative.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is the cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Its versatility allows for both purity determination and the development of stability-indicating methods.
Method 1: Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar organic molecules. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The C18 stationary phase provides sufficient hydrophobicity to retain the molecule, while the Cbz group's aromatic ring offers a strong interaction. A buffered mobile phase is crucial to ensure consistent ionization of the basic amine functionalities, leading to reproducible retention times and sharp peak shapes. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for many organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
dot graph TD{ subgraph Experimental Workflow A[Sample Preparation: Dissolve in Diluent] --> B[HPLC Injection]; B --> C{C18 Column Separation}; C --> D[UV Detection at 254 nm]; D --> E[Data Acquisition and Analysis]; end }
Caption: Workflow for RP-HPLC analysis.
Method 2: Chiral HPLC for Enantiomeric Purity
For chiral drug intermediates, assessing enantiomeric purity is critical. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, enabling their separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including those with amine functionalities.[1][2]
A cellulose-based chiral stationary phase can provide the necessary stereospecific interactions for the separation of enantiomers. A normal-phase mobile phase system (e.g., hexane/isopropanol) is typically employed with these columns to enhance chiral recognition. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape for basic analytes.
-
Instrumentation: HPLC with UV detector.
-
Column: Chiralcel OD-H (or equivalent cellulose-based CSP), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
dot graph TD{ subgraph Chiral HPLC Workflow A[Sample Preparation in Mobile Phase] --> B[Injection onto Chiral Column]; B --> C{Enantiomeric Separation on CSP}; C --> D[UV Detection]; D --> E[Quantification of Enantiomers]; end }
Caption: Chiral HPLC analysis workflow.
Gas Chromatography (GC): An Alternative for Volatile Impurities
While HPLC is generally preferred for this compound, GC can be a powerful tool for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents. Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization is often necessary to increase volatility and thermal stability.[3][4]
Rationale for Derivatization
Silylation of the primary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can effectively increase the volatility and thermal stability of the molecule, making it amenable to GC analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 270 °C.
-
Detector (MS) Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Sample Preparation (Derivatization):
-
Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA.
-
Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
dot graph TD{ subgraph GC-MS Workflow A[Sample Dissolution] --> B[Derivatization with BSTFA]; B --> C[GC Injection]; C --> D{Separation on DB-5ms Column}; D --> E[Mass Spectrometric Detection]; E --> F[Impurity Identification]; end }
Caption: Workflow for GC-MS analysis with derivatization.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique that provides a direct measurement of compound purity without the need for a specific reference standard of the analyte.[3][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[7][8]
Rationale for qNMR
qNMR offers an orthogonal approach to chromatographic methods, providing a more "absolute" measure of purity.[5] For this compound, well-resolved signals in the 1H NMR spectrum, such as those from the benzylic protons of the Cbz group or the azetidine ring protons, can be used for quantification.
-
Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer an aliquot to an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30 seconds is a conservative starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected signals of the analyte and the internal standard.
-
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
dot graph TD{ subgraph qNMR Workflow A[Accurate Weighing of Sample and Standard] --> B[Dissolution in Deuterated Solvent]; B --> C[NMR Data Acquisition with Optimized Parameters]; C --> D[Spectral Processing and Integration]; D --> E[Purity Calculation]; end }
Caption: Quantitative NMR (qNMR) workflow.
Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, impurities, and excipients.[9] Forced degradation studies are essential to develop and validate such methods.[10][11]
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. The Cbz group is susceptible to basic hydrolysis.[12]
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure to the stress conditions, the samples are analyzed by the developed RP-HPLC method. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
Comparison of Analytical Methods
| Method | Primary Use | Advantages | Limitations |
| RP-HPLC | Purity, Impurity profiling, Stability studies | Versatile, Robust, Widely available | Requires reference standards for impurities, May not detect all impurities |
| Chiral HPLC | Enantiomeric purity | High resolution of enantiomers | Requires specialized chiral columns, Method development can be challenging |
| GC-MS | Volatile impurities, Residual solvents | High sensitivity and specificity | Not suitable for non-volatile/thermally labile compounds, Derivatization often required |
| qNMR | Absolute purity determination | Primary method, No specific reference standard needed for analyte, Non-destructive | Lower sensitivity than chromatographic methods, Requires specialized equipment and expertise |
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific analytical objective. For routine purity and stability testing, a validated stability-indicating RP-HPLC method is the most practical and widely applicable choice. When enantiomeric purity is a critical quality attribute, a dedicated chiral HPLC method is indispensable. GC-MS serves as a valuable complementary technique for the analysis of volatile impurities. Quantitative NMR stands out as a powerful primary method for the accurate determination of absolute purity, providing an orthogonal validation of chromatographic results. A combination of these techniques will provide a comprehensive analytical characterization of this compound, ensuring its quality and suitability for its intended use in drug development.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
-
Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
- Diehl, B., & Diehl, S. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(7).
- Lopes, G. C., & Salgado, H. R. N. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Quality by Design, 1-15.
- Jain, D., & Basniwal, P. K. (2016).
- Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
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Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Azetidine vs. Pyrrolidine: A Comparative Guide to Reactivity in Drug Discovery
In the landscape of medicinal chemistry, the selection of saturated heterocyclic building blocks is a critical decision that profoundly influences the physicochemical properties and biological activity of a drug candidate. Among the plethora of available scaffolds, azetidine and pyrrolidine, four and five-membered nitrogen-containing rings respectively, are frequently employed to impart desirable characteristics such as improved solubility and metabolic stability. However, the subtle difference of a single carbon atom in their ring structures gives rise to significant disparities in their chemical reactivity. This guide provides an in-depth, experimentally grounded comparison of the reactivity of azetidine and pyrrolidine building blocks, empowering researchers to make informed decisions in the design and synthesis of novel therapeutics.
The Decisive Influence of Ring Strain
The fundamental difference in the reactivity of azetidine and pyrrolidine lies in their inherent ring strain. The four-membered azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol, a stark contrast to the relatively strain-free five-membered pyrrolidine ring, which has a ring strain of about 5.4 kcal/mol.[1] This substantial difference in potential energy dictates the distinct chemical behavior of these two heterocycles. The high ring strain of azetidine renders it susceptible to reactions that relieve this strain, primarily through ring-opening, a pathway far less favorable for the stable pyrrolidine ring.
A Tale of Two Nucleophiles: N-Alkylation and N-Acylation
In drug development, the nitrogen atom of azetidine and pyrrolidine frequently serves as a key handle for introducing molecular diversity through N-alkylation and N-acylation reactions. While both heterocycles readily undergo these transformations, their relative reactivities are a subject of practical importance in synthesis planning.
Basicity and Nucleophilicity: A Subtle Interplay
The basicity of these cyclic amines, as indicated by their pKa values, is remarkably similar. The pKa of azetidine is approximately 11.29, while that of pyrrolidine is around 11.27.[2] This near-identical basicity suggests that, in the absence of other factors, their nucleophilicity in reactions where the amine acts as the nucleophile should be comparable. However, the interplay of ring strain and stereoelectronic effects can lead to nuanced differences in their reactivity.
Some sources suggest a trend of increasing basicity from azetidine to pyrrolidine to piperidine, attributing this to the C-N-C bond angle and the hybridization of the nitrogen lone pair.[2] A smaller C-N-C bond angle in more strained rings is proposed to increase the s-character of the lone pair orbital, making it less available for protonation. While the measured pKa values are very close, this underlying principle can influence their kinetic behavior in nucleophilic reactions.
Comparative Reactivity in N-Alkylation
However, in cases where the electrophile is bulky or the reaction conditions are harsh, the higher ground-state energy of the strained azetidine ring could potentially lower the activation energy for N-alkylation compared to pyrrolidine. It is crucial for researchers to consider the specific substrate and reaction conditions when predicting the outcome of competitive N-alkylation reactions.
Comparative Reactivity in N-Acylation
N-acylation is another cornerstone transformation in the functionalization of azetidine and pyrrolidine scaffolds. This reaction typically proceeds via a nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.
Similar to N-alkylation, the intrinsic nucleophilicity of the nitrogen atom is a key factor. The subtle differences in the stereoelectronic environment of the nitrogen lone pair in azetidine versus pyrrolidine can influence the rate of acylation. The greater p-character of the lone pair in the less-strained pyrrolidine might suggest a slightly higher intrinsic nucleophilicity, potentially leading to faster acylation rates under identical conditions. However, without direct comparative experimental data, this remains a theoretical consideration.
Table 1: Physicochemical Properties of Azetidine and Pyrrolidine
| Property | Azetidine | Pyrrolidine | Reference(s) |
| Ring Size | 4-membered | 5-membered | |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | [1] |
| pKa | ~11.29 | ~11.27 | [2] |
The Strain-Driven Reactivity of Azetidine: Ring-Opening Reactions
The most significant divergence in the chemical behavior of azetidine and pyrrolidine is the propensity of the former to undergo ring-opening reactions. The release of ~20 kcal/mol of ring strain provides a powerful thermodynamic driving force for these transformations, which are not commonly observed with the stable pyrrolidine ring under similar conditions.
This unique reactivity of azetidines can be strategically exploited in organic synthesis to generate more complex, functionalized acyclic or larger heterocyclic structures.
Nucleophilic Ring-Opening
Azetidines, particularly when activated by N-substitution with an electron-withdrawing group or by protonation/quaternization of the nitrogen, are susceptible to nucleophilic attack at one of the ring carbons, leading to ring cleavage. A wide range of nucleophiles, including halides, amines, and alcohols, can participate in these reactions.
For instance, N-acyl azetidines can be opened by organometallic reagents to furnish ketones, a transformation not feasible with their pyrrolidine counterparts under similar conditions.
Ring-Expansion Reactions
The strain inherent in the azetidine ring also facilitates ring-expansion reactions, providing access to larger heterocycles such as pyrrolidines and piperidines.[3] These transformations often proceed through the formation of a bicyclic azetidinium ion intermediate, which is then regioselectively opened by a nucleophile.[3]
Experimental Protocols
To provide a practical context for the discussed reactivity, the following section outlines general experimental protocols for key transformations of azetidine and pyrrolidine.
General Protocol for N-Benzylation of Azetidine/Pyrrolidine
This protocol describes a standard procedure for the N-alkylation of azetidine or pyrrolidine with benzyl bromide.
Materials:
-
Azetidine or Pyrrolidine (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add azetidine or pyrrolidine and acetonitrile.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-benzylated product.
General Protocol for N-Acetylation of Azetidine/Pyrrolidine
This protocol outlines a typical procedure for the N-acylation of azetidine or pyrrolidine using acetyl chloride.
Materials:
-
Azetidine or Pyrrolidine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve azetidine or pyrrolidine in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-acetylated product.
Visualization of Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Figure 2: A workflow diagram contrasting the susceptibility of activated azetidine to nucleophilic ring-opening with the general stability of the pyrrolidine ring.
Conclusion: Strategic Selection for Drug Design
The choice between an azetidine and a pyrrolidine building block is more than a simple consideration of ring size; it is a strategic decision that carries significant implications for chemical reactivity and synthetic accessibility. The high ring strain of azetidine, while a potential liability leading to undesired ring-opening, can also be harnessed as a synthetic tool for the construction of complex molecular architectures. Conversely, the stability of the pyrrolidine ring offers a robust and predictable scaffold for iterative functionalization.
For drug development professionals, a thorough understanding of these reactivity differences is paramount. When seeking a stable core for extensive derivatization through N-alkylation and N-acylation, pyrrolidine often represents a more conservative and reliable choice. However, when the synthetic strategy can leverage the latent reactivity of a strained ring system for skeletal diversification, azetidine emerges as a powerful and versatile building block. Ultimately, the optimal choice will be dictated by the specific synthetic goals and the desired properties of the final drug candidate.
References
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A Comparative Guide for Medicinal Chemists: The Azetidine Scaffold vs. Piperidine in Drug Design
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the saturated nitrogen heterocycles, piperidine has long been a stalwart, gracing the structures of numerous blockbuster drugs. However, its four-membered counterpart, azetidine, has emerged as a compelling alternative, offering unique advantages that can overcome common challenges in drug development.[1][2][3] This guide provides a comprehensive comparison of azetidine and piperidine scaffolds, supported by experimental data and methodologies, to inform rational drug design.
I. The Fundamental Trade-Off: Physicochemical Properties
The seemingly subtle difference of two carbon atoms between azetidine and piperidine imparts significant changes in their physicochemical properties, directly impacting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A. Lipophilicity and Aqueous Solubility: A Clear Advantage for Azetidine
A primary challenge in drug design is balancing the lipophilicity required for membrane permeability with the aqueous solubility necessary for systemic circulation.[4] The incorporation of an azetidine ring in place of a piperidine or other larger cyclic amines can be a powerful strategy to reduce lipophilicity (logP) and enhance aqueous solubility.[3][5] This is attributed to the azetidine's smaller, more polar nature.
| Property | Azetidine | Piperidine | Implication in Drug Design |
| logP (Octanol/Water) | -0.39 | 0.84 | Azetidine significantly lowers lipophilicity, which can improve aqueous solubility and reduce off-target toxicities associated with high lipophilicity.[6] |
| Aqueous Solubility | Miscible | 162 g/L | The higher polarity of azetidine generally leads to improved solubility of the parent molecule, a critical factor for oral bioavailability.[3][5] |
| pKa of Conjugate Acid | 11.29 | 11.22 | The basicity of azetidine is comparable to piperidine, allowing it to serve as a bioisosteric replacement without drastically altering the ionization state at physiological pH.[6] |
Table 1: Comparison of Key Physicochemical Properties of Parent Azetidine and Piperidine.
The impact of this substitution is not merely theoretical. In the development of ghrelin receptor inverse agonists, researchers found that replacing a piperidine with a spirocyclic piperidine-azetidine moiety resulted in a compound with a logP value that was a full unit lower, coupled with significantly improved binding affinity.[7] This highlights the potential of azetidines to simultaneously optimize potency and physicochemical properties.
B. Metabolic Stability: Navigating the Oxidative Landscape
Metabolic stability is a crucial determinant of a drug's half-life and dosing regimen.[8] While both scaffolds are generally stable, piperidine rings can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[6] The conformational rigidity and unique electronic properties of the azetidine ring can offer enhanced stability against oxidative metabolism.[1][5] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to improve their metabolic stability and overall pharmacokinetic profiles.[1]
II. Conformational Rigidity and Binding Energetics
The conformational preferences of a scaffold play a critical role in its interaction with a biological target. The constrained geometry of the azetidine ring can be a significant advantage in drug design.
A. Pre-organization and Entropy
The four-membered azetidine ring is significantly more rigid than the six-membered piperidine ring.[2][3][9] Piperidines typically exist in a flexible chair conformation, which can lead to a significant entropic penalty upon binding to a target as it locks into a specific bioactive conformation.[6][9][10] In contrast, the puckered, more planar structure of azetidine provides a more pre-organized scaffold for presenting substituents to a binding pocket.[2][9] This can lead to an increase in binding affinity by minimizing the entropic cost of binding.[2]
Figure 1: Impact of Scaffold Rigidity on Binding Entropy.
B. Vectorial Control and Chemical Space
The defined geometry of the azetidine ring offers precise control over the spatial orientation of substituents.[2] This allows for the exploration of novel chemical space and the optimization of interactions with a target protein. Azetidines can serve as versatile bioisosteres for other cyclic and planar motifs, providing unique exit vectors for further chemical modification.[5][11]
III. Experimental Protocols for Comparative Analysis
To empirically validate the advantages of an azetidine scaffold over a piperidine, the following experimental workflows are essential.
A. Determination of Lipophilicity (logP)
The "shake-flask" method is the gold standard for experimentally determining logP.[12]
Protocol: Shake-Flask Method for logP Determination
-
Preparation of Phases: Prepare a mutually saturated solution of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Dissolution: Dissolve a precisely weighed amount of the test compound (azetidine analog and piperidine analog) in the aqueous phase to a known concentration.
-
Partitioning: Add an equal volume of the saturated 1-octanol to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. Allow the layers to separate completely.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12][13]
Figure 2: Workflow for Shake-Flask logP Determination.
B. In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (a cofactor for metabolic enzymes), and a buffer solution.
-
Compound Incubation: Add the test compound (azetidine and piperidine analogs) to the reaction mixture at a known initial concentration.
-
Time-Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
IV. Conclusion: A Strategic Choice for Modern Drug Design
While piperidine remains a valuable and widely used scaffold, the unique properties of azetidine make it an increasingly important tool in the medicinal chemist's arsenal. Its ability to reduce lipophilicity, enhance aqueous solubility, and improve metabolic stability, all while providing a conformationally rigid framework, addresses several key challenges in drug discovery.[1][3][5] The strategic incorporation of azetidine scaffolds can lead to the development of drug candidates with improved ADME profiles and enhanced therapeutic potential. As synthetic methodologies for accessing diverse azetidine derivatives continue to advance, their application in drug design is poised to expand even further.[2][14]
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- Conformational Preferences of Proline Analogues with Different Ring Size.
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- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
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- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- LogP—Making Sense of the Value. ACD/Labs.
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- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work.
- Azetidines. Enamine.
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- Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed.
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- LogP/LogD/pKa/pH Solubility in Preformulation Analysis. Testing Lab / Alfa Chemistry.
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- Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class.
- Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed.
- Synthesis of Multifunctional Spirocyclic Azetidines and Their Applic
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
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A Senior Application Scientist's Guide to Purity Assessment of Azetidine Intermediates by Quantitative NMR (qNMR)
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Azetidine-Containing Drug Candidates
The azetidine motif, a four-membered nitrogen-containing heterocycle, is an increasingly prevalent structural component in modern medicinal chemistry.[1][2] Its unique conformational constraints and metabolic stability make it a valuable building block in the design of novel therapeutics.[1][2] However, the synthesis of these strained ring systems is not without its challenges, often leading to a variety of impurities that can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Therefore, the accurate and precise assessment of purity for azetidine intermediates is a cornerstone of robust drug development.
This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of azetidine intermediates. We will explore the fundamental principles of qNMR, its advantages over traditional chromatographic techniques, and provide a detailed, field-proven experimental protocol. This document is intended to be a practical resource, grounded in scientific rigor and authoritative standards, to empower researchers to implement qNMR as a primary or orthogonal method for purity assessment in their laboratories.
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method.[4] This means that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This fundamental principle allows for the determination of the absolute purity of a substance without the need for a structurally identical reference standard for the analyte, which is often a requirement for chromatographic methods like HPLC.[4] The purity of an analyte is calculated by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity.[6]
The equation for calculating purity using an internal standard is as follows:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
-
analyte : Refers to the analyte
-
std : Refers to the internal standard
Comparative Analysis: qNMR vs. Chromatographic Techniques
The choice of analytical technique for purity assessment depends on a multitude of factors, including the nature of the analyte and potential impurities, required sensitivity, and the stage of drug development. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[7][8] | Separation of volatile compounds in the gas phase, with mass spectrometry detection.[9] |
| Reference Standard | Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[4] | Typically requires a well-characterized reference standard of the analyte for accurate quantification.[8] | Requires reference standards for confirmation of identity and quantification. |
| Quantification | Absolute quantification based on primary ratio principles.[4] | Relative quantification based on response factors; can be absolute with a certified standard. | Quantitative, but often requires extensive calibration. |
| Selectivity | High; can distinguish between structurally similar isomers and impurities if their signals are resolved. | High; excellent separation of components in a mixture.[7] | Very high; excellent separation of volatile compounds.[9] |
| Sensitivity | Generally lower than HPLC and GC for trace impurities. | High sensitivity, particularly with UV-active compounds.[8] | Very high sensitivity, especially with mass spectrometry detection.[9] |
| Throughput | Moderate; sample preparation is straightforward, but acquisition times can be longer to ensure full relaxation. | High; well-suited for automated, high-throughput analysis. | High; suitable for automated analysis of volatile compounds. |
| Sample Integrity | Non-destructive. | Non-destructive (sample can be collected post-column). | Destructive. |
| Impurity Identification | Can provide structural information about unknown impurities directly from the spectrum. | Requires collection of fractions and further analysis (e.g., by MS or NMR) for structural elucidation. | Provides mass spectral data that can aid in the identification of unknown volatile impurities.[9] |
| Authoritative Guidance | Methods are described in the United States Pharmacopeia (USP) General Chapter <761>.[5][10][11][12][13] | Widely accepted by regulatory agencies; validation guidelines are provided by the International Council for Harmonisation (ICH).[14][15][16] | Established methods for residual solvent analysis as per ICH guidelines. |
Workflow for Purity Assessment of Azetidine Intermediates
The following diagram illustrates the logical workflow for selecting an appropriate analytical technique for the purity assessment of azetidine intermediates, highlighting the complementary nature of qNMR and chromatographic methods.
Caption: Logical workflow for the purity assessment of azetidine intermediates.
Experimental Protocol: qNMR Purity Assessment of N-Boc-3-hydroxyazetidine
This protocol details the purity assessment of N-Boc-3-hydroxyazetidine, a common azetidine intermediate, using qNMR.
1. Materials and Reagents:
-
Analyte: N-Boc-3-hydroxyazetidine (sample to be tested).
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).
-
Equipment:
-
Analytical balance (readable to 0.01 mg).
-
Vortex mixer.
-
High-quality 5 mm NMR tubes.
-
NMR spectrometer (400 MHz or higher).
-
2. Causality Behind Experimental Choices:
-
Internal Standard Selection: Maleic acid is chosen because its vinyl proton signal (~6.0-6.3 ppm) is in a region of the ¹H NMR spectrum that is typically free of signals from the analyte and common impurities. It is also highly pure, stable, and non-volatile.
-
Solvent Selection: DMSO-d6 is an excellent solvent for both the analyte and the internal standard. Its residual proton signal does not interfere with the signals of interest.
-
Spectrometer Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving signals from the analyte and potential impurities.
3. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of N-Boc-3-hydroxyazetidine into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5-8 mg of maleic acid into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Cap the vial and gently vortex until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
The following parameters are a general guideline and may need to be optimized for your specific instrument. This protocol is based on the principles outlined in USP General Chapter <761>.[5][10][11][12][13]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T1 (The longest T1 of the signals to be integrated should be determined experimentally. A conservative D1 of 30 seconds is often sufficient for many small molecules).
-
Number of Scans (NS): 16 or higher to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Spectral Width (SW): Appropriate for ¹H NMR (e.g., 20 ppm).
-
Receiver Gain: Set to avoid clipping of the FID.
5. Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Fourier transform the FID.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate the following signals:
-
N-Boc-3-hydroxyazetidine: The nine protons of the tert-butyl group (singlet, ~1.4 ppm). (N_analyte = 9)
-
Maleic Acid: The two vinyl protons (singlet, ~6.0-6.3 ppm). (N_std = 2)
-
-
Calculate the purity using the equation provided in "The Principle of qNMR" section.
Illustrative Data and Comparison
The following table presents hypothetical but realistic data for the purity assessment of a batch of N-Boc-3-hydroxyazetidine using qNMR, HPLC-UV, and GC-MS.
| Analytical Method | Purity (%) | Key Impurities Detected |
| qNMR | 98.5 | Unreacted N-Boc-3-hydroxyazetidine starting material, residual solvent (ethyl acetate). |
| HPLC-UV | 98.7 | Dimer by-product, other non-volatile synthesis-related impurities. |
| GC-MS | N/A (for main component) | Residual solvents (ethyl acetate, heptane). |
Interpretation of Results:
The qNMR and HPLC-UV results show good agreement for the purity of the main component. qNMR provides a direct measure of the absolute purity, while HPLC-UV gives a detailed profile of non-volatile impurities. GC-MS is essential for quantifying residual solvents, which are not readily quantifiable by the other two techniques. The combination of these orthogonal techniques provides a comprehensive understanding of the purity of the azetidine intermediate.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the qNMR experimental workflow.
Caption: Step-by-step workflow for qNMR purity analysis.
Conclusion: A Powerful, Validated Approach
Quantitative NMR is a powerful, reliable, and increasingly accessible technique for the purity assessment of pharmaceutical intermediates, including the challenging class of azetidines. Its nature as a primary ratio method, coupled with its ability to provide structural information on impurities, makes it an invaluable tool in the drug development pipeline. When used in conjunction with orthogonal techniques like HPLC and GC, qNMR provides a comprehensive and robust characterization of the purity of these critical building blocks, ensuring the quality and safety of the next generation of therapeutics. The validation of qNMR methods should follow the principles outlined in the ICH Q2(R2) guideline to ensure data integrity and regulatory compliance.[14][15][16]
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United States Pharmacopeial Convention. (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
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gmp-compliance.org. (2023, September 13). New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. [Link]
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USP. (2025, May 30). Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. [Link]
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ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]
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University of California, Irvine. (n.d.). Purity by Absolute qNMR Instructions. [Link]
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University of York. (2017, November). Quantitative NMR Spectroscopy. [Link]
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University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
-
ResearchGate. (2025, August 7). Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy. [Link]
-
Wikipedia. (n.d.). Azetidine. [Link]
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National Center for Biotechnology Information. (2021, August 31). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Cbz-Protected Azetidines
In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles like azetidines are privileged scaffolds. Their unique three-dimensional structure imparts favorable physicochemical properties, making them common motifs in modern therapeutics. The synthesis of complex molecules containing the azetidine ring often necessitates the use of protecting groups for the amine functionality. The carboxybenzyl (Cbz or Z) group is a venerable and robust choice, prized for its stability across a wide range of reaction conditions and its clean removal via hydrogenolysis.[1][2]
For researchers engaged in reaction monitoring, metabolite identification, or structural confirmation, a deep understanding of how these molecules behave in a mass spectrometer is critical. This guide provides an in-depth analysis of the characteristic fragmentation patterns of Cbz-protected azetidines under electrospray ionization (ESI), compares them with other common protecting groups, and offers a validated protocol for acquiring high-quality data.
The Core Signature: Understanding Cbz Fragmentation
Before examining the fragmentation of the entire Cbz-azetidine molecule, it's crucial to understand the behavior of the Cbz group itself. When a Cbz-protected amine is ionized, typically forming a protonated molecule [M+H]+ in ESI, collision-induced dissociation (CID) initiates fragmentation. The benzylic portion of the Cbz group is the primary driver of its fragmentation signature.
The most characteristic pathway involves the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This occurs through cleavage of the benzyl-oxygen bond, often accompanied by rearrangement. A related key fragment is the benzyl cation, also at m/z 91, and the neutral loss of toluene (C₇H₈, 92 Da). Another common fragmentation is the loss of CO₂ (44 Da) from the carbamate linkage.[3]
These fundamental cleavages provide the diagnostic fingerprints for any Cbz-protected amine.
Fragmentation Pathways of a Cbz-Azetidine
Let's consider a model compound, 1-Cbz-azetidine (MW: 191.22 g/mol ). Under ESI-MS/MS analysis of the protonated molecule [M+H]+ at m/z 192, we can predict and observe several distinct fragmentation pathways. The protonation site is typically the carbamate oxygen or the azetidine nitrogen.[4]
-
Formation of the Tropylium Ion (m/z 91): This is the most dominant and diagnostic fragmentation. The parent ion fragments to lose the azetidine-carbonyl portion, generating the highly stable tropylium ion.
-
Loss of Toluene (Neutral Loss of 92 Da): The parent ion can undergo rearrangement to eliminate a neutral toluene molecule, resulting in a fragment ion corresponding to [M+H - 92]+. For 1-Cbz-azetidine, this would appear at m/z 100.
-
Decarboxylation (Neutral Loss of 44 Da): Loss of carbon dioxide is a common pathway for carbamates.[3] This results in a fragment ion [M+H - 44]+ at m/z 148, corresponding to a benzyl-protected azetidinium ion.
-
Azetidine Ring Opening: Following initial Cbz fragmentation, the remaining azetidine ring can undergo further fragmentation. For instance, the m/z 100 ion [Azetidine-CO+H]+ can lose carbon monoxide (28 Da) to yield the protonated azetidine imine at m/z 72.
These pathways are visualized in the diagram below.
Comparative Analysis: Cbz vs. Boc Protecting Groups
To highlight the unique diagnostic power of the Cbz fragmentation pattern, it is instructive to compare it with the tert-butyloxycarbonyl (Boc) group, another widely used amine protecting group.[1][5] The fragmentation of Boc-protected amines is dominated by the lability of the tert-butyl group.
Consider 1-Boc-azetidine (MW: 157.21 g/mol ), which forms an [M+H]+ ion at m/z 158.
-
Primary Fragmentation: The most characteristic pathway for Boc-protected compounds is the loss of isobutylene (56 Da) , leading to a protonated carbamic acid that readily loses CO₂. This often presents as a combined loss of 100 Da [M+H - 100]+, leaving only the protonated azetidine at m/z 58.
-
Secondary Pathway: A direct loss of the tert-butyl cation (57 Da) can also be observed, resulting in a fragment at [M+H - 57]+ (m/z 101).
The fragmentation patterns are starkly different and highly diagnostic for each protecting group. While Cbz fragmentation is characterized by the aromatic benzyl/tropylium fragment (m/z 91), Boc fragmentation is defined by losses related to its aliphatic tert-butyl group (neutral loss of 56 or 100 Da).[6][7]
Summary of Key Diagnostic Fragments
| Protecting Group | Parent Ion (1-X-Azetidine) | Primary Diagnostic Fragment (m/z) | Key Neutral Loss (Da) | Mechanistic Rationale |
| Cbz | [M+H]+ (m/z 192) | 91 | Toluene (92) | Formation of stable tropylium ion |
| Boc | [M+H]+ (m/z 158) | [M+H-56]+ (m/z 102) | Isobutylene (56) | Elimination of stable alkene |
| Fmoc | [M+H]+ (m/z 314) | 179 | Dibenzofulvene (166) | Elimination via E1cb-type mechanism |
Experimental Protocol: Acquiring High-Quality MS/MS Data
This protocol outlines a self-validating system for the analysis of Cbz-protected azetidines using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) setup with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
1. Sample Preparation
-
Rationale: Proper dissolution and dilution are key to achieving stable spray and preventing source contamination.
-
Protocol:
-
Prepare a stock solution of the Cbz-azetidine sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Vortex thoroughly. The use of 0.1% formic acid is critical for promoting protonation and achieving a strong [M+H]+ signal in positive ion mode.[4]
-
2. Liquid Chromatography
-
Rationale: Chromatographic separation ensures that the analyte enters the mass spectrometer free from contaminants that could cause ion suppression. A simple, fast gradient is sufficient for confirmation.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
3. Mass Spectrometry (ESI Positive Mode)
-
Rationale: Parameter optimization ensures efficient ionization of the parent molecule and controlled fragmentation to generate a reproducible spectrum.
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan Range: m/z 70-500 (This ensures capture of the parent ion and potential low-mass fragments).
-
Tandem MS (MS/MS) Settings:
-
Precursor Ion Selection: Isolate the [M+H]+ ion (e.g., m/z 192 for 1-Cbz-azetidine).
-
Collision Gas: Argon.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). A lower CE (10-15 eV) will favor fragmentation of the Cbz group, while a higher CE (25-40 eV) may induce fragmentation of the azetidine ring itself.[8] This allows for comprehensive structural confirmation.
-
MS2 Scan Range: m/z 40-200.
-
-
Conclusion
The mass spectrometric fragmentation of Cbz-protected azetidines is a predictable and highly informative process. Under ESI-MS/MS conditions, the fragmentation is dominated by the Cbz moiety, consistently producing a diagnostic tropylium ion at m/z 91 . This signature provides an unambiguous marker for the presence of the Cbz group. This pattern is fundamentally different from other common amine protecting groups like Boc, which is characterized by the loss of isobutylene. By leveraging this knowledge and applying the robust experimental protocol provided, researchers can confidently identify, characterize, and monitor these important chemical entities in their drug discovery and development workflows.
References
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-
Cai, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505. [Link]
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Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2926–2932. [Link]
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Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- University of Arizona.
-
Lewis, C. P., & Ksebati, M. B. (1995). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 67(19), 3500-3505. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]
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-
Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]
-
G. L, A., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 908-16. [Link]
- Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Modern Chemistry, 3(2), 11-18.
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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A Comparative Guide to Boc vs. Cbz Protection for Azetidines: A Senior Application Scientist's Perspective
Executive Summary
In the synthesis of complex molecules and pharmaceutical intermediates, the four-membered azetidine ring presents a unique scaffold, prized for its ability to impart rigidity and novel vectoral properties.[1][2] However, its inherent ring strain (approx. 25.4 kcal/mol) necessitates careful strategic planning, particularly concerning the protection of the ring's nitrogen atom.[1][3] The choice of protecting group is not merely a tactical decision but a strategic one that dictates reaction compatibility, stability, and the ultimate success of a synthetic route. This guide provides an in-depth, data-supported comparison of the two most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz)—specifically within the context of azetidine chemistry. We will move beyond simple protocols to explore the causal relationships between the protecting group's structure and the reactivity of the N-functionalized azetidine, providing researchers with the field-proven insights needed to make informed decisions.
The Azetidine Conundrum: Why N-Protection is Critical
The reactivity of the azetidine ring is fundamentally governed by its ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine.[1] This strain makes the unprotected azetidine nitrogen both basic and nucleophilic, rendering it incompatible with a wide array of synthetic reagents (e.g., organometallics, acylating agents, and alkylating agents). Furthermore, the electron lone pair on the nitrogen plays a crucial role in the ring's conformational stability.
Introducing an electron-withdrawing protecting group, such as Boc or Cbz, serves two primary purposes:
-
Reactivity Attenuation: It temporarily converts the amine into a less nucleophilic carbamate, preventing unwanted side reactions.
-
Stability Modulation: It alters the electronic properties of the nitrogen, which can influence the stability of the azetidine ring itself. Studies have shown that the nature of the N-substituent significantly impacts the pKa of the azetidine nitrogen and its susceptibility to decomposition pathways, particularly under acidic conditions.[2]
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common N-protecting group in modern organic synthesis, favored for its straightforward introduction and its distinct, acid-labile cleavage mechanism.[4]
Mechanism of Protection and Deprotection
Boc protection is typically achieved by treating the azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[5] The deprotection mechanism is predicated on the formation of the highly stable tert-butyl cation under acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl), which readily decomposes the resulting carbamic acid to the free amine and carbon dioxide.[5][6]
Caption: Boc protection/deprotection pathway for azetidine.
Field Insights: Stability and Limitations
The Boc group is exceptionally stable to basic, nucleophilic, and reductive conditions, making it an ideal choice for multi-step syntheses involving these reagent types.[6] Its key advantage is its orthogonality to the Cbz and Fmoc protecting groups.[7]
However, its application is not without caveats:
-
Acid Sensitivity: The defining feature of the Boc group is also its primary limitation. It is incompatible with any synthetic step requiring strong acidic conditions.
-
Cationic Side Reactions: The liberated tert-butyl cation during deprotection is a potent electrophile and can lead to side reactions, such as the alkylation of sensitive functional groups (e.g., tryptophan or methionine residues in peptides).[6]
The Carboxybenzyl (Cbz or Z) Group: The Hydrogenolysis-Labile Veteran
Introduced in the 1930s, the Cbz group is a cornerstone of classical peptide chemistry and remains a robust and reliable choice for amine protection.[6]
Mechanism of Protection and Deprotection
Protection is achieved using benzyl chloroformate (Cbz-Cl) and a base. The primary method for Cbz deprotection is catalytic hydrogenolysis.[8] This remarkably mild and clean reaction involves the cleavage of the benzylic C-O bond on a palladium surface, generating the free amine, carbon dioxide, and toluene as the only byproducts.[6][8]
Caption: A generalized experimental workflow for amine protection and deprotection.
Protocol 5.1: Synthesis of 1-Boc-azetidine
-
Rationale: This protocol uses the standard and widely adopted Boc₂O reagent. Methanol is a convenient solvent, and the reaction proceeds smoothly at room temperature. [9]1. Dissolve azetidine (1.0 eq) in methanol (approx. 0.5 M solution).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction to completion using TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-azetidine, typically as a colorless oil. [9]
Protocol 5.2: Deprotection of 1-Boc-azetidine (TFA Method)
-
Rationale: TFA in DCM is the most common and efficient method for Boc removal. The volatile byproducts are easily removed, simplifying workup. [4][5]1. Dissolve 1-Boc-azetidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Caution: Gas evolution (CO₂) occurs. [5]4. Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction to completion by TLC.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting residue is the azetidine trifluoroacetate salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate to yield free azetidine.
Protocol 5.3: Synthesis of 1-Cbz-azetidine
-
Rationale: This procedure uses benzyl chloroformate. The reaction of an amine with Cbz-Cl can generate HCl, which would protonate the starting amine, halting the reaction. Therefore, a base is required to neutralize the acid as it forms. [10]1. Dissolve azetidine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography if necessary to yield 1-Cbz-azetidine.
Protocol 5.4: Deprotection of 1-Cbz-azetidine (Hydrogenolysis)
-
Rationale: Catalytic hydrogenolysis is the mildest and most common method for Cbz removal. Methanol is an excellent solvent for this transformation. [8]1. Dissolve 1-Cbz-azetidine (1.0 eq) in methanol (approx. 0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric.
-
Place the reaction flask under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus. [8]4. Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the free azetidine.
Conclusion and Strategic Recommendations
The choice between Boc and Cbz for the protection of azetidines is not a matter of inherent superiority but of strategic compatibility with the planned synthetic route.
-
Choose Boc protection when the subsequent reaction steps involve basic, nucleophilic, or reductive conditions. Its acid-lability offers a clean and specific deprotection pathway, provided the substrate can tolerate strong acid. It is the dominant choice in modern solid-phase peptide synthesis. [6]
-
Choose Cbz protection when the synthetic route requires tolerance to strong acids or bases, and the molecule does not contain functional groups susceptible to hydrogenolysis. Its removal under neutral conditions is exceptionally mild, making it invaluable for sensitive, late-stage intermediates in solution-phase synthesis. [6][8] By understanding the fundamental chemical principles, stability profiles, and practical limitations of each group, researchers can leverage the powerful orthogonality of Boc and Cbz chemistry to navigate the complexities of synthesizing azetidine-containing molecules with greater efficiency and success.
References
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Al-karbouli, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]
- BenchChem Technical Support Team. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide. BenchChem.
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Unknown. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available at: [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(4), 633-639. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Parmar, D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Boc and Cbz Amine Protecting Groups. BenchChem.
-
Antermite, D., et al. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
-
Stead, D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 118-121. Available at: [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]
-
Foley, D. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(4), 1599-1605. Available at: [Link]
-
Unknown. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Ingenta Connect. Available at: [Link]
-
Chen, X., & Xu, J. (2019). Regioselective ring opening reactions of azetidines. Tetrahedron Letters, 60(38), 151025. Available at: [Link]
-
Foley, D. J., et al. (2019). Strategies for the functionalization of azetidine-containing macrocycles. ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. Available at: [Link]
-
Luisi, R., et al. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. ResearchGate. Available at: [Link]
-
Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
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Nana, Y. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23921-23928. Available at: [Link]
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Aggarwal, V. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(52), e202214049. Available at: [Link]
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Yoshida, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1282255. Available at: [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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Dherange, J., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10216-10219. Available at: [Link]
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A Comparative Guide to Validating the Synthesis of Chiral Azetidines: Polarimetry and Its Alternatives
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. Its unique conformational constraints and favorable physicochemical properties have led to its incorporation into a growing number of approved pharmaceuticals.[1] The synthesis of chiral, non-racemic azetidines is, therefore, a critical endeavor in drug discovery. However, the successful synthesis of a stereochemically defined azetidine is only half the battle; rigorous validation of its enantiomeric purity is paramount to ensure its therapeutic efficacy and safety.[2]
This guide provides an in-depth, comparative analysis of the methodologies available for validating the synthesis of chiral azetidines, with a primary focus on polarimetry. We will delve into the theoretical underpinnings and practical applications of this classical technique, while also providing a critical comparison with modern chromatographic and spectroscopic alternatives, namely High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the most appropriate analytical technique for their specific needs.
The Foundational Technique: Validating Chirality with Polarimetry
Polarimetry is a non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1] This phenomenon, known as optical rotation, is a fundamental property of chiral molecules and provides a direct measure of the enantiomeric excess (ee) of a sample.[3] The magnitude and direction of the rotation are dependent on the concentration of the sample, the path length of the light, the temperature, the wavelength of the light, and the specific rotation of the compound, which is an intrinsic property of the molecule.[3]
The causal basis for this phenomenon lies in the differential interaction of the left and right circularly polarized components of plane-polarized light with the chiral environment of the enantiomers. This differential interaction results in a difference in the refractive indices for the two components, leading to a rotation of the plane of polarization.
Experimental Protocol: Enantiomeric Excess Determination by Polarimetry
A self-validating system for polarimetric analysis requires careful control of experimental parameters to ensure accuracy and reproducibility.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. The solvent must be transparent at the wavelength of measurement and should not react with the sample. The specific rotation of a compound can vary with the solvent, so it is crucial to use the same solvent as reported in the literature for the pure enantiomer.
-
Concentration: The concentration of the sample should be accurately known and should be within the linear range of the instrument. A typical concentration range is 1-10 mg/mL.
-
Clarity: The solution must be free of any particulate matter that could scatter the light and interfere with the measurement. Filtration through a 0.45 µm syringe filter is recommended.
2. Instrumentation and Measurement:
-
Calibration: The polarimeter should be calibrated using a standard quartz plate with a known rotation.
-
Blank Measurement: A blank measurement of the pure solvent in the sample cell must be taken to zero the instrument.
-
Sample Measurement: The sample solution is then placed in the polarimeter cell, and the optical rotation is measured. Multiple readings should be taken and averaged to minimize random errors.
-
Temperature Control: The temperature of the sample should be maintained at a constant value, typically 20°C or 25°C, as specific rotation is temperature-dependent.
3. Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated using the following formula:
% ee = ([α]obs / [α]max) x 100
where:
-
[α]obs is the specific rotation of the synthesized sample.
-
[α]max is the specific rotation of the pure, enantiomerically enriched reference standard.
It is imperative to have access to the specific rotation value of the enantiopure azetidine, which is often available in the literature or can be determined from a sample prepared from a chiral pool or through chiral resolution.
Caption: Workflow for determining enantiomeric excess using polarimetry.
Modern Alternatives to Polarimetry: A Comparative Analysis
While polarimetry is a valuable and straightforward technique, it has limitations, particularly in terms of sensitivity and its inability to resolve enantiomers in a racemic mixture. Modern chromatographic and spectroscopic methods offer powerful alternatives for the validation of chiral azetidine synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[4] The separation is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.[4]
Principle of Separation: The differential interaction between the enantiomers and the CSP is governed by a combination of forces, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including nitrogen-containing heterocycles.[5]
1. Column and Mobile Phase Selection:
-
Chiral Stationary Phase: A screening of different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF) is often necessary to identify the optimal column for a specific azetidine.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve good resolution and reasonable analysis times.
2. Sample Preparation:
-
The azetidine sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
The solution is filtered through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly used, provided the azetidine has a chromophore. If not, a derivatization step to introduce a UV-active group may be necessary, or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) can be employed.
-
Temperature: The column temperature is typically maintained at 25°C.
4. Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.
Caption: Workflow for chiral analysis by HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and often superior resolution.[6][7] SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent.[7]
Advantages over HPLC: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in column efficiency, leading to faster separations.[8] The use of CO2 as the primary mobile phase also makes SFC a "greener" analytical technique.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for physical separation.[9] This is achieved by using a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the azetidine.[10] These diastereomeric complexes have different chemical environments, resulting in separate signals for the two enantiomers in the NMR spectrum.
Principle of Discrimination: The CSA interacts with the enantiomers through non-covalent interactions, such as hydrogen bonding and π-π stacking, creating a chiral environment that induces chemical shift differences between the corresponding protons (or other nuclei) of the two enantiomers.[10]
1. Sample Preparation:
-
The chiral azetidine is dissolved in a suitable deuterated solvent (e.g., CDCl3).
-
A molar equivalent of the chiral solvating agent is added to the NMR tube.
-
The solution is thoroughly mixed.
2. NMR Data Acquisition:
-
A high-resolution 1H NMR spectrum is acquired.
-
The signals corresponding to the protons of the azetidine are carefully examined for splitting, which indicates the formation of diastereomeric complexes.
3. Data Analysis: The enantiomeric excess is determined by integrating the signals of the two diastereomers.
Head-to-Head Comparison of Analytical Techniques
The choice of the most appropriate technique for validating the synthesis of a chiral azetidine depends on a variety of factors, including the properties of the compound, the required level of accuracy, and the available instrumentation.
| Feature | Polarimetry | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Measures rotation of plane-polarized light | Differential interaction with a chiral stationary phase | Differential partitioning in a supercritical fluid mobile phase | Formation of diastereomeric complexes with a chiral solvating agent |
| Sensitivity | Low (mg range) | High (µg to ng range) | High (µg to ng range) | Moderate (mg range) |
| Accuracy | Good, but dependent on the accuracy of the reference [α]max | Excellent | Excellent | Good, but can be affected by peak overlap |
| Sample Requirement | Relatively high | Low | Low | Moderate |
| Analysis Time | Fast (minutes) | Moderate (10-30 minutes) | Fast (2-10 minutes) | Fast (minutes) |
| Cost | Low | High | High | Moderate |
| Development Time | Minimal | Can be time-consuming | Can be time-consuming | Moderate |
| Key Advantage | Simple, rapid, non-destructive | High resolution and accuracy, well-established | Fast, "green," often superior resolution | No physical separation required, provides structural information |
| Key Limitation | Requires a pure sample and a known [α]max value, low sensitivity | Can require extensive method development | Requires specialized instrumentation | Lower sensitivity than chromatographic methods, potential for peak overlap |
Conclusion: A Multi-faceted Approach to Validation
For a self-validating system in a research and development setting, a multi-faceted approach is often the most robust. An initial screen by polarimetry can provide a quick indication of the success of an asymmetric synthesis. This can then be followed by a more rigorous and quantitative analysis by chiral HPLC or SFC to accurately determine the enantiomeric excess. NMR spectroscopy can be a valuable tool for high-throughput screening and for providing structural confirmation. By understanding the strengths and limitations of each technique, researchers can confidently and accurately validate the stereochemical outcome of their synthetic efforts, a critical step in the journey of a chiral azetidine from the laboratory to the clinic.
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The Azetidine Advantage: A Bioisosteric Strategy for Optimizing Drug Candidates
A Head-to-Head Comparison with Piperidine for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool. This guide provides an in-depth comparison of a particularly impactful bioisosteric switch: the replacement of the ubiquitous piperidine ring with the smaller, more constrained azetidine moiety. For researchers and drug development professionals, understanding the nuanced effects of this substitution can unlock new avenues for lead optimization and the development of superior therapeutics.
The Rationale for a Four-Membered Ring Solution
Piperidine, a six-membered saturated heterocycle, is a prevalent motif in a vast number of approved drugs, valued for its ability to confer aqueous solubility and provide a key basic center for target engagement. However, its conformational flexibility and susceptibility to metabolic degradation can present significant challenges. The azetidine ring, a four-membered analogue, has emerged as a compelling bioisostere, offering a unique combination of properties that can address these liabilities.[1] The increased ring strain in azetidines imparts a greater degree of rigidity, which can lead to more defined structure-activity relationships (SAR) and improved binding affinity.[2] Furthermore, this structural feature often translates to enhanced metabolic stability and a lower lipophilicity, both desirable attributes for drug candidates.[1][3]
Physicochemical Properties: A Comparative Analysis
The decision to replace a piperidine with an azetidine is often driven by the desire to fine-tune a molecule's physicochemical properties. The table below summarizes the key differences observed when making this structural change.
| Property | Piperidine | Azetidine | Implication in Drug Design |
| Molecular Weight | Higher | Lower | Improved ligand efficiency. |
| logP (Lipophilicity) | Higher | Lower | Can lead to improved solubility and reduced off-target effects.[1] |
| pKa (Basicity) | Typically higher | Typically lower | Modulates the degree of ionization at physiological pH, impacting absorption and target binding. The pKa of the azetidine nitrogen in an N-phenyl analogue was found to be 4.3.[4] |
| Conformational Rigidity | Flexible (chair/boat conformations) | Rigid | Reduces the entropic penalty upon binding, potentially increasing potency.[2] |
| Metabolic Stability | Prone to N-dealkylation and ring oxidation | Generally more stable to oxidative metabolism | Can lead to improved pharmacokinetic profiles and a longer half-life.[1] |
| Vectorial Exit Points | Defined by the substitution pattern | Offers different spatial arrangements for substituents | Provides access to novel chemical space and can improve interactions with the target protein.[1] |
Impact on Pharmacological Profile: Beyond Physicochemistry
The substitution of a piperidine with an azetidine can have profound effects on a compound's biological activity. The increased rigidity of the azetidine ring can enforce a bioactive conformation, leading to a significant increase in potency. Conversely, the altered geometry may also lead to a loss of affinity if the original flexibility of the piperidine was crucial for binding.
One of the most significant advantages of the azetidine scaffold is its often-improved metabolic stability.[1] Piperidine rings are frequently targeted by cytochrome P450 enzymes, leading to rapid clearance. The strained nature of the azetidine ring can render it less susceptible to such metabolic attacks, resulting in a more favorable pharmacokinetic profile. However, it is important to note that the ring strain can also introduce the potential for alternative decomposition pathways, such as acid-mediated intramolecular ring-opening, which must be considered during the design phase.[4]
Synthetic Strategies: Accessing the Azetidine Core
While the synthesis of piperidine derivatives is well-established, the construction of the strained azetidine ring has historically been more challenging.[1] However, recent advances in synthetic methodology have made a wide range of substituted azetidines more accessible.
Diagram: General Synthetic Approaches
Caption: Common synthetic pathways to piperidine and azetidine cores.
Intramolecular cyclization of γ-amino halides or alcohols is a classical approach to azetidine synthesis, though it can be complicated by competing elimination reactions.[3] Modern methods, such as the [2+2] cycloaddition between imines and alkenes, and the ring expansion of aziridines, have broadened the scope and functional group tolerance for constructing this valuable scaffold.[2]
Experimental Protocol: Synthesis of a 3,3-Disubstituted Azetidine Derivative
The following protocol is a representative example of a modern approach to synthesizing a substituted azetidine, adapted from the literature.[2]
Objective: To synthesize a 3,3-disubstituted azetidine via a modular approach using an azetidinylation reagent.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Azetidine trichloroacetimide ester (1)
-
Nucleophile (2)
-
4Å Molecular Sieves
-
Dry Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a flame-dried flask containing 4Å molecular sieves (100 mg), add Sc(OTf)₃ (9.8 mg, 10 mol%).
-
Under an argon atmosphere, add a solution of azetidine trichloroacetimide ester (1) (0.20 mmol) in dry CH₂Cl₂ (1.5 mL).
-
Add the nucleophile (2) (0.30 mmol) to the reaction mixture.
-
Stir the reaction at 35 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting material (approximately 12 hours), remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine product.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a 3,3-disubstituted azetidine.
Case Study: Spirocyclic Piperidine-Azetidine Inverse Agonists of the Ghrelin Receptor
A compelling example of the successful application of the piperidine-to-azetidine switch can be found in the development of ghrelin receptor inverse agonists.[5] In this work, the incorporation of a spirocyclic piperidine-azetidine scaffold was a key design element. The resulting compounds demonstrated improved binding affinity and optimized ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties compared to earlier leads.[5] This case study highlights how the unique three-dimensional structure imparted by the azetidine-containing spirocycle can be leveraged to enhance pharmacological properties.[6]
Conclusion: A Strategic Choice for Lead Optimization
The bioisosteric replacement of piperidines with azetidines represents a powerful and increasingly accessible strategy in modern drug discovery. The smaller, more rigid azetidine ring can offer significant advantages in terms of metabolic stability, lipophilicity, and conformational constraint, which can translate to improved potency and pharmacokinetic profiles. While the synthesis of azetidines requires specialized methods, the potential benefits make this a worthy consideration for any medicinal chemist looking to overcome the liabilities associated with the piperidine scaffold and to explore novel chemical space. As with any bioisosteric replacement, a thorough understanding of the target and the specific molecular context is crucial for success.
References
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available from: [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]
-
Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available from: [Link]
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Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their relative stability). ResearchGate. Available from: [Link]
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Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available from: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available from: [Link]
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Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]
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Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. Available from: [Link]
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Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. Available from: [Link]
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Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. Available from: [Link]
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DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. ResearchGate. Available from: [Link]
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Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. Available from: [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3-(N-Cbz-methylaminomethyl)azetidine
For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use of 3-(N-Cbz-methylaminomethyl)azetidine, a substituted azetidine derivative. As a Senior Application Scientist, my focus extends beyond mere procedural instruction to instill a culture of safety, ensuring that every researcher is empowered with the knowledge to mitigate risks effectively.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are inferred from structurally related compounds. These include:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns.[3][4]
-
Respiratory Tract Irritation: Inhalation of aerosols or vapors may lead to respiratory discomfort.[5]
-
Toxicity: While specific data is unavailable, it is prudent to treat the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[6]
A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for generating dust, aerosols, or vapors.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a reliable barrier against exposure.[5] The following table outlines the minimum PPE requirements for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Essential for protecting against splashes and potential vapors that could cause serious eye damage.[3][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents direct skin contact.[2] It is advisable to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid contaminating the skin.[8] |
| Body Protection | A long-sleeved laboratory coat or a chemical-resistant apron | Protects skin and personal clothing from accidental splashes and contamination.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | This is the primary engineering control to minimize the inhalation of potentially harmful vapors.[2] For procedures with a higher risk of aerosol generation or if a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3] |
| Footwear | Closed-toe shoes | Protects feet from potential spills.[2] |
Operational Plan: From Benchtop to Disposal
Adherence to a stringent operational plan is critical for minimizing exposure risk. This plan encompasses every stage of handling, from initial preparation to final disposal.
1. Preparation and Handling:
-
Work Area: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[1] The work area should be clean and uncluttered.[9]
-
Dispensing: Use appropriate, clean, and dry glassware. Avoid creating dust when handling the solid form of the compound.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9] Avoid eating, drinking, or applying cosmetics in the laboratory.[10]
2. Spill and Exposure Procedures:
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Containment:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbed material into a designated, sealed waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[11] If irritation persists, seek medical advice.
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
3. Disposal Plan:
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the hazardous waste in accordance with institutional, local, and national regulations.[11] Do not dispose of it down the drain or in regular trash.
Visualizing the Workflow
To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational workflows for handling this compound.
Caption: Decision workflow for PPE selection and handling procedures.
Caption: Step-by-step process for the safe disposal of chemical waste.
By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of scientific integrity, and they begin with a commitment to safety.
References
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine. Benchchem.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine. Benchchem.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Azetidin-3-one, N-CBZ protected. Apollo Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal protective equipment for handling 3-(Cyclohexanesulfonyl)azetidine. Benchchem.
- Azetidine. Apollo Scientific.
- SAFETY DATA SHEET. TCI Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
Safe Handling of Chemicals. YouTube. Available at: [Link]
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. leelinework.com [leelinework.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
